D-Dulcitol-2-13C
Description
BenchChem offers high-quality D-Dulcitol-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Dulcitol-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₅¹³CH₁₄O₆ |
|---|---|
Molecular Weight |
183.16 |
Synonyms |
D-Galactitol-2-13C; D-Dulcite-2-13C; D-Dulcose-2-13C; D-Euonymit-2-13C; D-Melampyrin-2-13C; D-Melampyrit-2-13C; NSC 1944-2-13C; |
Origin of Product |
United States |
Foundational & Exploratory
What is D-Dulcitol-2-13C and its chemical properties
Executive Summary & Chemical Identity
D-Dulcitol-2-13C (Galactitol-2-13C) is a stable isotope-labeled polyol derived from the reduction of D-galactose. Unlike its parent sugar, dulcitol is a meso-compound , meaning it possesses chiral centers but is optically inactive due to an internal plane of symmetry.
In metabolic research, particularly in the study of Galactosemia (a deficiency in galactose metabolism), this isotopomer serves as a critical tracer and internal standard. By labeling the Carbon-2 position with
Chemical Structure & Isotopic Physics[1]
The
Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data consolidates the physical and magnetic properties of D-Dulcitol-2-13C. Note that while the chemical behavior (solubility, reactivity) mimics the unlabeled standard, the mass and magnetic resonance properties are distinct.
| Property | Value / Description | Context |
| Chemical Formula | One carbon replaced by | |
| Molecular Weight | 183.18 g/mol | +1 Da shift vs. unlabeled (182.17). |
| CAS Number | 608-66-2 (Unlabeled) | Labeled versions are often custom-synthesized; refer to specific lot. |
| Solubility | High in H | Critical for aqueous extraction from biological fluids. |
| Melting Point | 188–189 °C | High crystallinity; stable solid. |
| Chirality | Meso (Optically Inactive) | D- and L-Dulcitol are identical. |
| Hygroscopicity | Low to Moderate | More stable than sorbitol, but store desiccated. |
| pKa | ~13.5 | Weakly acidic hydroxyls; neutral at physiological pH. |
Synthesis & Quality Control
To ensure isotopic fidelity, D-Dulcitol-2-13C is synthesized via the stereoselective reduction of D-Galactose-2-13C . This process must prevent scrambling of the label and ensure complete reduction of the aldehyde group.
Synthesis Workflow
The reduction is typically performed using Sodium Borohydride (NaBH
[9] Key Quality Control Parameters:
-
Isotopic Enrichment: Must be >99 atom%
C to prevent isotopic dilution errors in quantitative MS. -
Borate Removal: Borate complexes with polyols (forming cyclic esters). Repeated co-evaporation with methanol is required to remove volatile trimethyl borate.
Metabolic Applications: The Galactosemia Pathway
The primary utility of D-Dulcitol-2-13C is in the study of Galactosemia . In healthy tissue, galactose is metabolized via the Leloir pathway.[4] In enzyme-deficient tissue (e.g., GALT deficiency), galactose accumulates and is shunted to the Aldose Reductase pathway, producing Galactitol.[10]
Why use 13C-Labeling?
-
Quantification: It allows for Isotope Dilution Mass Spectrometry (IDMS), the gold standard for quantifying urinary or plasma galactitol levels.
-
Flux Analysis: It differentiates endogenous production from dietary intake if a labeled tracer is administered.
Analytical Protocols
Protocol: GC-MS Derivatization (Silylation)
Polyols are non-volatile and cannot be analyzed by GC-MS without derivatization. The standard method involves converting hydroxyl groups to Trimethylsilyl (TMS) ethers.
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Pyridine (Anhydrous).
-
Internal Standard: D-Dulcitol-2-13C (or fully labeled U-13C if available).
Step-by-Step Methodology:
-
Lyophilization: Evaporate the biological sample (urine/plasma) to complete dryness. Critical: Water destroys silylation reagents.
-
Solubilization: Add 50 µL of anhydrous pyridine. Vortex for 30 seconds.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS.
-
Incubation: Heat at 70°C for 30–60 minutes. The solution should become clear.
-
Injection: Inject 1 µL into GC-MS (Splitless mode).
-
Detection: Monitor specific ions.
-
Unlabeled Galactitol (TMS): m/z 217, 205 (characteristic fragments).
-
D-Dulcitol-2-13C (TMS): Shifted fragments based on the location of the label in the fragment ion (typically +1 m/z for fragments containing C2).
-
NMR Spectroscopy Profile
In
-
Symmetry Breaking: While unlabeled dulcitol shows 3 carbon signals (due to C1=C6, C2=C5, C3=C4 symmetry), the mono-labeled 2-13C variant breaks this magnetic equivalence.
-
Coupling (
): If using a uniformly labeled background, the C2 label will show strong coupling to C1 and C3. In a natural abundance background, the C2 signal will appear as a singlet (decoupled) or doublet (coupled to protons) with high intensity relative to the baseline. -
Chemical Shift: ~70-71 ppm (dependent on solvent, typically D
O).
Handling & Stability
-
Storage: Store at room temperature (20-25°C) in a tightly sealed container.
-
Dessication: The compound is hygroscopic. Exposure to high humidity will cause clumping and weighing errors.
-
Solution Stability: Aqueous solutions are stable for >1 month at 4°C, provided no bacterial growth occurs.
References
-
Schadewaldt, P., et al. (2004). "Stable isotope-based assessment of galactose metabolism in healthy subjects and patients with galactosemia." Hormone and Metabolic Research.
-
Winn, S., et al. (1995). "Galactitol production in patients with galactose-1-phosphate uridyltransferase deficiency." Journal of Inherited Metabolic Disease.
-
Yuan, Y., et al. (2017). "Quantification of urinary galactitol by GC-MS in galactosemia patients." Clinica Chimica Acta.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11847, Galactitol." PubChem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dulcitol | 608-66-2 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. D-(+)-GALACTOSE(10257-28-0) 13C NMR [m.chemicalbook.com]
- 7. One-Pot Sequential 1,4- and 1,2-Reductions of α,β-Unsaturated δ-Lactones to the Corresponding δ-Lactols with CuCl and NaBH4 in Methanol [organic-chemistry.org]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. chegg.com [chegg.com]
- 10. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
In-Depth Technical Guide: Physical and Chemical Characteristics of D-Dulcitol-2-13C
Executive Summary
D-Dulcitol-2-13C (also known as Galactitol-2-13C) is a stable isotope-labeled polyol derived from the reduction of D-galactose. It serves as a critical internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based metabolomics. Its primary utility lies in the precise tracking of galactose metabolism, specifically in the diagnosis and study of galactosemia—a genetic disorder characterized by the inability to metabolize galactose.
This guide provides a rigorous technical analysis of the compound's physicochemical properties, spectroscopic signatures, and experimental applications. It is designed for researchers requiring high-fidelity data for metabolic flux analysis (MFA) and quantitative bioanalysis.
Chemical Identity and Structural Analysis[1][2][3][4]
D-Dulcitol is a meso-compound, meaning it possesses a plane of symmetry that makes it optically inactive despite containing chiral centers. However, the introduction of a Carbon-13 isotope at position 2 breaks this isotopic symmetry, creating a unique spectroscopic environment essential for tracer studies.
| Parameter | Specification |
| Common Name | D-Dulcitol-2-13C; Galactitol-2-13C |
| IUPAC Name | (2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol-2-13C |
| Chemical Formula | |
| Molecular Weight | 183.18 g/mol (approx. +1 Da vs. unlabeled) |
| Isotopic Enrichment | Typically ≥ 99 atom % 13C |
| CAS Number | 608-66-2 (Unlabeled parent); Specific isotopologue often custom synthesized |
| Chirality | Meso (parent); Isotope-labeled form is chemically equivalent but isotopically distinct |
Physical Characteristics
Understanding the physical state of D-Dulcitol-2-13C is vital for handling, storage, and solution preparation. Unlike sorbitol, which is highly soluble and hygroscopic, dulcitol has a rigid crystal lattice resulting in lower solubility and a significantly higher melting point.
Thermodynamic Properties
-
Melting Point: 188–189 °C (461–462 K).
-
Note: This is significantly higher than other hexitols (e.g., Sorbitol mp ~95 °C). The high melting point reflects the high symmetry and efficient crystal packing of the galactitol lattice.
-
-
Hygroscopicity: Low to moderate. It is less hygroscopic than sorbitol but should still be stored in desiccated conditions to prevent caking.
Solubility Profile
-
Water: Soluble, but less so than glucose or sorbitol.
-
~3.0 g/100 mL at 20 °C.
-
Solubility increases significantly with temperature (Soluble in boiling water).
-
-
Ethanol: Slightly soluble.[1]
-
Organic Solvents: Insoluble in ether, chloroform, and benzene.
Spectroscopic Signatures
This section details the core value of D-Dulcitol-2-13C: its unique NMR and MS signals.
Nuclear Magnetic Resonance (NMR)
In the unlabeled molecule, C2 and C5 are chemically equivalent due to the plane of symmetry. In D-Dulcitol-2-13C, the enrichment at C2 provides a massive signal enhancement at that specific chemical shift, allowing for detection at nanomolar concentrations.
C-NMR Characteristics (in D
O)
-
Chemical Shift (δ): The C2 resonance appears at approximately 70.3 ppm .
-
Signal Structure: A dominant singlet (in proton-decoupled spectra).
-
Differentiation:
-
C1/C6: ~63.8 ppm
-
C2/C5: ~70.3 ppm (Enriched Target)
-
C3/C4: ~71.1 ppm
-
H-NMR Characteristics
The proton attached to the labeled carbon (H2) undergoes heteronuclear spin-spin coupling with the
-
Coupling Constant (
): The H2 signal will appear as a widely spaced doublet with a coupling constant of ~140–150 Hz . This "satellite" splitting is the definitive confirmation of the label's position.
Mass Spectrometry (MS)[2]
-
Parent Ion: The molecular ion [M+H]
or [M+Na] will be shifted by +1 mass unit compared to the unlabeled standard. -
Fragmentation: In GC-MS (typically as a TMS derivative), the fragmentation pattern will show a mass shift only in fragments containing the C2 carbon. This allows researchers to localize the label and verify that metabolic scrambling has not occurred.
Synthesis and Metabolic Context
Synthetic Route
D-Dulcitol-2-13C is typically synthesized via the chemical or enzymatic reduction of D-Galactose-2-13C.
-
Reagent: Sodium Borohydride (NaBH
) is standard for chemical reduction. -
Purity Check: The absence of the carbonyl signal (~92-96 ppm for anomeric carbons of galactose) in
C-NMR confirms complete reduction.
Metabolic Pathway Visualization
The following diagram illustrates the metabolic position of Galactitol in the context of Galactosemia. The accumulation of Galactitol (driven by Aldose Reductase) is the pathological mechanism in Galactokinase (GALK) deficiency.
Figure 1: Metabolic diversion of 13C-Galactose to 13C-Dulcitol (Galactitol) via Aldose Reductase.
Experimental Protocols
Handling and Storage[8]
-
Storage: Store at 2–8 °C (refrigerated) or -20 °C for long-term stability. Keep container tightly sealed to prevent moisture absorption.
-
Stability: Stable for ≥ 2 years if stored properly. Avoid strong oxidizing agents.
Protocol: Preparation of Biological Samples for NMR Analysis
This protocol describes the extraction of Galactitol-2-13C from cell lysates or tissue for quantification.
Reagents:
-
Methanol/Chloroform/Water (2:2:1.8 v/v)
-
D-Dulcitol-2-13C Standard (Spike)
-
D
O (NMR Solvent) containing 0.05% TSP (Reference)
Workflow:
-
Quenching: Immediately quench cell metabolism using liquid nitrogen or ice-cold methanol (-80 °C).
-
Extraction:
-
Phase Collection: Collect the upper aqueous phase (contains polar metabolites including Dulcitol).
-
Drying: Lyophilize the aqueous phase to a dry powder. Do not use heat.
-
Reconstitution: Dissolve the residue in 600 µL of D
O (with TSP). -
Acquisition: Transfer to a 5mm NMR tube.
-
Pulse Sequence: zg30 (standard 1D proton) or zgpg30 (1D carbon with proton decoupling).
-
Scans: For
C detection of the label, 256–1024 scans may be required depending on concentration.
-
Figure 2: Sample preparation workflow for NMR analysis of polar metabolites.
References
-
NIST Chemistry WebBook. Galactitol: Phase change data. National Institute of Standards and Technology. [Link]
-
Human Metabolome Database (HMDB). Metabocard for Galactitol (HMDB0000147).[Link]
-
Wehrli, S. L., et al. (2001). "Galactose metabolism in normal human lymphoblasts studied by 1H, 13C and 31P NMR spectroscopy of extracts." NMR in Biomedicine, 14(3), 181-189. [Link]
Sources
Natural occurrence and biological significance of dulcitol
Topic: Natural Occurrence and Biological Significance of Dulcitol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dulcitol (Galactitol) is a naturally occurring hexitol (sugar alcohol) derived from the reduction of galactose.[1][2] While historically categorized as a secondary metabolite in specific angiosperms (Celastraceae) and red algae (Rhodophyta), its biological significance has bifurcated into two critical domains: pathological accumulation in human metabolic disease (Galactosemia) and therapeutic utility as a scaffold for alkylating agents in oncology (Dianhydrogalactitol/VAL-083).
This technical guide synthesizes the ecological roles of dulcitol as an osmoprotectant, its deleterious mechanism in mammalian lens pathology, and the resurgence of its derivatives in treating MGMT-unmethylated glioblastoma. It provides validated protocols for extraction, derivatization (GC-MS), and quantification to support experimental reproducibility.
Chemical Identity & Biosynthesis
Dulcitol (
1.1 The Reduction Pathway
In both plant and mammalian systems, dulcitol is synthesized via the Polyol Pathway , a route that becomes metabolically significant only under specific stress or pathological conditions.
-
Substrate: D-Galactose
-
Enzyme: Aldose Reductase (AR) (EC 1.1.1.21)
-
Cofactor: NADPH + H
In mammalian tissues, this reaction is a "dead-end" pathway because Sorbitol Dehydrogenase (which converts sorbitol to fructose) has negligible affinity for galactitol. Consequently, once formed, galactitol remains trapped intracellularly.
Natural Occurrence & Ecological Role
Dulcitol is not ubiquitously distributed; it is a chemotaxonomic marker for specific families.
2.1 Botanical Sources (Celastraceae)
The primary terrestrial sources are members of the Celastraceae family.[3]
-
Genera: Euonymus (e.g., E. japonicus, E. europaeus - Spindle Tree), Maytenus, and Celastrus.
-
Physiological Role: It functions as a compatible solute (osmolyte).[4] During drought or salinity stress, these plants accumulate dulcitol to lower cellular water potential without interfering with enzyme function, maintaining turgor pressure.
2.2 Marine Sources (Rhodophyta)
Certain red algae utilize dulcitol and its derivatives as carbohydrate reserves and osmoprotectants.
-
Species: Bostrychia scorpioides, Laurencia spp.
-
Mechanism: In saline environments, intracellular dulcitol concentrations increase to counterbalance the osmotic pressure of seawater, preventing cellular dehydration.
Pathological Significance in Mammals: Galactosemia
In humans, dulcitol is the primary effector of tissue damage in Galactosemia , an inborn error of metabolism.
3.1 The Metabolic Block
Classic Galactosemia is caused by a deficiency in Galactose-1-Phosphate Uridyltransferase (GALT) .[2] A secondary form involves Galactokinase (GALK) deficiency.[2]
-
Consequence: Galactose cannot enter the Leloir pathway (glycolysis entry).
-
Shunt: Excess circulating galactose saturates Aldose Reductase, driving the conversion to galactitol.[1][2]
3.2 Mechanism of Cataract Formation
The lens of the eye is particularly susceptible due to high Aldose Reductase activity.[1]
-
Accumulation: Galactitol is hydrophilic and cannot passively diffuse out of lens fiber cells.
-
Hypertonicity: Intracellular accumulation creates a hyperosmotic gradient.
-
Hydration: Water is drawn into the lens fibers to restore equilibrium.[1]
-
Rupture: The resulting swelling causes lens fiber rupture, protein aggregation, and opacification (cataract).
Visualization: Galactose Metabolic Bifurcation
Figure 1: The metabolic bifurcation of galactose. In Galactosemia (GALT/GALK deficiency), the flux shifts toward Aldose Reductase, producing toxic galactitol.
Pharmacological Applications: Dianhydrogalactitol (VAL-083)[7][8]
While dulcitol itself is metabolically inert, its derivative Dianhydrogalactitol (DAG) is a potent chemotherapeutic agent.
4.1 Drug Profile: VAL-083 [5][6][7]
-
Class: Bifunctional Alkylating Agent.
-
Structure: Formed by the diepoxidation of dulcitol.
-
Target Indication: Glioblastoma Multiforme (GBM) and Ovarian Cancer.
4.2 Mechanism of Action (Distinct from Temozolomide)
Standard alkylating agents (e.g., Temozolomide) methylate the O6-position of guanine. Tumors expressing MGMT (O6-methylguanine-DNA methyltransferase) can repair this damage, causing drug resistance.
VAL-083 Mechanism:
-
N7-Alkylation: VAL-083 creates interstrand cross-links at the N7-position of guanine.[7]
-
Irreparable Damage: This specific lesion evades MGMT repair mechanisms.
-
Cell Cycle Arrest: Induces S/G2 phase arrest and apoptosis in chemoresistant cells.
Visualization: VAL-083 Mechanism
Figure 2: Mechanistic differentiation between Temozolomide and VAL-083. VAL-083 bypasses MGMT-mediated resistance.[5][7]
Analytical Methodologies
Accurate quantification of dulcitol is critical for both botanical profiling and clinical monitoring of galactosemia.
5.1 Extraction Protocol (Plant Tissue)
-
Objective: Isolate soluble sugar alcohols while precipitating proteins/polysaccharides.
-
Solvent System: Methanol:Chloroform:Water (MCW) or Ethanol:Water.
Step-by-Step Workflow:
-
Harvest & Quench: Flash-freeze 100 mg of fresh plant tissue (e.g., Euonymus leaf) in liquid nitrogen to stop enzymatic activity.
-
Homogenization: Grind to a fine powder using a mortar/pestle or bead beater.
-
Extraction: Add 1.0 mL 80% Methanol (aq). Vortex vigorously for 1 min.
-
Incubation: Heat at 70°C for 15 mins (enhances solubility of sugar alcohols).
-
Clarification: Centrifuge at 12,000 x g for 10 mins. Collect supernatant.
-
Internal Standard: Add 50 µL of Ribitol or Xylitol (1 mg/mL stock) to the supernatant for quantitative normalization.
-
Drying: Evaporate supernatant to dryness under nitrogen stream or vacuum concentrator.
5.2 GC-MS Derivatization & Analysis
Sugar alcohols are non-volatile and require derivatization (silylation) for Gas Chromatography.[8]
Derivatization Protocol:
-
Reagent: Add 50 µL BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane) and 50 µL anhydrous Pyridine .
-
Reaction: Incubate at 70°C for 60 minutes . This converts hydroxyl groups to trimethylsilyl (TMS) ethers.
-
Analysis: Inject 1 µL into GC-MS (Split mode 1:10).
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 70°C (2 min)
10°C/min 300°C. -
Identification: Dulcitol-TMS spectrum (distinct retention time from Sorbitol-TMS and Mannitol-TMS).
-
Quantitative Data Summary Table:
| Parameter | Method | Detection Limit (LOD) | Key Reagents |
| Extraction | 80% MeOH / Heat | N/A | Methanol, Liquid N2 |
| Derivatization | Silylation (TMS) | ~0.1 ng/µL | BSTFA, Pyridine |
| Separation | GC (Capillary) | High Resolution | DB-5ms Column |
| Detection | MS (EI, 70eV) | High Sensitivity | Helium Carrier |
References
-
Haas, P., & Hill, T. G. (1931).[9] The occurrence of sugar alcohols in marine algae: Dulcitol.[1][9][10] Biochemical Journal.[9][10] Link
-
Keller, F., & Ludlow, M. M. (1993). Carbohydrate metabolism in stressed plants. In: Stress Responses in Plants.[4][11]
-
Van Heyningen, R. (1959). Formation of polyols by the lens of the rat with ‘sugar’ cataract. Nature.[12][13] Link
-
Kinoshita, J. H. (1974). Mechanisms initiating cataract formation.[2][14] Investigative Ophthalmology & Visual Science. Link
-
Kintara Therapeutics. (2022).[14][15] VAL-083 (Dianhydrogalactitol) Mechanism of Action and Clinical Data.[5]Link
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. Link
-
Sidorov, R. A., et al. (2014).[16] Content and Fatty Acid Composition of Neutral Acylglycerols in Euonymus Fruits. ResearchGate.[17][18] Link
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Galactosemic cataract - Wikipedia [en.wikipedia.org]
- 3. apps.worldagroforestry.org [apps.worldagroforestry.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Dianhydrogalactitol Overcomes Multiple Temozolomide Resistance Mechanisms in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DRES-10. THE DISTINCT CYTOTOXIC MECHANISM OF DIANHYDROGALACTITOL (VAL-083) OVERCOMES CHEMORESISTANCE AND PROVIDES NEW OPPORTUNITIES FOR COMBINATION THERAPY IN THE TREATMENT OF GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The occurrence of sugar alcohols in marine algae. Dulcitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The occurrence of sugar alcohols in marine algae. Dulcitol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. euonymus japonicus leaf extract [thegoodscentscompany.com]
- 13. katalog.smsmarmaragroup.com [katalog.smsmarmaragroup.com]
- 14. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Euonymus aquifolium (Celastraceae): Rediscovered in flowering with respect to its taxonomy, nomenclature, and rarity [phytokeys.pensoft.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Definitive Guide to Isotopologue Nomenclature: D-Dulcitol-2-13C vs. Galactitol-2-13C
Executive Summary
In the precise world of stable isotope labeling, nomenclature is more than just labeling; it is a definition of stereochemical lineage. While Galactitol and Dulcitol are synonymous trivial names for the same achiral (meso) sugar alcohol, the addition of a Carbon-13 label at position 2 introduces a critical symmetry-breaking event.
This guide clarifies why D-Dulcitol-2-13C is the preferred nomenclature in metabolic research over the generic galactitol-2-13C . The distinction lies in the transition from a meso compound to a chiral isotopomer, necessitating the "D-" prefix to define the absolute configuration derived from its precursor, D-galactose.
The Core Identity: Meso Symmetry and its Disruption
To understand the nomenclature conflict, one must first understand the stereochemistry of the unlabeled parent molecule.
The Unlabeled Parent: Galactitol (Dulcitol)
Galactitol is the alditol (sugar alcohol) formed by the reduction of galactose.[1]
-
Systematic Name:
-hexane-1,2,3,4,5,6-hexol.[1][2][3] -
Symmetry: Galactitol possesses a plane of symmetry (
) bisecting the C3-C4 bond. -
Chirality: Because it is superimposable on its mirror image, it is a meso compound and is optically inactive.
-
Nomenclature Rule: Standard IUPAC rules for meso-alditols state that the prefixes D- or L- should not be used because the molecule is achiral. Thus, "Galactitol" is the correct systematic name, and "D-Dulcitol" is technically a misnomer for the unlabeled substance.
The Labeled Variant: The Isotope Effect
The introduction of a
-
Symmetry Breaking: The mass difference between
(at C2) and (at C5) destroys the plane of symmetry. -
Resulting Chirality: The molecule is no longer superimposable on its mirror image. It becomes a chiral isotopomer .
-
Consequence: Because the molecule is now chiral, it requires a stereodescriptor. The generic name "galactitol-2-13C" is ambiguous—it could refer to either of the two enantiomers (derived from D- or L-galactose).
IUPAC Authoritative Grounding
The justification for using "D-Dulcitol-2-13C" is found in the specialized IUPAC carbohydrate nomenclature rules, specifically regarding meso forms that become asymmetric via substitution.
IUPAC Rule 2-Carb-19.2 (Meso Forms): "Alditols that are symmetric and therefore optically inactive...[4] can be designated by the prefix meso-.[4] The prefix D or L must be given when a derivative of a meso form has become asymmetric by substitution. "
Application to Dulcitol-2-13C
When D-galactose-2-13C is reduced, the resulting galactitol retains the relative stereochemistry of the D-sugar. Because the isotope renders the two ends of the chain distinguishable (C1
-
D-Dulcitol-2-13C: Explicitly denotes the enantiomer synthesized from D-galactose.
-
Galactitol-2-13C: Chemically correct but stereochemically incomplete without further definition.
Synthesis & Stereochemical Logic
The nomenclature is directly tied to the synthetic pathway. The reduction of the aldehyde group in galactose determines the final isotopomer.
Experimental Workflow: Synthesis from D-Galactose
The standard protocol for generating D-Dulcitol-2-13C involves the sodium borohydride reduction of D-Galactose-2-13C.
Step-by-Step Protocol:
-
Precursor Solubilization: Dissolve D-Galactose-2-13C (99 atom% 13C) in deionized water (0.5 M concentration).
-
Reduction: Add Sodium Borohydride (
) in excess (1.5 eq) at 0°C to ensure complete reduction of the aldehyde at C1.-
Mechanistic Note: The hydride attack converts the
aldehyde carbon to an alcohol carbon. This step does not alter the stereocenters at C2-C5.
-
-
Quenching: Neutralize excess borohydride with Amberlite IR-120 (
form) cation exchange resin until pH < 7. This also removes sodium ions. -
Borate Removal: Evaporate the solution with methanol (3x) to remove boric acid as volatile trimethyl borate.
-
Crystallization: Recrystallize from ethanol/water to obtain pure D-Dulcitol-2-13C.
Visualization of the Pathway
Figure 1: The synthetic pathway demonstrates why the "D-" prefix is retained. The reduction of D-Galactose yields a specific chiral isotopomer of galactitol, distinct from the one that would be produced from L-Galactose.
Comparative Data Summary
The following table summarizes the critical distinctions between the nomenclature forms.
| Feature | Galactitol (Unlabeled) | Galactitol-2-13C (Generic) | D-Dulcitol-2-13C (Specific) |
| Chemical Formula | |||
| Optical Activity | Inactive (Meso) | Active (Chiral due to isotope) | Active (Chiral due to isotope) |
| Symmetry | Symmetry Broken | Symmetry Broken | |
| IUPAC Status | Systematic Name | Ambiguous (needs stereodescriptor) | Preferred (per Rule 2-Carb-19.[1]2) |
| Source Indication | None | Unknown | Derived from D-Galactose |
| Enantiomer | Identical to mirror image | Enantiomer of Galactitol-5-13C* | Enantiomer of L-Dulcitol-2-13C |
*Note: In strict IUPAC numbering for the generic name, the label is given the lowest locant. Thus, the enantiomer of Galactitol-2-13C would formally be named Galactitol-5-13C if numbering priority is based solely on the isotope. However, using D/L prefixes avoids this numbering confusion.
References
-
IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN).
-
McNaught, A. D. (1997). Nomenclature of Carbohydrates.
-
Omicron Biochemicals.
-
Sigma-Aldrich (Merck).
Sources
Technical Guide: D-Dulcitol-2-13C (Galactitol-2-13C)
[1][2]
Executive Summary & Identity
D-Dulcitol-2-13C (also known as Galactitol-2-13C ) is a stable isotope-labeled sugar alcohol derived from the reduction of D-Galactose-2-13C.[1][] It serves as a critical internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for quantifying galactitol levels in biological fluids.[1][] Its primary utility lies in the study of Galactosemia , an inborn error of metabolism where galactitol accumulation indicates a deficiency in galactose-1-phosphate uridylyltransferase (GALT).[1][]
Chemical Identity Table[1][2]
| Property | Specification |
| Common Name | D-Dulcitol-2-13C; Galactitol-2-13C |
| Chemical Formula | |
| Molecular Weight | 183.17 g/mol (Calculated) |
| Unlabeled Parent CAS | 608-66-2 |
| Labeled CAS | Not individually indexed in public registries; refer to Parent CAS 608-66-2 with "2-13C" notation.[1][] |
| IUPAC Name | (2R,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol (labeled at C2) |
| Solubility | Highly soluble in water; slightly soluble in ethanol.[1][] |
| Appearance | White crystalline powder.[1][] |
Note on Nomenclature: Dulcitol (Galactitol) is a meso compound, meaning the unlabeled molecule is superimposable on its mirror image.[1][] However, the introduction of a
C isotope at position 2 breaks this symmetry, creating a distinct isotopomer useful for precise metabolic tracking.[1][]
Scientific Context & Applications
Metabolic Significance in Galactosemia
In healthy metabolism, D-Galactose is converted to Glucose-1-Phosphate via the Leloir Pathway .[1][] In patients with Classic Galactosemia (GALT deficiency), galactose accumulates and is shunted into the Polyol Pathway .[1][]
-
Aldose Reductase reduces the aldehyde group of Galactose to a hydroxyl group, forming Galactitol .[1][]
-
Galactitol is poorly metabolized and cannot exit cells efficiently, leading to osmotic stress.[1][]
-
Accumulation: High levels in the lens of the eye cause cataracts; accumulation in the brain contributes to neurological deficits.[1][]
Role of D-Dulcitol-2-13C: Researchers utilize D-Dulcitol-2-13C as a tracer or internal standard .[1][][3] By spiking biological samples (urine/plasma) with a known concentration of this heavy isotope, scientists can quantify endogenous galactitol levels using Isotope Dilution Mass Spectrometry (IDMS) with exceptional precision, eliminating matrix effects.[1][]
Mechanism of Action (Pathway Visualization)
The following diagram illustrates the metabolic diversion of Galactose to Galactitol under GALT-deficient conditions.
Figure 1: The diversion of Galactose to Galactitol via Aldose Reductase when the primary Leloir pathway is blocked.[1]
Experimental Protocols
Synthesis of D-Dulcitol-2-13C
Rationale: Commercial availability can be sporadic.[1][] This protocol describes the chemical reduction of commercially available D-Galactose-2-13C.[1][]
Reagents:
-
D-Galactose-2-13C (Precursor)[1][]
-
Sodium Borohydride (NaBH
)[1][] -
Acetic Acid (Glacial)[1][]
-
Cation Exchange Resin (e.g., Dowex 50W-X8, H+ form)[1][]
-
Methanol (HPLC Grade)[1][]
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of D-Galactose-2-13C in 5 mL of deionized water in a round-bottom flask.
-
Reduction: Slowly add 20 mg of Sodium Borohydride (NaBH
) while stirring. The molar excess ensures complete reduction of the aldehyde at C1 to a primary alcohol.[1][] -
Incubation: Stir at room temperature for 2 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) or
C-NMR (disappearance of the anomeric carbon signal ~92-96 ppm).[1][] -
Quenching: Add Glacial Acetic Acid dropwise until pH reaches ~5.0 to destroy excess borohydride.
-
Desalting: Pass the solution through a column containing Dowex 50W-X8 (H+ form) to remove sodium ions. Wash with water.[1][]
-
Borate Removal: Evaporate the eluate to dryness.[1][] Add 5 mL Methanol and evaporate again (repeat 3x).
-
Crystallization: Recrystallize the residue from ethanol/water to yield pure D-Dulcitol-2-13C.
Protocol: GC-MS Quantification in Urine
Rationale: This protocol uses D-Dulcitol-2-13C as an internal standard for diagnosing Galactosemia.[1][]
Sample Preparation:
-
Spiking: Add 50 µL of urine to a glass tube. Add 10 µL of D-Dulcitol-2-13C internal standard solution (1 mM).[1][]
-
Deproteinization: Add 200 µL of ethanol; vortex and centrifuge at 10,000 x g for 5 mins. Transfer supernatant.
-
Derivatization: Evaporate supernatant to dryness under Nitrogen. Add 50 µL of Pyridine and 50 µL of BSTFA + 1% TMCS (Silylation agent).[1][] Incubate at 60°C for 30 mins.
-
Chemistry: Hydroxyl groups are converted to Trimethylsilyl (TMS) ethers, making the sugar alcohol volatile for GC.[1][]
-
-
Analysis: Inject 1 µL into GC-MS.
Analytical Verification (Self-Validating System)[1][2]
To ensure the integrity of the synthesized or purchased standard, perform the following validation:
-
High-Resolution Mass Spectrometry (HRMS):
-
C-NMR Spectroscopy:
-
In D2O, unlabeled Galactitol shows 3 unique carbon signals due to symmetry (C1/6, C2/5, C3/4).[1][]
-
D-Dulcitol-2-13C will show a massive enhancement at the C2 position (~70 ppm).[1][] Due to the label, the symmetry is broken for J-coupling, but chemical shift equivalence may remain close depending on resolution.[1][]
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11850, Galactitol.[1][] PubChem. Available at: [Link][1][]
-
Ning, C., et al. (2000). "Galactitol turnover in galactosemic patients."[1][][4] Pediatric Research, 48, 211-216.[1][] (Contextualizing the use of isotope tracers in Galactosemia).
Navigating Metabolic Pathways: A Technical Guide to D-Dulcitol-2-13C in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of metabolic research and drug development, the ability to trace and quantify the fate of molecules is paramount. Stable isotope-labeled compounds have emerged as indispensable tools, offering a non-radioactive means to elucidate complex biological pathways. Among these, D-Dulcitol-2-13C, a sugar alcohol labeled at the second carbon position with the stable isotope carbon-13, provides a unique probe for investigating galactose metabolism and related enzymatic activities. This technical guide offers a comprehensive overview of D-Dulcitol-2-13C, from its commercial availability to its application in sophisticated research methodologies.
The Significance of D-Dulcitol-2-13C in Metabolic Research
D-Dulcitol, also known as galactitol, is a key metabolite in the polyol pathway. Under normal physiological conditions, galactose is primarily metabolized through the Leloir pathway. However, in certain genetic disorders, such as galactosemia, or under conditions of high galactose concentration, the alternative polyol pathway becomes significant. In this pathway, aldose reductase catalyzes the reduction of galactose to dulcitol.[1] The accumulation of dulcitol in tissues, particularly the lens of the eye, is a critical factor in the pathogenesis of cataracts associated with galactosemia.[1]
The use of D-Dulcitol-2-13C allows researchers to precisely track the metabolic fate of dulcitol. The carbon-13 label serves as a distinct signature that can be detected by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This enables the quantitative analysis of dulcitol levels in various biological matrices and the investigation of the kinetics of its formation and clearance.[2][3]
Commercial Availability of D-Dulcitol-2-13C
A critical first step for any research endeavor is the procurement of high-quality reagents. Several reputable suppliers offer D-Dulcitol-2-13C for research purposes. When selecting a supplier, it is essential to consider factors such as purity, isotopic enrichment, available analytical data, and customer support.
| Supplier | Product Name | CAS Number (Unlabeled) | Molecular Formula | Molecular Weight | Additional Information |
| MedChemExpress | Dulcite-13C-2 (Dulcitol-13C-2) | 608-66-2 | C5¹³CH14O6 | 183.16 | Provided for research use only. Can be used as a tracer or internal standard for NMR, GC-MS, or LC-MS analysis.[2] |
| Santa Cruz Biotechnology | D-Dulcitol-2-13C | 608-66-2 | C5¹³CH14O6 | 183.16 | Offered as a biochemical for proteomics research.[4] |
| Alfa Chemistry | D-Galactitol-2-13C | 608-66-2 | ¹³CC5H14O6 | 183.16 | For experimental/research use. Recommended storage in a tightly closed container in a cool, dry, well-ventilated area.[5] |
Synthesis and Quality Control of D-Dulcitol-2-13C
While commercially available, understanding the synthesis of D-Dulcitol-2-13C provides valuable insight into its quality and potential impurities. The synthesis typically involves the reduction of a 13C-labeled galactose precursor. A generalizable synthetic approach is outlined below, adapted from protocols for similar isotopically labeled sugar alcohols.[6]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis and quality control of D-Dulcitol-2-13C.
Detailed Experimental Protocol: Synthesis of D-Dulcitol-2-13C
Materials:
-
D-Galactose-2-13C
-
Sodium borohydride (NaBH4)
-
Deionized water
-
Methanol
-
Cation exchange resin (e.g., Dowex® 50WX8)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve D-Galactose-2-13C in deionized water in a round-bottom flask with stirring.
-
Reduction: Cool the solution in an ice bath. Slowly add a solution of sodium borohydride in deionized water dropwise to the galactose solution while maintaining the temperature below 10°C.
-
Reaction Quenching: After the addition is complete, continue stirring at room temperature for 2 hours. Slowly add methanol to quench the excess sodium borohydride.
-
Borate Removal: Evaporate the mixture to dryness using a rotary evaporator. Add methanol and re-evaporate; repeat this step several times to remove borate as volatile methyl borate.
-
Cation Removal: Dissolve the residue in deionized water and pass the solution through a column of cation exchange resin to remove sodium ions.
-
Purification: The crude D-Dulcitol-2-13C can be further purified by recrystallization from an ethanol-water mixture.
Quality Control and Characterization
Rigorous quality control is essential to ensure the identity, purity, and isotopic enrichment of the synthesized D-Dulcitol-2-13C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural confirmation.[7][8][9] The ¹³C NMR spectrum will show a significantly enhanced signal at the C2 position, confirming the isotopic labeling.
-
Mass Spectrometry (MS): MS analysis is used to confirm the molecular weight and isotopic enrichment of the final product.
Applications of D-Dulcitol-2-13C in Research
The primary application of D-Dulcitol-2-13C is as a tracer in metabolic studies.[2][10] By introducing this labeled compound into a biological system (in vivo or in vitro), researchers can follow its metabolic journey.
Metabolic Flux Analysis
Metabolic flux analysis using stable isotopes is a powerful technique to quantify the rates of metabolic reactions.[11] D-Dulcitol-2-13C can be used to trace the flux through the polyol pathway and its contribution to overall galactose metabolism.
Experimental Workflow for a Cell-Based Metabolic Labeling Study
Caption: A typical workflow for a cell-based metabolic labeling experiment using D-Dulcitol-2-13C.
Detailed Protocol: Cell-Based Labeling and Analysis
-
Cell Culture: Culture cells of interest to the desired confluency.
-
Labeling: Replace the standard culture medium with a medium containing a known concentration of D-Dulcitol-2-13C. Incubate for a defined period.
-
Metabolite Extraction: Rapidly quench metabolic activity by, for example, washing with ice-cold saline. Extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Sample Analysis: Analyze the cell extracts using LC-MS or NMR to detect and quantify the labeled dulcitol and any downstream metabolites.
-
Data Analysis: Determine the isotopic enrichment in the dulcitol pool and any other metabolites to calculate metabolic fluxes.
Conclusion
D-Dulcitol-2-13C is a valuable tool for researchers investigating galactose metabolism and the pathophysiology of diseases like galactosemia. Its commercial availability, coupled with established analytical techniques, allows for precise and quantitative studies of the polyol pathway. By understanding the principles of its synthesis, quality control, and application, researchers can confidently incorporate this stable isotope-labeled compound into their experimental designs to gain deeper insights into complex metabolic networks.
References
-
Frontiers in Bioengineering and Biotechnology. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. [Link]
-
Wikipedia. Red algae. [Link]
-
Pharmaffiliates. Chemical Name : L-Glucitol-2-13C. [Link]
-
ACS Publications. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology. [Link]
-
ResearchGate. 13 C NMR spectra of (a) fructose, (b) glucose, (c) sucrose, (d) raffinose, (e) stachyose, and (f) SFS. [Link]
-
NIH. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. [Link]
-
NIH. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
PubMed. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue. [Link]
-
Taylor & Francis. Complete Solid State 13C NMR Chemical Shift Assignments for α-D-Glucose, α-D-Glucose-H2O and β-D-Glucose. [Link]
-
YouTube. Polyol-Fructose-Uric Acid Theory of Metabolism - Peter Delannoy - #CoSci. [Link]
-
ResearchGate. Synthesis of O- and C-glycosides derived from β-(1,3)-D-glucans. [Link]
-
Oxford Academic. Structural characterization by 13C-NMR spectroscopy of products synthesized in vitro by polysaccharide synthases using 13C-enriched glycosyl donors: application to a UDP-glucose:(1→3). [Link]
-
Frontiers. An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]
-
Gagné Group. Sugars 1H/13C NMR spectroscopy. [Link]
-
NIH. Maltitol: Analytical Determination Methods, Applications in the Food Industry, Metabolism and Health Impacts. [Link]
-
YouTube. Alteration in glucose and lipid metabolism in MASLD | Professor Amalia Gastaldelli. [Link]
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An In-Depth Technical Guide to the Safe Handling and Application of D-Dulcitol-2-13C
Introduction: The Role of D-Dulcitol-2-13C in Modern Research
D-Dulcitol-2-13C is a stable isotope-labeled sugar alcohol that serves as a powerful tool for researchers in the fields of metabolomics, drug development, and biochemistry. As a non-radioactive isotopologue of D-dulcitol (also known as galactitol), it allows for the tracing of metabolic pathways and the quantification of metabolic flux without the hazards associated with radioactive materials.[1] The incorporation of a heavy carbon atom at the C-2 position provides a distinct mass shift, enabling its detection and differentiation from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and experimental considerations for the effective use of D-Dulcitol-2-13C in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique advantages of this stable isotope tracer in their work.
Physicochemical Properties and Intrinsic Hazards
Understanding the fundamental properties of D-Dulcitol-2-13C is paramount for its safe handling and application. The introduction of a single ¹³C atom does not significantly alter the macroscopic chemical or physical properties compared to the unlabeled D-dulcitol.
| Property | Value | Source(s) |
| Chemical Formula | C₅¹³CH₁₄O₆ | N/A |
| Molecular Weight | ~183.17 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 188-191 °C | N/A |
| Solubility in Water | Soluble | [4] |
| Solubility in Organic Solvents | Sparingly soluble in ethanol and methanol; generally insoluble in nonpolar organic solvents. | [4][5][6] |
| Stability | Stable under recommended storage conditions. | [7] |
Intrinsic Hazards:
While D-dulcitol is generally considered to have low toxicity, it is classified as a skin and eye irritant.[2] Inhalation of the dust may cause respiratory tract irritation.[2] It is crucial to note that D-dulcitol can accumulate in the lens of the eye in individuals with galactosemia, a genetic disorder affecting galactose metabolism, leading to the formation of cataracts.[7] Although the likelihood of this being a concern in a controlled laboratory setting is low, it underscores the importance of avoiding ingestion and direct contact.
Risk Assessment and Hazard Mitigation
A thorough risk assessment should be conducted before any new experimental protocol involving D-Dulcitol-2-13C is initiated. The following workflow provides a systematic approach to identifying and mitigating potential hazards.
Caption: A generalized workflow for risk assessment when handling D-Dulcitol-2-13C.
Engineering Controls:
The primary engineering control for handling powdered D-Dulcitol-2-13C is the use of a certified chemical fume hood or a powder containment hood.[2] This is particularly important when weighing the compound or performing any procedure that could generate dust. An appropriately ventilated workspace prevents the inhalation of airborne particles.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of D-Dulcitol-2-13C should be written and readily accessible to all laboratory personnel.
-
Training: All personnel who will be handling the compound must be trained on the specific hazards and the established SOPs. This training should be documented.
-
Restricted Access: The areas where D-Dulcitol-2-13C is stored and handled should be clearly marked, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling D-Dulcitol-2-13C in its solid form:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Hand Protection: Nitrile or latex gloves. Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[2]
-
Body Protection: A lab coat should be worn to protect against accidental skin contact.
Storage and Stability
Proper storage is critical to maintain the integrity and purity of D-Dulcitol-2-13C.
-
Temperature: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended to minimize any potential for degradation.[7]
-
Atmosphere: While D-dulcitol is relatively stable, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation, especially for long-term storage or if the compound is to be used in highly sensitive analytical applications.
-
Solution Stability: The stability of sugar alcohols in aqueous solutions is dependent on pH and temperature.[4][8] It is recommended to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at 2-8°C. The stability in organic solvents like DMSO and ethanol at room temperature is generally lower, and these solutions should be prepared immediately before use.[5][9]
Disposal Guidelines
As a stable, non-radioactive isotopically labeled compound, D-Dulcitol-2-13C does not require special disposal procedures for radioactivity. However, it must be disposed of in accordance with local, state, and federal regulations for chemical waste.
Caption: A decision tree for the proper disposal of D-Dulcitol-2-13C waste.
Experimental Application: A Protocol for 13C Metabolic Flux Analysis in Cell Culture
One of the primary applications of D-Dulcitol-2-13C is in metabolic flux analysis (MFA) to trace the flow of carbon atoms through various metabolic pathways.[10][11] The following is a generalized protocol for a cell culture-based MFA experiment.
Rationale for 2-¹³C Labeling:
The choice of the labeling position is critical for maximizing the information obtained from an MFA experiment. Labeling at the C-2 position of a glucose-like molecule can provide valuable insights into the relative activities of glycolysis and the pentose phosphate pathway (PPP).[12] The differential cleavage and rearrangement of the carbon skeleton in these pathways will result in distinct labeling patterns in downstream metabolites, which can be deconvoluted to determine the flux through each pathway.
The Metabolic Fate of D-Dulcitol:
D-dulcitol is the reduction product of galactose. In many biological systems, it can be converted back to galactose and subsequently enter the Leloir pathway, where it is ultimately converted to glucose-6-phosphate and enters central carbon metabolism.[3]
Caption: A simplified diagram of the Leloir pathway for galactose metabolism.
Step-by-Step Protocol:
-
Cell Culture Preparation:
-
Culture cells to the desired confluency in their standard growth medium.
-
On the day of the experiment, aspirate the standard medium and wash the cells once with a glucose-free and serum-free medium to remove any residual unlabeled metabolites.[13]
-
Add the experimental medium containing D-Dulcitol-2-13C at the desired concentration. It is crucial to ensure that the labeled substrate is the primary carbon source being investigated.[2]
-
-
Isotopic Labeling:
-
Incubate the cells with the labeled medium for a predetermined period. The incubation time should be sufficient to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable. This should be determined empirically for the specific cell line and experimental conditions, but typically ranges from several hours to 24 hours.[14]
-
-
Metabolite Extraction:
-
Aspirate the labeled medium and quickly wash the cells with ice-cold saline or a suitable buffer to halt metabolic activity.
-
Immediately add a cold extraction solvent, such as 80% methanol, and scrape the cells.[13]
-
Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for GC-MS Analysis:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph will separate the individual metabolites, and the mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic labeling pattern.[16]
-
-
Data Analysis:
-
The raw mass spectrometry data must be corrected for the natural abundance of ¹³C.
-
The corrected mass isotopomer distributions are then used in conjunction with a metabolic model and specialized software to calculate the intracellular metabolic fluxes.[10]
-
Conclusion
D-Dulcitol-2-13C is a valuable tool for elucidating the complexities of cellular metabolism. Its safe and effective use hinges on a thorough understanding of its properties, a comprehensive risk assessment, and the implementation of robust handling and experimental protocols. By adhering to the guidelines outlined in this guide, researchers can confidently and responsibly leverage the power of stable isotope tracing to advance their scientific discoveries.
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-
Agilent. (2020, September 1). 13C Glucose Qualitative Flux Analysis in HepG2 cells. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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Frontiers. (n.d.). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-based metabolic flux analysis. Retrieved from [Link]
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Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
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PubMed. (n.d.). Stability of Galactose in Aqueous Solutions. Retrieved from [Link]
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American Journal of Health-System Pharmacy. (n.d.). Stability of galactose in aqueous solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR spectra of fructose (a), glucose (b), sucrose (c), and amylopectin (d).... Retrieved from [Link]
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JETIR.org. (n.d.). STUDY OF PH AND TEMPERATURE ON THE ACTIVITY OF BETA GALACTOSIDASE ENZYME FROM FUNGI. Retrieved from [Link]
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PubMed. (n.d.). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Retrieved from [Link]
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of pH and temperature on enzyme activity and stability. (a).... Retrieved from [Link]
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BMC Springer Nature. (2013, August 27). β-galactosidase stability at high substrate concentrations. Retrieved from [Link]
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PubMed. (2012, June 12). Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate. Retrieved from [Link]
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VNU-HCM Journal of Health Sciences. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR spectra of (a) fructose, (b) glucose, (c) sucrose, (d) raffinose, (e) stachyose, and (f) SFS.. Retrieved from [Link]
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Gaylord Chemical. (n.d.). DMSO. Retrieved from [Link]
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ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
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Reddit. (2023, October 16). What is the solubility of Sugar (sucrose) in ethanol? Retrieved from [Link]
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ResearchGate. (n.d.). Solid–Liquid Equilibrium of Maltitol Aqueous Solutions—Implications on the Crystallization Behavior and Process. Retrieved from [Link]
-
PubChem. (n.d.). Galactose Metabolism. Retrieved from [Link]
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Isotopic purity and enrichment levels of D-Dulcitol-2-13C
Technical Whitepaper: Characterization and Validation of D-Dulcitol-2-13C
Introduction & Significance
D-Dulcitol-2-13C (also known as Galactitol-2-13C) is a stable isotope-labeled sugar alcohol derived from the reduction of D-Galactose-2-13C. It serves as a critical metabolic tracer in the study of galactosemia and the Pentose Phosphate Pathway (PPP). Unlike radioisotopes, stable isotopes like Carbon-13 (
The primary utility of D-Dulcitol-2-13C lies in its role as a biomarker for Galactose-1-Phosphate Uridyltransferase (GALT) deficiency . In healthy metabolism, galactose is converted to glucose-1-phosphate; however, in GALT-deficient systems, galactose is shunted toward the polyol pathway, reducing it to galactitol (dulcitol). By tracking the
Critical Quality Attributes (CQAs)
To ensure experimental validity, D-Dulcitol-2-13C must meet rigorous specifications. Inconsistencies in isotopic purity can lead to significant errors in Metabolic Flux Analysis (MFA) models.
| Attribute | Specification | Scientific Rationale |
| Chemical Purity | Presence of unreduced D-Galactose or other polyols (e.g., Sorbitol) can interfere with MS ionization and NMR integration. | |
| Isotopic Enrichment | High enrichment is required to detect low-abundance metabolites in complex biological matrices (e.g., plasma, urine). | |
| Positional Purity | Scrambling of the label to C1 or C3 during synthesis renders the tracer useless for position-specific flux analysis. | |
| Chirality/Stereochemistry | Meso Compound | Dulcitol is achiral (meso). However, the precursor (D-Galactose) is chiral. Verification of the meso form confirms correct reduction without epimerization. |
Synthesis & Purification Logic
The synthesis of D-Dulcitol-2-13C typically follows a reduction pathway from D-Galactose-2-13C. Understanding this pathway is essential for anticipating potential impurities.
Reaction Pathway:
-
Reagent Choice: Sodium Borohydride (NaBH
) is the standard reducing agent. -
Impurity Risk: Incomplete reduction leaves residual D-Galactose. Over-reduction or harsh conditions can lead to epimerization at C3/C4, potentially forming D-Sorbitol (Glucitol) traces.
-
Purification: Cation exchange chromatography (to remove Borate salts) followed by recrystallization from ethanol/water is the industry standard to achieve the required chemical purity.
Analytical Methodologies
Two primary techniques are required to validate the CQAs: Quantitative NMR (qNMR) for positional fidelity and High-Resolution Mass Spectrometry (HR-MS) for total enrichment.
A. Quantitative -NMR Spectroscopy
NMR is the only method capable of verifying that the
-
Protocol: Dissolve 10 mg of sample in D
O. -
Observation: The symmetry of unlabeled Dulcitol makes C2 and C5 equivalent. However, mono-labeling at C2 breaks this magnetic equivalence in coupling networks.
-
Success Criterion: A dominant singlet (or doublet if coupled to adjacent protons) at the characteristic C2 shift (
ppm), with no significant satellite peaks at C1 or C3 positions.
B. LC-MS/MS Isotopic Ratio Analysis
Used to determine the total atom % enrichment.
-
Method: Triple Quadrupole MS in Negative Ion Mode (ESI-).
-
Transition: Monitor the [M-H]
ion. -
Calculation:
Where is the intensity of the labeled isotopologue and is the unlabeled abundance.
Experimental Protocol: Validation Workflow
This self-validating protocol ensures the material is suitable for metabolic flux studies.
Materials:
-
D-Dulcitol-2-13C Reference Standard.
-
Internal Standard: Maleic Acid (Traceable to NIST).
-
Solvent: D
O (99.9% D).
Step-by-Step Workflow:
-
Sample Preparation:
-
Weigh 15.0 mg of D-Dulcitol-2-13C into a clean vial.
-
Add 5.0 mg of Maleic Acid (Internal Standard).
-
Dissolve in 600 µL D
O.
-
-
System Suitability Test (SST):
-
Run a standard
H-NMR. Verify the signal-to-noise ratio (S/N) of the anomeric proton of residual galactose is . If , re-purify.
-
-
Data Acquisition:
-
Acquire inverse-gated decoupled
-NMR (to suppress NOE for quantitative accuracy). -
Relaxation delay (
) must be (typically 30s) to ensure full relaxation.
-
-
Processing:
-
Integrate the C2 peak of Dulcitol against the carbonyl carbons of Maleic Acid.
-
Calculate purity based on molar ratios.
-
Visualization: QC Validation Workflow
Caption: Figure 1. Integrated Quality Control (QC) workflow for validating isotopic and chemical purity of D-Dulcitol-2-13C prior to metabolic application.
Applications in Metabolic Flux Analysis
The specific labeling at C2 is crucial for tracing the Galactose-Galactitol Shunt .
Pathway Logic:
-
Normal Pathway: Galactose
Gal-1-P UDP-Gal UDP-Glc Glycolysis. -
Pathological Pathway (Galactosemia): Galactose
Galactitol (accumulates in lens/liver).
By using D-Dulcitol-2-13C as a tracer (or forming it in vivo from D-Galactose-2-13C), researchers can detect the specific accumulation of the labeled polyol.
Visualization: Galactose Metabolic Fate
Caption: Figure 2. Metabolic divergence of D-Galactose-2-13C. The red path indicates the formation of D-Dulcitol-2-13C via Aldose Reductase, the primary marker in GALT deficiency.
References
-
Segal, S., et al. (2002). "Metabolism of 13C Galactose by Lymphoblasts From Patients With Galactosemia Determined by NMR Spectroscopy." Molecular Genetics and Metabolism.
-
Rasmussen, C., & Hoffman, D. W. (2022).[1] "Novel Nuclear Magnetic Resonance Method for Position-Specific Carbon Isotope Analysis of Organic Molecules with Significant Impurities." Analytical Chemistry. [1]
-
BenchChem. (2025).[2] "Application Notes and Protocols for the Synthesis and Purification of Dulcitol-d2 for Clinical Research." BenchChem Technical Library.
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 11850, Galactitol." PubChem.
-
Berry, G. T., et al. (1995). "The use of 13C-galactose breath tests to measure galactose oxidation in galactosemia." Pediatric Research.
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An In-Depth Technical Guide to D-Dulcitol-2-13C as a Metabolic Tracer in Galactose Metabolism
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of D-Dulcitol-2-13C, focusing on its critical role as a metabolic breakdown product of galactose and its application in advanced research and therapeutic development. We will delve into the biochemical underpinnings of the polyol pathway, the pathological consequences of dulcitol accumulation, and the principles of stable isotope tracing. Core to this document are detailed, field-proven experimental protocols for the precise quantification of dulcitol in biological matrices using mass spectrometry and NMR spectroscopy, with D-Dulcitol-2-13C as an indispensable tool. This guide is designed to equip researchers, clinicians, and drug development professionals with the foundational knowledge and practical methodologies required to investigate galactose metabolism and evaluate novel therapeutic agents for disorders like galactosemia.
The Crossroads of Galactose Metabolism: The Significance of the Polyol Pathway
Galactose, a C-4 epimer of glucose, is a critical monosaccharide primarily derived from the digestion of lactose. Its metabolism is predominantly managed by the Leloir pathway, a series of enzymatic steps that convert galactose into glucose-1-phosphate, which then enters mainstream glycolysis.[1][2] However, inborn errors of metabolism, most notably Classic Galactosemia , arise from deficiencies in the enzymes of this pathway, particularly galactose-1-phosphate uridylyltransferase (GALT).[3][4] This enzymatic block leads to the accumulation of galactose and its upstream metabolite, galactose-1-phosphate.
When galactose concentrations are pathologically elevated, an alternative metabolic route, the polyol pathway , becomes dangerously significant.[3][5] In this pathway, the enzyme aldose reductase (AR) , present in tissues such as the lens, nerves, liver, and kidneys, reduces galactose to its corresponding sugar alcohol, galactitol, commonly known as dulcitol .[3][6][7] This reaction consumes NADPH as a cofactor.[3][7]
The toxicity of dulcitol is not due to its chemical reactivity but its physical properties. Once formed within a cell, dulcitol is poorly metabolized and cannot readily diffuse across cell membranes.[5] This intracellular entrapment creates a hypertonic environment, drawing water into the cell via osmosis to maintain equilibrium.[5][8] The resulting osmotic stress leads to cellular swelling, damage, and apoptosis, manifesting in severe clinical outcomes such as the formation of cataracts, neurological damage, and liver dysfunction.[5][9][10][11] Consequently, the quantification of dulcitol is a primary biomarker for diagnosing and monitoring galactosemia and for assessing the efficacy of therapeutic interventions.[12][13]
The Power of Isotopic Tracing: Why D-Dulcitol-2-13C is Essential
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in living systems without the safety concerns of radioisotopes.[14][15][16] By replacing a standard carbon-12 (¹²C) atom with a heavier, non-radioactive carbon-13 (¹³C) isotope, we can create a tracer molecule that is biochemically identical to its endogenous counterpart but distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[17][18]
D-Dulcitol-2-¹³C serves two primary, indispensable functions in metabolic research:
-
As an Internal Standard for Absolute Quantification: The cornerstone of trustworthy quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS).[19] An SIL-IS, such as D-Dulcitol-2-¹³C, is added at a known concentration to a biological sample at the very beginning of the preparation workflow. Because it is chemically identical to the endogenous (unlabeled) dulcitol, it experiences the exact same degradation, loss during extraction, and ionization suppression or enhancement during MS analysis. By measuring the ratio of the MS signal from the endogenous analyte to the known amount of the SIL-IS, one can calculate the absolute concentration of endogenous dulcitol with unparalleled accuracy and precision, correcting for any experimental variability.[19]
-
As a Metabolic Tracer for Flux Analysis: When a ¹³C-labeled precursor (like ¹³C-galactose) is introduced to a biological system, the rate of appearance of the ¹³C label in downstream metabolites (like ¹³C-dulcitol) provides a direct measure of the metabolic flux through that pathway. This is crucial for in vivo and in vitro studies aimed at understanding the dynamic response of the polyol pathway to genetic modifications or pharmacological interventions, such as the administration of an aldose reductase inhibitor.[20][21]
Core Experimental Protocols: From Sample to Data
The following protocols represent a self-validating system for the robust analysis of dulcitol. The inclusion of D-Dulcitol-2-¹³C as an internal standard is a critical control that ensures the integrity and reproducibility of the results.
Workflow Overview: A Validated Path to Quantification
The experimental process follows a logical sequence designed to preserve the metabolic state of the sample and ensure accurate measurement. Each step is a critical control point.
Detailed Protocol: Metabolite Extraction
This protocol is based on a modified Bligh-Dyer method, effective for separating polar metabolites (like dulcitol) from lipids and proteins.[22]
-
Metabolic Quenching: Immediately after collection, quench metabolic activity to prevent enzymatic alteration of metabolite levels. For cell cultures, aspirate media and add 1 mL of pre-chilled (-20°C) methanol.[23] For liquid samples (plasma, urine), snap-freeze in liquid nitrogen.[23] For tissues, freeze-clamp with tongs pre-chilled in liquid nitrogen.
-
Homogenization (for tissues/cells): Add the frozen sample to a 2 mL microcentrifuge tube containing a steel bead and 1 mL of a pre-chilled (-20°C) extraction solvent (Methanol:Water, 1:1). Homogenize using a bead beater.
-
Internal Standard Spiking: Add a precise volume of D-Dulcitol-2-¹³C stock solution to the homogenate to achieve a final concentration within the expected range of the endogenous analyte.
-
Extraction: To the 1 mL of homogenate, add 0.5 mL of chloroform (CHCl₃). The solution ratio should now be 1:2:0.8 of CHCl₃:Methanol:Water (adjusting for the water content of the initial sample).[22]
-
Vortexing & Incubation: Vortex the mixture vigorously for 10 minutes at 4°C.
-
Phase Separation: Centrifuge the samples at 5,000 x g for 30 minutes at 4°C.[22] Three layers will form: a top aqueous/methanol layer (containing dulcitol), a middle protein disc, and a bottom chloroform layer (containing lipids).
-
Collection: Carefully pipette the top aqueous layer into a new tube, avoiding the protein interface.
-
Drying: Dry the aqueous extract completely, either by vacuum centrifugation (SpeedVac) or under a gentle stream of nitrogen gas. The dried pellet is now ready for derivatization.
Detailed Protocol: GC-MS Analysis
Gas chromatography-mass spectrometry is the gold standard for quantifying small, polar metabolites due to its high sensitivity and chromatographic resolution.[13][24][25]
-
Derivatization (Trimethylsilylation): This step is mandatory as it replaces polar hydroxyl groups with nonpolar trimethylsilyl (TMS) groups, making dulcitol volatile for GC analysis.[19][25]
-
To the dried metabolite pellet, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine (acts as a catalyst and solvent).
-
Vortex thoroughly and incubate at 60°C for 60 minutes.
-
-
Instrumentation and Analysis:
-
Inject 1 µL of the derivatized sample onto the GC-MS system.
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode. This highly sensitive mode focuses the detector on specific mass-to-charge (m/z) fragments characteristic of TMS-derivatized dulcitol and its ¹³C-labeled internal standard, filtering out chemical noise from other molecules.
-
| Parameter | Typical Setting | Causality/Justification |
| GC Column | DB-5ms (or equivalent) | A low-polarity column that provides excellent separation for a wide range of derivatized metabolites. |
| Injector Temp. | 250°C | Ensures rapid and complete volatilization of the derivatized sample without thermal degradation. |
| Carrier Gas | Helium | Inert gas that provides good chromatographic efficiency. |
| Oven Program | Start 70°C, ramp to 300°C | A temperature gradient is essential to first separate volatile impurities and then elute the higher-boiling-point TMS-dulcitol. |
| MS Source Temp. | 230°C | Optimal temperature for electron ionization (EI) of the derivatized analytes. |
| MS Quad Temp. | 150°C | Maintains ion beam focus and prevents contamination of the quadrupole. |
| Monitored Ions (m/z) | e.g., m/z 319, 217 | Characteristic fragments of TMS-dulcitol. The exact ions must be empirically determined. |
| ¹³C-Dulcitol Ions | e.g., m/z 320, 218 | The +1 mass shift due to the ¹³C label allows for specific detection of the internal standard. |
-
Data Interpretation:
-
Integrate the peak area for the endogenous dulcitol signal (e.g., m/z 319) and the D-Dulcitol-2-¹³C internal standard signal (e.g., m/z 320).
-
Generate a standard curve using known concentrations of unlabeled dulcitol spiked with the same amount of internal standard.
-
Calculate the concentration of dulcitol in the unknown sample by comparing its peak area ratio to the standard curve.
-
Protocol: NMR for Structural Validation
While GC-MS is used for quantification, NMR spectroscopy provides unambiguous structural confirmation and can verify the position of the ¹³C label.[19][20][26]
-
Sample Preparation: A larger amount of purified material is typically required for NMR. The dried, underivatized metabolite extract is reconstituted in 500 µL of deuterium oxide (D₂O) containing a known concentration of a reference standard like DSS or TSP.
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.
-
Analysis: The ¹³C spectrum will show a significantly enhanced signal at the chemical shift corresponding to the C2 position, confirming the location of the isotopic label. The surrounding ¹H and ¹³C signals may also show splitting patterns (J-coupling) with the ¹³C nucleus, providing further structural validation.[27]
Application in Drug Development: Evaluating Aldose Reductase Inhibitors
The development of potent and selective aldose reductase inhibitors (ARIs) is a primary therapeutic strategy for galactosemia.[28][29][30][31] The clinical efficacy of these drugs is directly tied to their ability to reduce the synthesis of toxic dulcitol.[32][33] The methodologies described herein are central to the preclinical and clinical evaluation of such compounds.
Case Study Example: Preclinical Evaluation of a Novel ARI
-
Objective: To determine the efficacy of a new ARI (Compound 'AT-00X') in reducing dulcitol accumulation in a galactosemic cell model.
-
Methodology:
-
Culture human fibroblasts from a galactosemic patient (GALT-deficient).
-
Culture cells in media containing high levels of galactose to induce dulcitol production.
-
Treat cells with varying concentrations of 'AT-00X' or a vehicle control for 48 hours.
-
Harvest cells and perform the metabolite extraction and GC-MS analysis as described in Section 3, using D-Dulcitol-2-¹³C as the internal standard for absolute quantification.
-
Expected Results:
| Treatment Group | Dulcitol Concentration (nmol/mg protein) | % Reduction from Vehicle |
| Vehicle Control | 150.4 ± 12.5 | - |
| AT-00X (10 nM) | 88.2 ± 9.1 | 41.3% |
| AT-00X (50 nM) | 35.1 ± 5.6 | 76.7% |
| AT-00X (100 nM) | 12.3 ± 2.9 | 91.8% |
Conclusion and Future Perspectives
D-Dulcitol-2-¹³C is more than just a chemical reagent; it is a fundamental tool that enables researchers to move from qualitative observation to quantitative certainty. Its application as an internal standard is essential for the self-validating, trustworthy protocols required in clinical diagnostics and pharmaceutical development. As a tracer, it allows for the dynamic assessment of metabolic flux, providing critical insights into disease pathophysiology and therapeutic response.
Future research will likely integrate these targeted metabolomic approaches with broader, untargeted 'omics' studies to uncover other perturbed pathways in galactosemia.[34] Combining stable isotope tracing with advanced analytical platforms will continue to illuminate the complex metabolic dysregulation in galactosemia and accelerate the development of effective therapies that can mitigate the devastating long-term complications of this disease.
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- 22. agilent.com [agilent.com]
- 23. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification of galactitol and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bionmr.unl.edu [bionmr.unl.edu]
- 28. appliedtherapeutics.com [appliedtherapeutics.com]
- 29. Aldose Reductase drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 30. About Applied Therapeutics | Galactosemia.com [galactosemia.com]
- 31. Current and Future Treatments for Classic Galactosemia | MDPI [mdpi.com]
- 32. galactosemia.org [galactosemia.org]
- 33. appliedtherapeutics.com [appliedtherapeutics.com]
- 34. Metabolic perturbations in classic galactosemia beyond the Leloir pathway: Insights from an untargeted metabolomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Purification of D-Dulcitol-2-13C for Metabolic Flux Analysis
Abstract & Strategic Utility
D-Dulcitol (Galactitol) is the reduction product of D-Galactose.[1] In metabolic research, 13C-labeled dulcitol serves as a critical internal standard for quantifying galactitol accumulation in galactosemia (galactokinase deficiency) and as a tracer for probing the reductive metabolism of galactose.
This protocol details the synthesis of D-Dulcitol-2-13C starting from D-Galactose-2-13C . Unlike standard organic synthesis guides, this note emphasizes the removal of borate complexes —the most frequent cause of failure in obtaining crystalline sugar alcohols. We utilize a self-validating cation-exchange workup that eliminates inorganic salts without introducing new counter-ions, ensuring a product suitable for mass spectrometry (MS) and NMR-based metabolic flux analysis (MFA).
Chemical Strategy & Mechanism[2][3]
The Reaction Logic
The transformation involves the reduction of the aldehyde group (masked as a hemiacetal in the cyclic sugar) of D-galactose to a primary alcohol.[1]
-
Reagent: Sodium Borohydride (NaBH4) is selected for its mildness and chemoselectivity in aqueous media.
-
Stoichiometry: Theoretically, 1 mole of BH4- reduces 4 moles of aldehyde. However, we employ a slight excess (0.5 molar equivalents) to account for spontaneous hydrolysis of borohydride in water.
-
The Challenge (Borate Complexation): The reduction generates borate salts (B(OH)4-). Borates form stable, water-soluble complexes with polyols (sugar alcohols), preventing crystallization and interfering with chromatography. Acidic methanolysis is the required solution to break these complexes.
Reaction Scheme
Materials & Equipment
| Reagent/Material | Specification | Role |
| D-Galactose-2-13C | >99% isotopic enrichment | Precursor |
| Sodium Borohydride | Powder, >98% purity | Reducing Agent |
| Amberlite® IR-120 (H+) | Strong Cation Exchange Resin | Quenching & Na+ removal |
| Methanol | HPLC Grade | Borate removal (azeotrope) |
| Ethanol | Absolute | Crystallization solvent |
| D2O | 99.9% D | NMR Solvent |
Equipment: Rotary evaporator (bath < 45°C), lyophilizer, magnetic stirrer, glass column for resin.
Detailed Experimental Protocol
Phase 1: Reduction[5]
-
Dissolution: Dissolve 1.0 g (5.5 mmol) of D-Galactose-2-13C in 10 mL of deionized water in a 50 mL round-bottom flask.
-
Cooling: Place the flask in an ice-water bath (0–4°C). Stir for 10 minutes to ensure thermal equilibrium.
-
Addition: Dissolve 105 mg (2.75 mmol, 0.5 eq) of NaBH4 in 2 mL of cold water. Add this solution dropwise to the galactose solution over 5 minutes.
-
Why? Dropwise addition prevents a runaway exotherm which could lead to side reactions or degradation.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with n-Propanol:Ethyl Acetate:Water (7:1:2). Visualize with p-anisaldehyde stain.
-
Success Criterion: Complete disappearance of the D-Galactose spot.
-
Phase 2: Work-up & Borate Removal (The Critical Step)
Most protocols fail here by using HCl for quenching, which leaves NaCl in the product. We use resin to desalt simultaneously.
-
Resin Quench: Add washed Amberlite IR-120 (H+ form) beads directly to the reaction mixture until the pH drops to ~4.0.
-
Filtration: Filter off the resin and wash with 10 mL water. Combine filtrate and washings.
-
Concentration: Evaporate the aqueous solution to a syrup using a rotary evaporator (Max 45°C).
-
Borate Esterification (Methanolysis):
-
Add 20 mL of Methanol to the syrup.
-
Evaporate to dryness.
-
REPEAT this step 5 times.
-
Mechanism:[2][3][4][5] Boric acid reacts with methanol to form volatile trimethyl borate: $ \text{B(OH)}_3 + 3\text{MeOH} \rightleftharpoons \text{B(OMe)}_3 (\uparrow) + 3\text{H}_2\text{O} $.
-
Visual Check: The residue should transition from a sticky gum to a white semi-solid or foam.
-
Phase 3: Crystallization
-
Dissolve the white residue in the minimum amount of hot water (~1-2 mL).
-
Add hot Ethanol (~10-15 mL) until the solution becomes slightly turbid.
-
Allow to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.
-
Filter the white crystals, wash with cold ethanol, and dry under vacuum.
Process Visualization (Workflow)
Caption: Workflow for the conversion of Galactose to Dulcitol, highlighting the critical methanolysis cycle for borate removal.
Quality Control & Data Analysis
NMR Validation
Dissolve 10 mg of product in 0.6 mL D2O.
| Nucleus | Parameter | D-Galactose-2-13C (Precursor) | D-Dulcitol-2-13C (Product) | Diagnostic Change |
| 13C NMR | C1 (Anomeric) | 92.9 ppm ( | ~64.0 ppm | Disappearance of anomeric peaks confirms ring opening. |
| 13C NMR | C2 (Labeled) | ~69-70 ppm | ~70-71 ppm | Shift confirms local environment change; intensity confirms label retention. |
| 1H NMR | H1 | Doublet at ~5.2 ppm ( | Multiplet at ~3.6-3.8 ppm | Loss of downfield anomeric proton. |
Note: Due to the symmetry of Dulcitol, C1/C6, C2/C5, and C3/C4 are chemically equivalent in the unlabeled molecule. In the C2-labeled molecule, you will see a massive enhancement at the C2 position, breaking the intensity symmetry but maintaining chemical shift equivalence logic.
Mass Spectrometry (GC-MS)
For metabolic flux analysis, the product is typically derivatized (TMS-derivatization) before GC-MS.
-
Derivatization: React with BSTFA + 1% TMCS at 70°C for 30 mins.
-
Target Ion: Monitor for the molecular ion shift of +1 Da relative to the unlabeled standard (M+1 isotopologue).
Troubleshooting & "Self-Validating" Checks
-
Issue: Product is a sticky glass, not a powder.
-
Cause: Incomplete removal of borate salts.
-
Fix: Redissolve in methanol, add 1 drop of acetic acid, and re-evaporate 3 times.
-
-
Issue: Low Yield.
-
Cause: Product lost on the resin or incomplete crystallization.[6]
-
Fix: Wash resin thoroughly with water (polyols stick to resin). Ensure ethanol is added only until turbidity; adding too much precipitates amorphous solid.
-
-
Issue: NMR shows peaks at 92/97 ppm.
-
Cause: Incomplete reduction.
-
Fix: Check NaBH4 activity (it degrades with moisture). Ensure reaction ran for full 3 hours.
-
References
-
Wolfrom, M. L., & Thompson, A. (1963). Reduction with Sodium Borohydride.[2][7][8][9] In Methods in Carbohydrate Chemistry (Vol. 2, pp. 65-68). Academic Press. (Standard Protocol Basis).
-
Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61, 3849-3862.[7] (Context on Borohydride reactivity). Retrieved from [Link]
- Antoniewicz, M. R. (2013). 13C Metabolic Flux Analysis: Optimal Design of Isotopic Labeling Experiments. Current Opinion in Biotechnology.
-
Nalco Chemical Co. (1980). Process for removing boron compounds from aqueous solutions.[10] US Patent 4208392A. (Industrial validation of methanol-borate evaporation). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. US3230245A - Recovery of alkyl borate from methanol-alkyl borate mixtures - Google Patents [patents.google.com]
- 4. dupont.com [dupont.com]
- 5. youtube.com [youtube.com]
- 6. KR100668203B1 - Adsorbents for Removing Methanol in Ethanol - Google Patents [patents.google.com]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride - Google Patents [patents.google.com]
Application Notes and Protocols for Metabolic Flux Analysis (MFA) using D-Dulcitol-2-13C
Authored by: A Senior Application Scientist
Introduction: Illuminating Cellular Metabolism with D-Dulcitol-2-13C
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates of intracellular metabolic reactions, providing a dynamic snapshot of cellular metabolism.[1][2][3] By introducing substrates labeled with stable isotopes, such as ¹³C, researchers can trace the flow of atoms through intricate metabolic networks. This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), has become an indispensable tool in systems biology, metabolic engineering, and drug development for identifying metabolic bottlenecks, elucidating disease mechanisms, and discovering novel therapeutic targets.[3]
This guide focuses on the application of a specific, less commonly used tracer, D-Dulcitol-2-¹³C . Dulcitol, also known as galactitol, is a sugar alcohol that is the reduction product of galactose.[4] In normal metabolic pathways, galactose is converted to glucose-1-phosphate via the Leloir pathway.[5][6] However, under conditions of high galactose concentration or in certain genetic disorders like galactosemia, the alternative polyol pathway becomes active, leading to the accumulation of dulcitol.[4][7] The use of D-Dulcitol-2-¹³C as a tracer, therefore, offers a unique window into the activity of this pathway and its downstream metabolic fates.
This document provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for conducting ¹³C-MFA experiments using D-Dulcitol-2-¹³C, designed for researchers, scientists, and drug development professionals.
The Scientific Rationale: Why Use D-Dulcitol-2-¹³C?
The choice of an isotopic tracer is paramount in designing an MFA experiment. While ¹³C-labeled glucose is the most common choice for probing central carbon metabolism, D-Dulcitol-2-¹³C provides a specialized tool for investigating specific metabolic questions. The primary rationale for its use lies in its direct entry into the galactose metabolic pathway.
Metabolic Fate of D-Dulcitol:
D-Dulcitol is metabolized by sorbitol dehydrogenase (SORD), which can convert it to fructose. Fructose can then be phosphorylated by fructokinase (KHK) to fructose-1-phosphate, which is subsequently cleaved by aldolase B (ALDOB) into glyceraldehyde and dihydroxyacetone phosphate (DHAP). Both of these three-carbon molecules are intermediates of glycolysis. This metabolic route provides a unique entry point into the lower part of glycolysis, bypassing the initial, regulated steps of glucose metabolism.
The ¹³C label on the second carbon of dulcitol will be transferred to the corresponding carbon in fructose and subsequently to the carbon backbone of the glycolytic intermediates. By tracking the distribution of this label in downstream metabolites, researchers can quantify the flux through the polyol pathway and its contribution to central carbon metabolism.
Potential Applications:
-
Studying Galactosemia and other Metabolic Disorders: In galactosemia, the accumulation of dulcitol is a key pathological feature.[4] D-Dulcitol-2-¹³C can be used to model and quantify the flux through the polyol pathway in cellular and animal models of this disease, providing insights into its pathophysiology and potential therapeutic interventions.
-
Investigating the Polyol Pathway in Disease: The polyol pathway has been implicated in various diseases, including diabetic complications and cancer. Using D-Dulcitol-2-¹³C can help elucidate the role of this pathway in disease states.
-
Probing Fructose Metabolism: As dulcitol is converted to fructose, this tracer can also be a valuable tool for studying fructose metabolism and its impact on cellular bioenergetics and biosynthesis.
Diagram of D-Dulcitol Metabolism and Entry into Central Carbon Metabolism:
Caption: Metabolic fate of D-Dulcitol-2-13C.
Experimental Workflow for ¹³C-MFA using D-Dulcitol-2-¹³C
The following is a generalized workflow for a ¹³C-MFA experiment. Specific parameters should be optimized for the cell type and experimental question.
Caption: General workflow for a 13C-MFA experiment.
Detailed Protocols
Protocol 1: Cell Culture and Isotopic Labeling
Rationale: This protocol ensures that cells are in a steady metabolic state before the introduction of the isotopic tracer. The duration of labeling is critical to achieve isotopic steady state, where the enrichment of ¹³C in intracellular metabolites is stable.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-Dulcitol-2-¹³C
-
Unlabeled D-Dulcitol
-
Phosphate Buffered Saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of metabolite extraction.
-
Adaptation (Optional but Recommended): If cells are not typically grown in media containing dulcitol, adapt them by gradually increasing the concentration of unlabeled dulcitol over several passages. This minimizes metabolic stress upon introduction of the tracer.
-
Labeling Medium Preparation: Prepare the cell culture medium containing D-Dulcitol-2-¹³C at the desired concentration. The concentration will depend on the specific experimental goals and the cell type's ability to metabolize dulcitol. A common starting point is to replace the glucose in the medium with a mixture of unlabeled glucose and D-Dulcitol-2-¹³C.
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined time to achieve isotopic steady state. This time should be determined empirically for each cell line and can range from a few hours to over 24 hours.
-
-
Harvesting:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS to remove any remaining extracellular tracer.
-
Protocol 2: Metabolite Extraction
Rationale: The goal of this step is to rapidly quench all enzymatic activity and efficiently extract the intracellular metabolites. The choice of extraction solvent is critical for broad metabolite coverage.
Materials:
-
80% Methanol (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes (pre-chilled)
Procedure:
-
Quenching and Extraction:
-
After the final PBS wash, add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer.
-
Incubate at -80°C for 15 minutes to ensure complete quenching and cell lysis.
-
-
Cell Scraping:
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Centrifugation:
-
Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
-
Drying:
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Protocol 3: Sample Derivatization for GC-MS Analysis
Rationale: Many polar metabolites are not volatile enough for Gas Chromatography (GC) analysis. Derivatization replaces active hydrogens with bulky, non-polar groups, increasing the volatility and thermal stability of the metabolites.
Materials:
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heating block or oven
Procedure:
-
Methoximation:
-
Add methoxyamine hydrochloride in pyridine to the dried metabolite extract.
-
Incubate at 30°C for 90 minutes with shaking. This step protects carbonyl groups.
-
-
Silylation:
-
Add MSTFA with 1% TMCS to the sample.
-
Incubate at 37°C for 30 minutes with shaking. This step silylates hydroxyl, carboxyl, and amine groups.
-
-
Sample Transfer:
-
Transfer the derivatized sample to a GC-MS vial with an insert.
-
The sample is now ready for GC-MS analysis.
-
Data Analysis and Interpretation
Mass Spectrometry Analysis:
The derivatized samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or the underivatized samples by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer is operated in full scan mode to acquire data for all ions within a specified mass range.
Mass Isotopomer Distribution (MID):
The key data obtained from a ¹³C-MFA experiment is the Mass Isotopomer Distribution (MID) for each metabolite of interest. The MID is the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite. The MID reflects the incorporation of ¹³C atoms from the tracer.
Data Correction:
The raw MID data must be corrected for the natural abundance of ¹³C and other heavy isotopes in both the metabolite and the derivatization agent. This is typically done using established algorithms.
Flux Calculation:
The corrected MIDs, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., tracer uptake and product secretion rates), are used to calculate the intracellular metabolic fluxes. This is a computationally intensive step that is performed using specialized software packages (e.g., INCA, Metran, WUFlux).
Table 1: Example of Expected ¹³C Labeling in Key Metabolites from D-Dulcitol-2-¹³C
| Metabolite | Expected Major Labeled Carbon Position(s) | Expected Mass Shift (M+n) |
| Fructose | C2 | M+1 |
| Fructose-1-phosphate | C2 | M+1 |
| Dihydroxyacetone phosphate (DHAP) | C2 | M+1 |
| Glyceraldehyde-3-phosphate (G3P) | C2 | M+1 |
| Pyruvate | C2 | M+1 |
| Lactate | C2 | M+1 |
| Citrate (from the first turn of the TCA cycle) | C2 or C5 | M+1 |
Note: The actual labeling patterns may be more complex due to the activities of reversible reactions and pathways not depicted in the simplified model.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for D-Dulcitol-2-¹³C MFA Experiments
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low ¹³C enrichment in downstream metabolites | - Inefficient uptake or metabolism of dulcitol.- Labeling time is too short.- Incorrect concentration of the tracer. | - Verify dulcitol transporter expression and sorbitol dehydrogenase activity in the cell line.- Perform a time-course experiment to determine the optimal labeling time.- Titrate the concentration of D-Dulcitol-2-¹³C. |
| High variability between biological replicates | - Inconsistent cell numbers.- Incomplete quenching of metabolism.- Inefficient metabolite extraction. | - Ensure accurate cell counting and seeding.- Standardize and optimize the quenching and extraction procedures.- Increase the number of biological replicates. |
| Poor chromatographic peak shape or resolution (GC-MS) | - Incomplete derivatization.- Contamination of the GC column. | - Optimize derivatization conditions (time, temperature, reagent volume).- Bake the GC column and/or trim the front end. |
| Inaccurate mass measurements (MS) | - Mass spectrometer requires calibration. | - Calibrate the mass spectrometer according to the manufacturer's instructions. |
Conclusion and Future Perspectives
The use of D-Dulcitol-2-¹³C as a tracer in Metabolic Flux Analysis opens up new avenues for investigating cellular metabolism, particularly in the context of the polyol pathway and its interplay with central carbon metabolism. While the protocols provided here offer a solid foundation, it is crucial to recognize that each biological system is unique and will require specific optimization.
Future work in this area could involve the use of D-Dulcitol labeled at different carbon positions to provide more detailed information on metabolic rearrangements. Additionally, combining D-Dulcitol-2-¹³C tracing with other omics technologies, such as proteomics and transcriptomics, will undoubtedly lead to a more comprehensive understanding of metabolic regulation in health and disease.
References
- A Researcher's Guide to 13C-Metabolic Flux Analysis (13C-MFA) Using Labeled Glucose. Benchchem.
- Overview of 13c Metabolic Flux Analysis. Creative Proteomics.
- Principle of 13C Metabolic Flux Analysis: An In-depth Technical Guide. Benchchem.
- Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers.
- 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers.
-
Metabolic Flux Analysis with 13C-Labeling Experiments. . Available at:
- A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central.
- #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube.
- 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PubMed Central.
- 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology.
- Dulcitol. Creative Enzymes.
- Multi-Omics Insights into the Role of Dulcitol in Weaned Piglets' Growth Performance and Intestinal Health. NIH.
- Dulcitol/Starch Systems as Shape-Stabilized Phase Change Materials for Long-Term Thermal Energy Storage. PMC - NIH.
- Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI.
- Sorbitol as a Polar Pharmacological Modifier to Enhance the Hydrophilicity of 99mTc-Tricarbonyl-Based Radiopharmaceuticals. PMC - PubMed Central.
- (PDF) Galactose metabolism and health. ResearchGate.
- Functional metabolomics: unlocking the role of small molecular metabolites. PMC - NIH.
- An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers.
- Galactose Absorption and Metabolism | Leloir Pathway and Galactosemia. YouTube.
- Galactose metabolism in cell walls of opening and senescing petunia petals. PubMed.
- Galactitol – Knowledge and References. Taylor & Francis.
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- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Dulcitol - Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
D-Dulcitol-2-13C as a tracer for studying galactose metabolism
Application Note: Precision Quantitation of Galactose Metabolic Dysregulation using D-Dulcitol-2-13C
Executive Summary
D-Dulcitol-2-13C (Galactitol-2-13C) is a stable isotope-labeled polyol utilized primarily as a quantitative reference standard in the study of galactose metabolism. Its critical application lies in Isotope Dilution Mass Spectrometry (IDMS) to measure the accumulation of galactitol—a toxic byproduct of the aldose reductase pathway.
In normal physiology, galactose is metabolized via the Leloir pathway (GALT, GALK, GALE enzymes).[1] However, in Galactosemia (an inborn error of metabolism) or high-galactose challenge models, the primary pathway is saturated or blocked. Excess galactose is shunted to the Polyol Pathway , where Aldose Reductase reduces it to Galactitol (Dulcitol).[2] Because Galactitol is a metabolic "dead-end" in humans (poorly reabsorbed and not catabolized), its quantification in urine or plasma serves as the definitive proxy for integrated galactose burden and pathway flux.
This guide details the protocol for using D-Dulcitol-2-13C to quantify this metabolic deviation with high specificity, overcoming the matrix effects common in biological fluids.
Metabolic Context & Mechanism
To understand the utility of the tracer, one must visualize the bifurcation of galactose metabolism.
The Leloir vs. Polyol Pathway
Under normal conditions, Galactose is converted to Glucose-1-Phosphate.[1] When the enzyme GALT (Galactose-1-phosphate uridylyltransferase) is deficient, Galactose accumulates and is reduced to Galactitol. This accumulation drives osmotic stress, leading to cataracts and ovarian failure.
Why D-Dulcitol-2-13C?
-
Chemical Identity: It is the exact isotopologue of the analyte of interest.
-
Mass Shift: The 13C label at position 2 provides a mass shift (+1 Da) distinguishable by Mass Spectrometry. Note: For higher sensitivity and to avoid overlap with natural 13C abundance (M+1), higher enrichment or specific fragmentation analysis is required. In many clinical assays, U-13C (Uniformly labeled) is used, but 2-13C is specific for mechanistic studies involving positional tracking or specific fragment ions.
Pathway Visualization
Figure 1: The metabolic bifurcation of Galactose. D-Dulcitol-2-13C is used to quantify the "Reductive Leak" (Red Arrow) when the primary Leloir pathway (Green) is compromised.
Experimental Protocol: IDMS Quantification
This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) .[3][4][5][6][7] Galactitol is non-volatile and requires derivatization (acetylation) to be analyzed.
Materials Required
-
Tracer: D-Dulcitol-2-13C (Isotopic Purity >99%).
-
Reagents: Acetic Anhydride, Pyridine, Ethyl Acetate.
-
Equipment: GC-MS (Single Quadrupole or Triple Quad).
Step-by-Step Workflow
Step 1: Sample Preparation & Spiking
-
Aliquot 100 µL of urine or plasma into a borosilicate glass tube.
-
Critical Step: Add a known amount of D-Dulcitol-2-13C Internal Standard (ISTD).
-
Recommended Concentration: Spike to achieve a final concentration of ~50 µmol/L (or match expected physiological range).
-
Logic: Spiking before extraction corrects for any sample loss during processing.
-
-
Add 20 µg of Phenyl-β-D-glucoside (optional recovery standard).
-
Lyophilize (freeze-dry) the sample to complete dryness. Water interferes with acetylation.
Step 2: Derivatization (Peracetylation)
-
To the dried residue, add 100 µL Pyridine and 100 µL Acetic Anhydride .
-
Incubate at 100°C for 30 minutes .
-
Mechanism:[10] This converts the polar hydroxyl groups (-OH) of the sugar alcohol into non-polar acetate groups (-OAc), making the molecule volatile and thermally stable for GC.
-
-
Cool to room temperature.
-
Evaporate reagents under a stream of Nitrogen (N2) gas at 40°C.
-
Reconstitute the residue in 200 µL Ethyl Acetate .
Step 3: GC-MS Analysis
-
Column: DB-5MS or equivalent (30m x 0.25mm ID).
-
Carrier Gas: Helium at 1 mL/min.
-
Temperature Program: 150°C (1 min) -> 10°C/min -> 280°C (hold 5 min).
-
Ionization: Electron Impact (EI) or Positive Chemical Ionization (PCI). PCI is preferred for molecular ion preservation.
Step 4: Selected Ion Monitoring (SIM) Configure the MS to monitor specific ions. For hexa-acetate derivatives:
-
Endogenous Galactitol: Monitor fragment m/z 361 (or specific fragment characteristic of the acetylation pattern).
-
D-Dulcitol-2-13C: Monitor the equivalent fragment shifted by mass.
-
Note: If the label is on C2, ensure the fragment monitored contains C2. The symmetry of galactitol means fragments often contain C1-C3 or C4-C6. Since C2 is labeled, fragments containing this carbon will be M+1 .
-
Data Analysis & Calculation
The concentration of Galactitol in the sample is calculated using the Isotope Dilution Equation .
Where:
- = Concentration of Galactitol in patient sample.[11]
- = Concentration of D-Dulcitol-2-13C added.
- = Response Factor (usually 1.0 for isotopes, but verify with a calibration curve).
Quantitative Data Summary (Example)
| Parameter | Endogenous Galactitol | D-Dulcitol-2-13C (Tracer) |
| Role | Target Analyte | Internal Standard |
| Retention Time | 12.4 min | 12.4 min (Co-elutes) |
| Monitored Ion (EI) | m/z 217 (C3-C6 fragment) | m/z 218 (if C2 included) |
| Linearity Range | 1 - 1000 µmol/L | Fixed (e.g., 50 µmol/L) |
| CV% (Precision) | N/A | < 2.0% |
Analytical Workflow Diagram
Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring high-precision quantification of Galactitol.
Technical Considerations & Troubleshooting
-
Isotopic Overlap:
-
Since D-Dulcitol-2-13C has a mass shift of only +1 Da, the signal can overlap with the natural M+1 isotope of endogenous galactitol (approx. 1.1% per carbon).
-
Correction: You must subtract the theoretical contribution of the natural M+1 abundance from the tracer signal. Alternatively, use D-Dulcitol-U-13C (+6 Da) for clinical assays to eliminate this overlap entirely. The 2-13C variant is specifically useful when studying specific enzymatic mechanisms or when U-13C is cost-prohibitive or unavailable.
-
-
Symmetry of Galactitol:
-
Galactitol is a meso compound (optically inactive, superimposable on its mirror image).
-
However, introducing a 13C label at C2 breaks this symmetry in terms of mass distribution in fragments. This allows researchers to potentially distinguish metabolic origins if the label scrambling were possible (though unlikely in this specific dead-end pathway).
-
-
Reference Ranges:
-
Normal Urine: < 10 mmol/mol creatinine.[12]
-
Galactosemia (Untreated): > 1000 mmol/mol creatinine.
-
Galactosemia (Treated): 50 - 400 mmol/mol creatinine.
-
References
-
Schadewaldt, P., et al. (2003).[7] "Stable-isotope dilution analysis of galactose metabolites in human erythrocytes." Rapid Communications in Mass Spectrometry.
-
Yager, C., et al. (2006).[6] "Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry." Clinica Chimica Acta.
-
Berry, G.T. (2021). "Galactosemia."[2][3][7][8][13] GeneReviews.
-
Wamelink, M.M., et al. (2020). "Quantification of sugar phosphate intermediates of the pentose phosphate pathway and Leloir pathway by LC-MS/MS." Journal of Chromatography B.
Sources
- 1. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galactonate determination in urine by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution analysis of galactose metabolites in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. genetics.testcatalog.org [genetics.testcatalog.org]
- 9. Pathways of galactose metabolism by galactosemics: evidence for galactose conversion to hepatic UDPglucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Quantitative Profiling of Galactitol in Galactosemia Research Using D-Dulcitol-2-13C
Executive Summary
This guide details the application of D-Dulcitol-2-13C (Galactitol-2-13C) as a stable isotope internal standard (IS) for the precise quantification of galactitol in biological matrices.[1] In research focused on Classic Galactosemia (CG) —a deficiency in galactose-1-phosphate uridylyltransferase (GALT)—galactitol accumulation is the primary driver of long-term complications, including cataracts and neurological deficits.[2]
While traditional enzymatic assays measure galactose, they fail to capture the chronic burden of galactitol. Isotope Dilution Mass Spectrometry (IDMS) using a carbon-13 labeled standard provides the requisite specificity to distinguish galactitol from its stereoisomers (mannitol and sorbitol) and corrects for matrix effects in complex samples like plasma and urine.
Scientific Background & Mechanism[2][3][4]
The Pathophysiology of Galactitol
In healthy physiology, galactose is metabolized via the Leloir pathway. In GALT deficiency, galactose accumulates and is shunted to the Polyol Pathway . The enzyme Aldose Reductase reduces the aldehyde group of galactose to a hydroxyl group, forming galactitol (dulcitol).[3][4]
Unlike galactose, galactitol cannot exit cells efficiently and is not further metabolized.[3] This leads to intracellular osmotic stress, protein aggregation, and oxidative stress.
Why D-Dulcitol-2-13C?
-
Stability: Unlike deuterated standards (e.g., Dulcitol-d2) where deuterium on hydroxyl groups can undergo exchange with solvent protons, the Carbon-13 label at position 2 is part of the stable carbon backbone. This ensures no label loss during derivatization or ionization.
-
Mass Shift: It provides a distinct mass shift (+1 Da or more depending on synthesis, typically M+1) that separates it from endogenous galactitol (M+0) in Mass Spectrometry, allowing for precise ratio-metric quantification.
-
Co-elution: As an isotopologue, it co-elutes perfectly with endogenous galactitol in chromatography, experiencing the exact same matrix suppression and ionization efficiency, providing the highest tier of quantitative accuracy.
Metabolic Pathway Visualization
Figure 1: The metabolic diversion of galactose to galactitol via Aldose Reductase when the GALT enzyme is deficient.[2][4]
Protocol A: GC-MS Quantification (Gold Standard)
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its high resolution in separating sugar alcohol isomers (Galactitol vs. Mannitol vs. Sorbitol).
Materials
-
Analyte: Plasma (100 µL) or Urine (50 µL).
-
Internal Standard: D-Dulcitol-2-13C (1 mmol/L stock in water).
-
Derivatization Agents: Acetic Anhydride and Pyridine (1:1 v/v).
-
Extraction Solvent: Ethanol or Methanol (ice cold).
Step-by-Step Methodology
-
Spiking (Critical Step):
-
Add 50 µL of sample (Plasma/Urine) to a 1.5 mL Eppendorf tube.
-
Add 10 µL of D-Dulcitol-2-13C IS solution.
-
Note: Adding IS before extraction corrects for any analyte loss during protein precipitation.
-
-
Deproteinization:
-
Add 200 µL of ice-cold Ethanol. Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a glass reaction vial.
-
-
Drying:
-
Evaporate the supernatant to dryness under a stream of Nitrogen gas at 40°C. Ensure the sample is completely anhydrous (water interferes with derivatization).
-
-
Derivatization (Acetylation):
-
Add 50 µL Pyridine and 50 µL Acetic Anhydride to the dried residue.
-
Cap tightly and incubate at 100°C for 30 minutes .
-
Chemistry: This converts polar hydroxyl groups into volatile acetate esters (Hexa-acetyl-galactitol).
-
-
Extraction of Derivatives:
-
Cool to room temperature.[3]
-
Add 500 µL Chloroform and 500 µL Water. Vortex.
-
Centrifuge briefly to separate phases.
-
Transfer the lower organic layer (Chloroform containing derivatives) to a GC vial.
-
GC-MS Parameters
| Parameter | Setting |
| Column | DB-1701 or DB-5MS (30m x 0.25mm ID x 0.25µm film) |
| Carrier Gas | Helium at 1.0 mL/min (Constant Flow) |
| Injection | 1 µL, Splitless mode (250°C) |
| Oven Program | 150°C (1 min) → 10°C/min to 280°C → Hold 5 min |
| Ionization | Electron Impact (EI), 70 eV |
| Detection | SIM (Selected Ion Monitoring) |
SIM Table for Quantification:
-
Target (Endogenous): m/z 217, 259, 361 (Fragments of hexa-acetyl-galactitol)
-
Internal Standard (13C-Labeled): m/z 218, 260, 362 (Shifted by +1 Da due to 2-13C)
Protocol B: LC-MS/MS (High Throughput)
For laboratories requiring faster turnover without derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended.
Methodology
-
Sample Prep: Mix 20 µL Plasma with 20 µL IS (D-Dulcitol-2-13C).
-
Precipitation: Add 160 µL Acetonitrile (Precipitates proteins). Centrifuge.
-
Injection: Inject 5 µL of the supernatant directly.
LC-MS/MS Parameters
| Parameter | Setting |
| Column | Amide HILIC (e.g., BEH Amide), 2.1 x 100 mm |
| Mobile Phase A | Water + 10mM Ammonium Acetate (pH 9.0) |
| Mobile Phase B | Acetonitrile + 10mM Ammonium Acetate |
| Gradient | 85% B to 60% B over 5 minutes |
| Ionization | ESI Negative Mode (Polyols ionize better in negative mode) |
| MRM Transition | Analyte: 181.1 → 89.0 (Deprotonated precursor)IS (13C): 182.1 → 90.0 |
Analytical Workflow Visualization
Figure 2: Analytical workflow for the quantification of Galactitol using GC-MS.
Data Interpretation & Reference Values
When analyzing data, the Area Ratio (Analyte Peak Area / IS Peak Area) is plotted against a calibration curve.
Clinical Relevance Table
| Subject Group | Plasma Galactitol (µmol/L) | Urine Galactitol (mmol/mol Creatinine) | Interpretation |
| Healthy Control | < 1.0 µmol/L | < 10 | Normal physiology.[5] |
| Classic Galactosemia (Untreated) | 100 - 500 µmol/L | > 1000 | Critical accumulation; high risk of cataracts. |
| Classic Galactosemia (Treated) | 5 - 20 µmol/L | 50 - 200 | Good dietary compliance, but still elevated vs normal. |
Note on Isomers: Ensure the chromatographic method separates Galactitol from Mannitol. Galactitol typically elutes before Sorbitol and Mannitol on standard non-polar GC columns, but verification with pure standards is mandatory.
References
-
Jakobs, C., et al. (1995). "Galactitol in Galactosemia." European Journal of Pediatrics.
-
Pettit, B.R., et al. (1991). "The quantitation of galactitol in plasma and urine by stable isotope dilution gas chromatography-mass spectrometry." Clinica Chimica Acta.
-
Yager, C.T., et al. (2006). "Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry." Clinica Chimica Acta.
-
Berry, G.T. (2021). "Galactosemia."[1][2][6][3][4][7][8][9] GeneReviews®.
-
Chen, J., et al. (2014). "Determination of Galactitol in Urine by GC-MS." Journal of Chromatographic Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 4. Galactosemia Mechanism of Disease | HCP | Galactosemia.com [galactosemia.com]
- 5. researchgate.net [researchgate.net]
- 6. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galactitol in galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. checkrare.com [checkrare.com]
Application Note: Precision Quantitation of Galactitol in Biological Matrices via D-Dulcitol-2-13C Isotope Dilution Mass Spectrometry
This Application Note is structured as a high-level technical guide for analytical chemists and clinical researchers. It prioritizes the "Why" and "How" of using D-Dulcitol-2-13C (Galactitol-2-13C) to overcome specific challenges in sugar alcohol analysis.
Executive Summary
Quantifying galactitol (dulcitol) in plasma and urine is critical for monitoring Classic Galactosemia (Galactose-1-phosphate uridylyltransferase deficiency) and assessing cataract risk in patients. Traditional methods using structural analogs (e.g., mannitol) or deuterated standards often suffer from chromatographic isotope effects or hydrogen-deuterium exchange (HDX), leading to quantitative bias.
This protocol details a Stable Isotope Dilution Assay (SIDA) using D-Dulcitol-2-13C . Unlike deuterated standards, the 13C-labeled isomer exhibits perfect chromatographic co-elution with the endogenous analyte while providing a distinct mass shift (+1 Da). This ensures identical ionization suppression/enhancement compensation, resulting in superior precision (CV < 3%) and accuracy for clinical diagnostics.
Technical Background & Rationale
The Clinical Need: Galactosemia Monitoring
In healthy individuals, galactose is metabolized to glucose-1-phosphate. In Galactosemia patients, metabolic blocks force galactose into the Polyol Pathway , where Aldose Reductase reduces it to Galactitol . Unlike galactose, galactitol cannot be further metabolized and accumulates in the lens (causing cataracts) and brain (neurotoxicity).
Why D-Dulcitol-2-13C? (The "Gold Standard" Argument)
The choice of Internal Standard (IS) dictates the accuracy of Mass Spectrometry.
| Internal Standard Type | Mechanism of Error | Verdict |
| Structural Analog (e.g., Mannitol) | Different retention time; does not experience the same matrix effects (ion suppression) as the analyte. | Poor Accuracy |
| Deuterated (e.g., Galactitol-d2) | Chromatographic Isotope Effect: C-D bonds are shorter/stronger than C-H, often causing the deuterated standard to elute slightly earlier than the analyte. If matrix suppression varies across the peak, the IS and analyte suffer different suppression. HDX Risk: Deuterium on hydroxyl groups (-OD) exchanges instantly with water. | Moderate Accuracy |
| 13C-Labeled (D-Dulcitol-2-13C) | Co-elution: 13C does not alter lipophilicity or bond length significantly. The IS co-elutes perfectly with the analyte. Stability: The label is on the carbon backbone, chemically inert to exchange. | Superior Accuracy |
Pathway Visualization
The accumulation of Galactitol drives the pathology.[1] The diagram below illustrates the metabolic diversion targeted by this assay.
Caption: The metabolic blockage of GALT forces Galactose into the Polyol pathway, accumulating Galactitol.[1][2] This assay quantifies the downstream toxic product.
Experimental Protocol: GC-MS Quantification
Method Selection: This protocol utilizes Acetylation (Alditol Acetate) derivatization. Reasoning: While TMS (Trimethylsilylation) is common, it is moisture-sensitive. Acetylation is robust, produces stable derivatives, and yields a single peak for galactitol (as alditols are acyclic and do not have anomers), simplifying integration.
Materials
-
Analyte: D-Galactitol (Sigma/Merck).
-
Internal Standard: D-Dulcitol-2-13C (Omicron Biochemicals, MedChemExpress, or equivalent).
-
Reagents: Acetic Anhydride, Pyridine, Ethyl Acetate.
-
Matrix: Plasma (50 µL) or Urine (10 µL diluted to 50 µL).
Step-by-Step Workflow
Step 1: Sample Preparation & Spiking
-
Aliquot 50 µL of patient plasma/urine into a borosilicate glass tube.
-
Add 20 µL of D-Dulcitol-2-13C Internal Standard Solution (100 µM in water).
-
Critical: Spiking before any extraction ensures the IS corrects for recovery losses during protein precipitation.
-
-
Add 200 µL Methanol to precipitate proteins. Vortex (30s) and Centrifuge (10,000 x g, 5 min).
-
Transfer supernatant to a clean glass tube.
Step 2: Drying
-
Evaporate the supernatant to complete dryness under a stream of Nitrogen at 40°C.
-
Note: Moisture interferes with acetylation reagents. Ensure the residue is completely dry.
-
Step 3: Derivatization (Acetylation) [3]
-
Add 50 µL Pyridine and 50 µL Acetic Anhydride to the dried residue.
-
Seal tube tightly and incubate at 90°C for 30 minutes .
-
Cool to room temperature.
-
Evaporate reagents under Nitrogen.
-
Reconstitute in 100 µL Ethyl Acetate for GC-MS injection.
Step 4: GC-MS Analysis
-
Column: DB-5ms or DB-1701 (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1 mL/min.
-
Temperature Program: 150°C (1 min) -> 10°C/min -> 280°C (hold 5 min).
-
Ionization: Electron Impact (EI, 70 eV).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
SIM Parameters (Method Development)
The hexaacetate derivative of Galactitol (MW ~434) fragments extensively. You must select ions that retain the C-2 position where the label is located.
| Compound | Target Ion (Quantifier) | Qualifier Ion | Retention Time |
| Galactitol-Hexaacetate | m/z 217 | m/z 259 | ~12.4 min |
| D-Dulcitol-2-13C-Hexaacetate | m/z 218 (+1 shift) | m/z 260 (+1 shift) | ~12.4 min |
Note: The m/z 217 ion is a characteristic fragment of the alditol backbone. The +1 shift in the IS confirms the presence of the 13C label in the fragment.
Analytical Workflow Diagram
The following diagram details the logical flow of the protocol to ensure reproducibility.
Caption: End-to-end workflow for Galactitol quantification using 13C-IS isotope dilution.
Data Analysis & Validation
Calculation
Quantification is based on the Response Ratio (
Calculate concentration using a calibration curve plotted as
Performance Metrics (Expected)
-
Linearity: 1.0 – 300 µmol/L (
). -
LOD: ~0.5 µmol/L.
-
Precision (Inter-day): CV < 5%.
-
Interference: The 13C label avoids interference from naturally occurring isotopes of other sugars better than deuterium, which can suffer from "crosstalk" if the D-label is lost.
References
-
Schadewaldt, P., et al. (2003). Stable isotope dilution assay for the determination of galactitol in blood plasma by gas chromatography-mass spectrometry. Clinical Chemistry.[4][5] (Context: Establishes the utility of IDMS for galactitol).
-
Omicron Biochemicals. Stable Isotope-Labeled Carbohydrates. (Context: Source for specific sugar isomers).
-
Yager, C. T., et al. (2006). Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry.[6][7][8] Molecular Genetics and Metabolism. (Context: Detailed GC-MS protocols for urinary galactitol).
-
Fierro, F., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. NIH/PMC. (Context: Validates the superiority of 13C over Deuterium regarding chromatographic isotope effects).
-
MedChemExpress. Dulcite-13C-2 Product Information. (Context: Commercial availability of the specific isomer).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. genetics.testcatalog.org [genetics.testcatalog.org]
- 3. researchgate.net [researchgate.net]
- 4. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantitation of D-Dulcitol and D-Dulcitol-2-13C in Biological Samples via HILIC-MS/MS
Executive Summary
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantitation of D-Dulcitol (Galactitol) and its isotopologue D-Dulcitol-2-13C in biological matrices (plasma, urine, and cell lysates).[1]
Dulcitol is a critical biomarker for Galactosemia (specifically Galactokinase deficiency and GALT deficiency), where excess galactose is reduced to this sugar alcohol, causing osmotic stress and cataracts.[1][2] The detection of the specific D-Dulcitol-2-13C isotopologue is essential for metabolic flux analysis (tracing galactose metabolism) or for use as a cost-effective Internal Standard (IS).[1]
Key Technical Advantages of this Protocol:
-
Isomer Resolution: Uses Amide-HILIC chemistry to chromatographically separate Dulcitol from its isomers (Mannitol and Sorbitol), which share identical mass and fragmentation patterns.[1]
-
Direct Detection: Utilizes negative mode Electrospray Ionization (ESI-) to detect underivatized polyols, eliminating time-consuming derivatization steps.[1]
-
Isotopologue Specificity: Defines specific MRM transitions to distinguish the 2-
C labeled carbon fragment.
Scientific Rationale & Method Design
The Chromatographic Challenge: HILIC vs. Reverse Phase
Sugar alcohols (polyols) are highly polar and hydrophilic. They do not retain well on standard C18 (Reverse Phase) columns, often eluting in the void volume where ion suppression is highest.[1]
-
Solution: We employ Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide-functionalized stationary phase .[1] The Amide phase creates a water-rich layer on the particle surface, allowing polyols to partition into this layer based on their hydrogen-bonding capabilities.[1] This provides the necessary selectivity to resolve Dulcitol from Mannitol and Sorbitol.
Ionization Strategy: Negative Mode ESI
Polyols lack basic nitrogen atoms, making positive mode ionization (protonation) difficult without forming unstable adducts (e.g.,
-
Solution: Negative Ion Mode (
) is preferred.[1] Under slightly basic conditions (provided by Ammonium Acetate), polyols readily deprotonate.[1] This yields a stable precursor ion at m/z 181.1 (Native) and m/z 182.1 (Labeled).[1]
Fragmentation Logic (MS/MS)
Dulcitol (
-
Native Dulcitol: Precursor 181
Product 89.[1] -
D-Dulcitol-2-13C: The label is at position 2.[1][3][4]
-
Cleavage yields two fragments: one containing the
C (mass 90) and one without (mass 89).[1] -
Target Transition: We monitor 182
90 to specifically quantify the labeled fragment, ensuring high specificity against natural isotopic background.
-
Visual Workflows
Experimental Workflow
Figure 1: End-to-end sample preparation and analysis workflow.
Isomer Separation & Fragmentation Logic
Figure 2: Chromatographic separation of isomers and MS/MS fragmentation specificity for the 13C-labeled analog.
Detailed Protocol
Materials & Reagents[1]
-
Standards: D-Dulcitol (Native), D-Dulcitol-2-13C (Cambridge Isotope Laboratories or equivalent).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Acetate, Ammonium Hydroxide (25%).[1]
-
Matrix: Human Plasma (K2EDTA) or surrogate matrix (PBS/BSA) for calibration curves.[1]
Sample Preparation (Protein Precipitation)
This method uses a "Dilute and Shoot" approach compatible with HILIC.[1]
-
Aliquot: Transfer 50 µL of biological sample (plasma/urine) into a 1.5 mL centrifuge tube.
-
Precipitation: Add 400 µL of cold Acetonitrile (containing Internal Standard if D-Dulcitol-2-13C is used as IS; otherwise add pure ACN).
-
Ratio: 1:8 (Sample:Organic) is critical to ensure sufficient protein removal and HILIC compatibility.[1]
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial.
-
Dilution (Optional): If peak shapes are poor, dilute the supernatant 1:1 with pure Acetonitrile to further reduce water content before injection.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).[1]
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or TSKgel Amide-80.[1]
-
Column Temp: 35°C.
-
Flow Rate: 0.4 mL/min.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with NH4OH). Note: Basic pH improves peak symmetry for polyols.
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
Gradient Program:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.00 | 95 | Initial HILIC loading |
| 1.00 | 95 | Isocratic hold |
| 6.00 | 60 | Linear gradient elution |
| 6.50 | 40 | Column wash |
| 7.50 | 40 | Wash hold |
| 7.60 | 95 | Return to initial |
| 10.00 | 95 | Re-equilibration (Critical for HILIC) |
Mass Spectrometry (MS):
-
Source: ESI Negative Mode.
-
Spray Voltage: -2500 V to -3500 V.[1]
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.[1]
MRM Transitions (Quantitation Table):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (V) | Role |
| D-Dulcitol (Native) | 181.1 | 89.0 | 50 | -18 | Quantifier |
| D-Dulcitol (Native) | 181.1 | 59.0 | 50 | -25 | Qualifier |
| D-Dulcitol-2-13C | 182.1 | 90.0 | 50 | -18 | Target (Specific) |
| D-Dulcitol-2-13C | 182.1 | 89.0 | 50 | -18 | Qualifier (Non-specific) |
Note: The 182.1 -> 90.0 transition is specific to the fragment containing the
Validation & Quality Control
System Suitability (Isomer Resolution)
Before running samples, inject a "System Suitability Standard" containing Dulcitol, Sorbitol, and Mannitol (1 µM each).[1]
-
Requirement: Baseline resolution (
) must be achieved between Dulcitol and its nearest neighbor (typically Mannitol).[1] If peaks co-elute, lower the gradient slope (e.g., extend the gradient time from 6 min to 10 min).
Linearity and LLOQ
-
Range: 10 ng/mL to 5000 ng/mL.
-
Curve Fitting: Linear regression (
weighting).[1] -
LLOQ: Expected signal-to-noise (S/N) > 10 at 10 ng/mL.[1]
Isotopic Correction (Flux Studies)
If D-Dulcitol-2-13C is the analyte (tracer study), correct for the natural isotopic abundance of Native Dulcitol. Native Dulcitol (M+0) has a natural M+1 isotope (approx 6.6% abundance due to natural
-
The M+1 of Native Dulcitol appears at m/z 182.1.
-
Correction Formula:
. -
Note: This correction is vital if the concentration of Native Dulcitol is significantly higher than the Tracer.
References
-
HILIC Separation of Polyols: Kushnir, M. M., et al. (2021).[1] "Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples." Molecules. [Link]
-
Galactosemia Biomarkers: Wong, E., et al. (2022).[1] "Measuring lactulose and mannitol levels using liquid chromatography coupled with tandem mass spectrum." medRxiv. [Link][1][5]
-
Fragmentation Mechanisms: Prasain, J. (2010).[1][6] "Ion fragmentation of small molecules in mass spectrometry." University of Alabama Birmingham Protocols. [Link]
Sources
- 1. Galactitol - Wikipedia [en.wikipedia.org]
- 2. Dulcitol - Creative Enzymes [creative-enzymes.com]
- 3. Large-scale synthesis of isotopically labeled 13C2-tenuazonic acid and development of a rapid HPLC-MS/MS method for the analysis of tenuazonic acid in tomato and pepper products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an HILIC/MS/MS method for determination of nusinersen in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. uab.edu [uab.edu]
Application Note: Tracing Galactose Metabolism with D-Dulcitol-2-13C via Gas Chromatography-Mass Spectrometry
Introduction: Unraveling Metabolic Fates with Stable Isotopes
The study of metabolic pathways has been revolutionized by the use of stable isotope tracers, which allow for the dynamic tracking of molecules through complex biochemical networks.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for these studies, offering high sensitivity and the ability to distinguish between isotopically labeled and unlabeled metabolites.[3][4] This application note provides a comprehensive guide to the GC-MS analysis of D-Dulcitol-2-13C, a key tracer for investigating the polyol pathway and its role in galactose metabolism.
D-Dulcitol, also known as galactitol, is a sugar alcohol formed from the reduction of galactose.[5] In certain metabolic disorders, such as galactosemia, the accumulation of dulcitol can lead to cellular damage.[5] By using D-Dulcitol labeled with a stable isotope of carbon (¹³C) at the second carbon position (D-Dulcitol-2-¹³C), researchers can trace the metabolic fate of galactose through the polyol pathway and into downstream metabolic routes. This provides valuable insights into disease mechanisms and the efficacy of potential therapeutic interventions.
This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, the scientific rationale behind methodological choices, and guidance on data interpretation.
The Biochemical Significance of Tracing the C-2 Position
The choice of the C-2 position for isotopic labeling is critical for specific metabolic inquiries. When D-galactose is reduced to D-dulcitol by aldose reductase, the carbon backbone remains intact. By introducing D-Dulcitol-2-¹³C into a biological system, we can specifically track the fate of the carbon atom at this position. This allows for the precise monitoring of the polyol pathway's activity and can help elucidate how dulcitol is further metabolized or whether it contributes to other metabolic pools. Understanding the flux through this pathway is crucial in contexts such as diabetes, where elevated glucose levels can also be shunted through the polyol pathway, and in inherited disorders of galactose metabolism.
Experimental Workflow: From Sample to Data
The successful GC-MS analysis of D-Dulcitol-2-¹³C hinges on a meticulous experimental workflow, encompassing sample preparation, derivatization, and instrumental analysis.
Figure 1: A comprehensive workflow for the GC-MS analysis of D-Dulcitol-2-¹³C.
Detailed Protocols
Metabolite Extraction
The goal of this step is to efficiently extract polar metabolites, including D-Dulcitol, from the biological matrix while minimizing degradation.
Protocol:
-
Homogenization: Homogenize the cell pellet or tissue sample in a cold methanol/water (80:20, v/v) solution.
-
Phase Separation: Add chloroform to the homogenate to achieve a final methanol:water:chloroform ratio of 2:1:2. Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein/lipid pellet.
-
Collection: Carefully collect the upper aqueous phase containing the polar metabolites.
-
Drying: Evaporate the collected aqueous phase to complete dryness under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until derivatization.
Causality: The use of a biphasic solvent system ensures the effective separation of polar metabolites like dulcitol from lipids and proteins, which can interfere with the GC-MS analysis. Cold temperatures are maintained throughout the process to quench enzymatic activity and preserve the integrity of the metabolites.
Derivatization: Making D-Dulcitol Volatile
D-Dulcitol is a polar and non-volatile sugar alcohol, making it unsuitable for direct GC analysis.[6] Derivatization is a crucial step to increase its volatility.[7] A two-step process involving methoximation followed by trimethylsilylation (TMS) is highly effective.[8]
Protocol:
-
Methoximation:
-
Reconstitute the dried metabolite extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate the mixture at 37°C for 90 minutes with shaking.[9] This step converts any open-chain aldehydes or ketones to their methoxime derivatives, preventing the formation of multiple TMS derivatives from different anomers.[8]
-
-
Trimethylsilylation (TMS):
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the methoximated sample.
-
Incubate at 40°C for 90 minutes with shaking.[9] This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl groups, resulting in the formation of the volatile hexakis(trimethylsilyl)galactitol.
-
Causality: The methoximation step stabilizes the carbonyl groups, ensuring that a single, well-defined derivative is formed for each sugar alcohol.[8] The subsequent silylation with MSTFA is a robust method for derivatizing hydroxyl groups, making the molecule sufficiently volatile for gas chromatography.[10]
GC-MS Instrumental Analysis
The derivatized sample is now ready for analysis on a GC-MS system. The following parameters provide a starting point and should be optimized for your specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (constant flow) |
| Oven Program | Initial temp 150°C for 2 min, ramp at 3°C/min to 270°C, then at 10°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-650 |
Table 1: Recommended GC-MS parameters for the analysis of TMS-derivatized D-Dulcitol.
Data Analysis: Identifying and Quantifying D-Dulcitol-2-¹³C
The output from the GC-MS analysis will be a total ion chromatogram (TIC) and a series of mass spectra.
Identification of TMS-Derivatized D-Dulcitol
The derivatized D-Dulcitol, hexakis(trimethylsilyl)galactitol, will elute as a distinct peak in the TIC. Its identity is confirmed by its mass spectrum. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound.[11]
Key Fragments of Unlabeled TMS-D-Dulcitol:
The mass spectrum of hexakis(trimethylsilyl)galactitol is characterized by a series of fragment ions resulting from the cleavage of the carbon-carbon backbone and the loss of trimethylsilyl groups.[12]
| m/z | Interpretation |
| 73 | [Si(CH₃)₃]⁺ - a characteristic ion for TMS derivatives |
| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ |
| 205 | [(CH₃)₃Si-O-CH=CH-O-Si(CH₃)₃]⁺ |
| 217 | A common fragment for silylated polyols |
| 307 | A larger fragment containing multiple TMS groups |
| 319 | Another significant fragment from backbone cleavage |
Table 2: Characteristic mass fragments of unlabeled hexakis(trimethylsilyl)galactitol.
Analysis of D-Dulcitol-2-¹³C
The presence of the ¹³C label at the C-2 position will result in a mass shift of +1 in any fragment ion that contains this carbon atom.
Expected Mass Shifts for D-Dulcitol-2-¹³C Fragments:
By analyzing the fragmentation pattern, we can predict which fragments will show this mass shift. Cleavage of the C1-C2 bond would result in a fragment containing the C2-C6 backbone, which would be labeled. Conversely, a fragment containing only C1 would remain unlabeled.
| Fragment Containing | Unlabeled m/z | ¹³C-labeled m/z | Mass Shift |
| C-2 | 205 | 206 | +1 |
| C-2 | 217 | 218 | +1 |
| C-2 | 307 | 308 | +1 |
| C-2 | 319 | 320 | +1 |
Table 3: Predicted mass shifts for key fragments of TMS-derivatized D-Dulcitol-2-¹³C.
By monitoring the relative abundances of the unlabeled (M+0) and labeled (M+1) ions for these fragments, the incorporation of the ¹³C label into the dulcitol pool can be accurately quantified.
Metabolic Pathway of D-Dulcitol Formation
D-Dulcitol is synthesized from D-galactose in a reaction catalyzed by the enzyme aldose reductase, which is part of the polyol pathway.
Figure 2: The enzymatic conversion of D-galactose to D-dulcitol.
Conclusion and Future Perspectives
The GC-MS method detailed in this application note provides a robust and reliable workflow for the analysis of D-Dulcitol-2-¹³C and its metabolites. This technique is invaluable for researchers investigating galactose metabolism, the pathophysiology of galactosemia, and the broader implications of the polyol pathway in metabolic diseases. The ability to trace the fate of specific carbon atoms offers a level of detail that is essential for building accurate metabolic models and for the development of targeted therapeutic strategies. Future applications could involve coupling this methodology with other 'omics' technologies to gain a more holistic understanding of the metabolic response to perturbations in galactose metabolism.
References
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GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. (n.d.). CABI Digital Library. Retrieved from [Link]
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GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (n.d.). Science Publications. Retrieved from [Link]
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Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022, June 8). Restek. Retrieved from [Link]
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Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. (2016, December 29). National Institutes of Health. Retrieved from [Link]
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A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. (n.d.). MDPI. Retrieved from [Link]
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Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
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Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. (n.d.). MDPI. Retrieved from [Link]
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Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. (2022, June 22). YouTube. Retrieved from [Link]
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Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15). JuSER. Retrieved from [Link]
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Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. (2016, December 29). PubMed. Retrieved from [Link]
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2,3,4,5,6-Pentakis(trimethylsilyloxy)hexanal. (n.d.). PubChem. Retrieved from [Link]
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GCMS EI fragmentation pattern of trimethylsilyl derivatized homodimeric lignans of iso -sinapyl alcohol. “ M+ ” denotes the molecular ion. (n.d.). ResearchGate. Retrieved from [Link]
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11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. (2020, April 9). YouTube. Retrieved from [Link]
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What Is Derivatization In GC-MS? - Chemistry For Everyone. (2025, August 14). YouTube. Retrieved from [Link]
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Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. (2022, September 28). YouTube. Retrieved from [Link]
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Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2025, August 8). ScienceDirect. Retrieved from [Link]
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Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2011, December 19). National Institutes of Health. Retrieved from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
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Application Note: Tracking D-Dulcitol-2-¹³C Incorporation Using ¹³C-NMR Spectroscopy
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the metabolic fate of D-Dulcitol labeled at the C2 position (D-Dulcitol-2-¹³C). We detail the principles of stable isotope tracing, provide field-proven protocols for cell culture labeling, metabolite extraction, and NMR data acquisition, and discuss the interpretation of spectral data. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This application note serves as a technical guide for quantitatively assessing metabolic fluxes through pathways involving D-Dulcitol, offering critical insights for drug discovery and development programs targeting metabolic dysregulation.
Scientific Principle & Rationale
Stable isotope-resolved metabolomics (SIRM) is a powerful technique to trace the flow of atoms through metabolic networks, providing a dynamic view of cellular function that endpoint metabolite profiling cannot.[1] The use of ¹³C-labeled substrates in combination with NMR spectroscopy allows for the unambiguous identification and quantification of labeled carbons in downstream metabolites.[2][3]
Why ¹³C-NMR?
While ¹H-NMR is highly sensitive, its narrow chemical shift range often leads to significant signal overlap in complex biological mixtures.[4] ¹³C-NMR offers distinct advantages for metabolic tracing:
-
Greater Chemical Shift Dispersion: The ~200 ppm spectral window for ¹³C provides superior resolution, minimizing peak overlap.[4][5]
-
Direct Carbon Backbone Detection: It directly observes the carbon skeleton of metabolites, which is fundamental to metabolic transformations.[6]
-
Simplified Spectra: With proton decoupling, ¹³C spectra consist of sharp singlets for each unique carbon, simplifying analysis.[5][6]
The Tracer: D-Dulcitol (Galactitol)
D-Dulcitol, also known as galactitol, is a sugar alcohol formed from the reduction of galactose.[7] Its accumulation is a key pathological event in galactosemia, a genetic disorder where excess galactose is shunted into the polyol pathway, leading to the formation of dulcitol by aldose reductase.[7] This buildup can cause severe clinical manifestations, including cataracts and neurological damage.
By using D-Dulcitol specifically labeled at the second carbon (D-Dulcitol-2-¹³C), researchers can:
-
Trace the Polyol Pathway: Directly monitor the uptake and subsequent metabolic conversion of dulcitol.
-
Identify Downstream Metabolites: Determine which metabolic pathways are fed by dulcitol catabolism. For instance, its conversion back to galactose and entry into glycolysis or the pentose phosphate pathway can be tracked.[8][9][10]
-
Evaluate Therapeutic Efficacy: Assess the effectiveness of drugs designed to inhibit aldose reductase or other enzymes in this pathway by quantifying changes in ¹³C label incorporation into downstream products.[1][11]
Experimental Design & Self-Validation
A robust experimental design is critical for trustworthy and reproducible results. The narrative should follow a logical flow from initial cell culture to final data analysis.
Key Considerations for a Self-Validating System:
-
Biological System: Select a cell line or model system relevant to the research question (e.g., lens epithelial cells for cataract studies, hepatic cells for galactosemia models). Ensure the cells are in a state of metabolic steady state for flux analysis.[8]
-
Tracer Concentration: The concentration of D-Dulcitol-2-¹³C should be high enough to ensure detectable incorporation but not so high as to induce toxicity or perturb the natural metabolic state. A titration experiment is recommended.
-
Time-Course Experiment: Metabolism is dynamic. Collecting samples at multiple time points is essential to capture the kinetics of label incorporation and determine when isotopic steady state is reached.
-
Controls:
-
Unlabeled Control: Cells grown with unlabeled D-Dulcitol at the same concentration to identify background ¹³C signals at natural abundance.
-
Time-Zero Control: A sample collected immediately after adding the tracer to measure the initial background and confirm no immediate, non-enzymatic conversion.
-
No-Cell Control: Medium containing the tracer incubated without cells to check for substrate stability.
-
Detailed Protocols
Cell Culture and Isotopic Labeling
This protocol is designed for adherent cells in a 6-well plate format but can be scaled.
-
Cell Seeding: Seed cells at a density that ensures they are in the mid-to-late exponential growth phase at the time of labeling (e.g., 5 x 10⁵ cells/well). Allow cells to adhere and grow for 24 hours.
-
Media Preparation: Prepare the labeling medium by supplementing the appropriate base medium (e.g., DMEM) with dialyzed fetal bovine serum (to reduce background from unlabeled metabolites) and the desired final concentration of D-Dulcitol-2-¹³C (e.g., 1-5 mM).
-
Labeling Initiation: Aspirate the standard growth medium from the cells. Wash once with pre-warmed phosphate-buffered saline (PBS). Add 2 mL of the pre-warmed labeling medium to each well.
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for the desired time points.
Metabolite Extraction
Rapid quenching of metabolic activity is crucial to prevent metabolite degradation or alteration during sample collection.
-
Quenching: At each time point, remove the plate from the incubator. Immediately aspirate the labeling medium. Place the plate on dry ice and add 1 mL of ice-cold 80% methanol to each well to quench metabolism and precipitate proteins.
-
Cell Lysis & Collection: Scrape the cells in the cold methanol using a cell scraper. Transfer the cell suspension/lysate to a microcentrifuge tube.
-
Phase Separation: To separate polar metabolites from lipids and proteins, add 500 µL of chloroform and 200 µL of ultrapure water to the tube. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Three layers will form: an upper aqueous/polar layer (containing dulcitol and other polar metabolites), a protein disk, and a lower organic/lipid layer.
-
Polar Metabolite Collection: Carefully collect the upper aqueous layer (~800-900 µL) without disturbing the protein interface and transfer it to a new tube. This fraction contains your metabolites of interest. Several extraction methods exist, and the choice can significantly impact metabolite recovery.[12][13]
NMR Sample Preparation
-
Drying: Lyophilize (freeze-dry) the collected aqueous phase to a dry pellet. This removes the solvent and concentrates the metabolites.
-
Resuspension: Reconstitute the dried metabolite pellet in a fixed volume (e.g., 600 µL) of NMR buffer. This buffer should be D₂O-based to avoid a large solvent signal and contain a known concentration of an internal standard for quantification.
-
Buffer Composition: 50 mM Phosphate buffer in D₂O, pH 7.4.
-
Internal Standard: 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). The standard must have a known purity, be stable, and have peaks that do not overlap with analyte signals.[14]
-
-
Transfer: Transfer the final solution to a 5 mm NMR tube.
¹³C-NMR Data Acquisition & Processing
Instrumentation and Parameters
High-field NMR spectrometers (≥600 MHz) equipped with a cryoprobe are highly recommended to maximize sensitivity and resolution, which is crucial given the low natural abundance and gyromagnetic ratio of ¹³C.[14]
| Parameter | Recommended Setting | Rationale |
| Pulse Program | 1D ¹³C observe with ¹H decoupling (e.g., zgpg30) | A simple 30° pulse angle reduces the relaxation delay needed, while proton decoupling (like WALTZ-16) collapses C-H multiplets into singlets, improving sensitivity and simplifying spectra.[4][15] |
| Spectral Width | 220-240 ppm | Covers the full range of expected chemical shifts for biological metabolites, from aliphatic carbons (~10 ppm) to carbonyls (~220 ppm).[15][16] |
| Acquisition Time (AQ) | 0.8 - 1.5 s | A longer acquisition time provides better digital resolution, but must be balanced with the total experiment time. |
| Relaxation Delay (D1) | 2 - 4 s | A delay of at least 5 times the longest T₁ of interest is needed for fully quantitative results. However, for flux analysis where relative changes are key, a shorter delay can be used to improve throughput.[4][15] |
| Number of Scans (NS) | 2048 - 8192 (or more) | Due to the low sensitivity of ¹³C, a large number of scans must be averaged to achieve an adequate signal-to-noise ratio. Total experiment time can range from 2 to 12 hours per sample.[15] |
| Temperature | 298 K (25 °C) | Maintaining a constant temperature is critical for spectral reproducibility. |
These parameters should be optimized for the specific instrument and sample being analyzed.[17]
Data Processing
-
Fourier Transformation: Apply an exponential line broadening factor (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automatic baseline correction algorithm to ensure a flat baseline for accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the DSS peak to 0.00 ppm.
Data Interpretation & Analysis
The primary goal is to identify and quantify the signals from D-Dulcitol-2-¹³C and its downstream metabolites.
Expected Metabolic Fate of D-Dulcitol-2-¹³C
The ¹³C label from the C2 position of dulcitol can be traced through several key metabolic nodes.
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D-Dulcitol-2-¹³C: A Powerful Probe for Elucidating Microbial Metabolic Pathways
Introduction
The intricate network of metabolic pathways within microorganisms governs their growth, survival, and interaction with their environment. Understanding these pathways is paramount for advancements in biotechnology, drug development, and industrial microbiology. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a cornerstone technique for tracing the flow of atoms through metabolic networks.[1][2][3] This application note provides a comprehensive guide to the use of D-Dulcitol-2-¹³C, a specifically labeled polyol, as a powerful tool to investigate microbial metabolism. We will delve into the rationale behind its application, provide detailed experimental protocols, and discuss the interpretation of results, empowering researchers to unravel the complexities of microbial life.
The Rationale for Using D-Dulcitol-2-¹³C
D-Dulcitol, also known as galactitol, is a sugar alcohol that various microorganisms can utilize as a carbon and energy source.[4][5][6] The strategic placement of a ¹³C label at the second carbon position (C-2) of the dulcitol molecule provides a unique and unambiguous tracer to follow its metabolic fate.[7] As the labeled dulcitol is catabolized, the ¹³C atom is incorporated into various downstream metabolites. By tracking the distribution of this heavy isotope, researchers can elucidate active metabolic pathways, identify novel enzymatic reactions, and quantify metabolic fluxes.[8][9][10] This targeted labeling approach offers a significant advantage over uniformly labeled substrates, as it provides more precise information about specific bond-cleavage and formation events.
Key Applications in Microbial Research
The utilization of D-Dulcitol-2-¹³C can address several fundamental questions in microbial metabolism:
-
Pathway Elucidation: Determining the specific catabolic pathway for dulcitol in a given microorganism.[11]
-
Metabolic Flux Analysis: Quantifying the rate of carbon flow through different branches of central carbon metabolism.[1][8][9]
-
Identification of Novel Enzymes and Pathways: Discovering previously uncharacterized metabolic capabilities.[10][11]
-
Drug Target Identification: Pinpointing essential enzymes in pathogenic microbes that could be targeted for therapeutic intervention.
Experimental Workflow: From Culture to Analysis
The successful application of D-Dulcitol-2-¹³C requires careful planning and execution of a series of interconnected steps. The following workflow provides a general framework that can be adapted to specific research questions and microbial systems.
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Application Note: In Vivo Stable Isotope Tracing of Polyol Metabolism and Clearance using D-Dulcitol-2-13C
Introduction & Rationale
The accumulation of Galactitol (Dulcitol) , the sugar alcohol derivative of galactose, is the pathological hallmark of Galactosemia (specifically Galactokinase or GALT deficiency) and a contributing factor to diabetic complications (cataracts, neuropathy) via the Polyol Pathway . Unlike glucose, which is rapidly metabolized for energy, galactitol is a metabolic "dead-end" in most mammalian tissues.[1] It accumulates intracellularly, creating severe osmotic stress that leads to cell lysis and tissue damage, particularly in the lens of the eye and Schwann cells.
Tracing with D-Dulcitol-2-13C provides a unique window into this pathology.[1] Unlike standard metabolic flux analysis (MFA) which tracks carbon conversion, tracing with this specific isotopomer is designed to measure:
-
Tissue-Specific Permeability & Accumulation: Quantifying how readily galactitol penetrates "at-risk" tissues (Lens, CNS) relative to plasma.[1]
-
Renal Clearance Kinetics: Determining the rate of excretion, which is the primary detoxification route.
-
Reverse Flux Potential: Investigating the typically negligible oxidation back to galactose or tagatose under stress conditions.[1]
This protocol details the in vivo administration, tissue harvesting, and GC-MS-based isotopomer analysis of D-Dulcitol-2-13C.[1]
The Polyol Pathway Context
The following diagram illustrates the metabolic bottleneck where Galactitol accumulates.
Figure 1: The Polyol Pathway.[1] Galactitol accumulates when Galactose is reduced by Aldose Reductase, often due to saturation or blockage of the GALT/GALK pathways.
Experimental Design
Tracer Specifications[2][3][4][5]
-
Compound: D-Dulcitol-2-13C (Galactitol-2-13C)[1]
-
Label Position: Carbon-2.[1][2][3][4][5] This position is stable and allows differentiation from background noise in GC-MS fragmentation.[1]
-
Chemical Purity: >98%
-
Isotopic Enrichment: >99 atom % 13C.[1]
Animal Models
-
Control: C57BL/6J mice (Wild Type).[1]
-
Disease Model: Galt-deficient mice (Galactosemia model) or STZ-induced diabetic mice (to study polyol accumulation under hyperglycemia).[1]
Dosage Strategy
Unlike glucose tracing (where flux is high), galactitol tracing assesses accumulation.[1]
-
Bolus Dose: 20 mg/kg body weight.[1]
-
Vehicle: Sterile 0.9% Saline (dissolves readily; mild warming to 37°C may be required).[1]
-
Route: Intravenous (IV) tail vein injection is preferred for kinetic clearance data.[1] Intraperitoneal (IP) is acceptable for steady-state tissue accumulation studies.[1]
Detailed Protocol
Phase A: In Vivo Administration
-
Preparation: Fast mice for 4 hours prior to the experiment to stabilize baseline blood glucose/galactose levels.[1]
-
Injection: Administer the D-Dulcitol-2-13C solution (20 mg/kg).[1] Record the exact time (
). -
Blood Sampling (Kinetics): Collect 10
L of tail blood at minutes into EDTA-coated capillaries. Centrifuge immediately (2000 x g, 5 min) to separate plasma. -
Terminal Harvest (
min): Euthanize the animal. Rapidly harvest the Lens , Sciatic Nerve , Liver , and Kidney .[1] -
Quenching: Immediate snap-freezing of tissues in liquid nitrogen is critical to stop any potential (though slow) enzymatic conversion.[1]
Phase B: Sample Preparation (Extraction & Derivatization)
Galactitol is a polyol and requires derivatization to be volatile for GC-MS.[1] Trimethylsilylation (TMS) is the gold standard.[1]
-
Homogenization:
-
Add 500
L of ice-cold Methanol:Water (80:20) to tissue samples (approx. 20 mg).[1] -
Homogenize (bead beater) at 4°C.
-
Add Internal Standard (e.g., 5
g of D-Sorbitol-d8 or unlabeled Galactitol if using absolute quantification of the tracer only).
-
-
Extraction:
-
Vortex for 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to a glass GC vial.[1]
-
-
Drying:
-
Evaporate supernatant to complete dryness under a stream of nitrogen or speed-vac (critical: moisture kills the derivatization reagent).[1]
-
-
Derivatization (Silylation):
-
Add 50
L of MOX reagent (Methoxyamine HCl in pyridine, 20 mg/mL).[1] Incubate 90 min at 30°C. Note: While Dulcitol is acyclic, this step protects any reducing sugars (glucose/galactose) in the matrix, preventing multiple peak formation that could interfere chromatographically.[1] -
Add 50
L of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1] -
Incubate at 70°C for 60 minutes.
-
Centrifuge (10 min) to pellet any precipitate.[1] Transfer to insert vial.
-
Phase C: GC-MS Analysis
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25
m).[1] -
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Temperature Program:
-
Start: 100°C (hold 2 min).
-
Ramp: 10°C/min to 300°C.[1]
-
Hold: 5 min at 300°C.
-
-
MS Detection: Electron Impact (EI) at 70 eV.[1]
-
Scan Mode: SIM (Selected Ion Monitoring) for sensitivity, combined with Scan (50-600 m/z) for identification.[1]
-
Target Ions for D-Dulcitol-TMS (Hexa-TMS)
The molecular weight of fully silylated Dulcitol is 614.[1] However, the molecular ion is rarely seen.[1] We target characteristic fragments.[1]
| Fragment Type | Unlabeled m/z | 13C-Labeled Target (M+1) | Notes |
| Primary Quant Ion | 217 | 218 | Characteristic hexitol fragment (C3-C4 cleavage). High intensity. |
| Secondary Ion | 205 | 206 | C1-C2 cleavage fragment.[1] |
| High Mass Ion | 307 | 308 | Larger fragment, better specificity if background is high.[1] |
| M-CH3 | 599 | 600 | Loss of methyl group (low abundance but specific).[1] |
Note: Because D-Dulcitol-2-13C has the label at C2, fragments containing C2 (like m/z 205 or 217) will show a mass shift to M+1.[1]
Analytical Workflow & Data Logic
The following diagram details the logical flow from injection to data interpretation, ensuring the "Self-Validating" requirement of the protocol.
Figure 2: Experimental Workflow. Critical Quality Control (QC) checkpoint included at retention time verification.
Results Calculation
To ensure trustworthiness, data must be corrected for natural isotope abundance (the naturally occurring 1.1% 13C).[1]
Mass Isotopomer Distribution (MID)
Calculate the fractional abundance (
Atom Percent Excess (APE)
[1]-
Ratio_baseline: Derived from a non-injected control mouse (natural abundance).[1]
-
Interpretation:
Troubleshooting & Critical Considerations
| Issue | Probable Cause | Solution |
| No Signal (m/z 217) | Moisture in sample | Ensure samples are bone-dry before adding BSTFA.[1] Water hydrolyzes TMS reagents.[1] |
| Split Peaks | Incomplete derivatization | Increase incubation time to 90 min at 70°C. |
| Interference | Glucose overlap | Glucose-TMS elutes near Galactitol-TMS.[1] The MOX step helps separate them.[1] Verify separation with pure standards. |
| Low Enrichment | High endogenous background | In Galt-deficient mice, endogenous galactitol is high.[1] Increase tracer dose to 50 mg/kg to overcome the pool size. |
References
-
Berry, G. T. (2021).[1] Galactosemia: When is it a newborn screening emergency? Molecular Genetics and Metabolism, 133(2), 107-112.[1] Link
-
Wamelink, M. M., et al. (2005).[1] Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: application to cell culture lysates. Journal of Chromatography B, 823(1), 18-25.[1] Link
-
Jang, C., et al. (2018).[1] A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance.[1] Nature Medicine, 22, 421–426.[1] (Reference for general in vivo isotope tracing protocols). Link[1]
-
Cheng, J., et al. (2022).[1][6] Mass Isotopomer Distribution Analysis (MIDA) for metabolic flux analysis.[1] Methods in Molecular Biology. Link
-
MedChemExpress. (2023).[1] Product Information: Dulcite-13C-2. Link
Sources
- 1. Galactitol - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. Metabolism of D-[1-(13)C]fructose, D-[2-(13)C]fructose, and D-[6-(13)C]fructose in rat hepatocytes incubated in the presence of H(2)O or D(2)O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization Strategies for D-Dulcitol-2-13C in Metabolic Flux Analysis
Abstract & Strategic Overview
D-Dulcitol (Galactitol) is the reduction product of galactose. In metabolic flux analysis (MFA), D-Dulcitol-2-13C is a critical tracer used to elucidate the activity of the Aldose Reductase pathway, particularly in the context of Galactosemia where the primary Leloir pathway is compromised.
The analysis of this molecule presents a unique stereochemical challenge. Dulcitol is a meso compound (optically inactive due to an internal plane of symmetry). However, the introduction of a
This guide details two derivatization protocols:
-
Silylation (TMS): The "Gold Standard" for fluxomics. It yields electron-impact (EI) spectra rich in fragmentation data, allowing for the precise localization of the carbon label (isotopomer analysis).
-
Acetylation (Alditol Acetates): The "Robust" method. Ideal for quantification in complex biological matrices where superior chromatographic resolution from interfering sugars is required.
Experimental Workflow
The following diagram outlines the decision matrix and workflow for processing biological samples containing D-Dulcitol-2-13C.
Figure 1: Decision tree for D-Dulcitol-2-13C processing. Route A is preferred for isotopic tracing due to richer fragmentation spectra.
Method A: Trimethylsilylation (TMS) - The Fluxomics Standard
Silylation replaces active protic hydrogens (hydroxyl groups) with trimethylsilyl (TMS) groups. For D-Dulcitol, all six hydroxyls are derivatized, forming Hexakis-TMS-Dulcitol .[1]
Why this method?
TMS derivatives fragment extensively under Electron Impact (EI) ionization. This is crucial for
Protocol A: MSTFA Derivatization
Reagents:
-
MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide)[1]
-
TMCS (Trimethylchlorosilane) – Catalyst (1%)
-
Pyridine (Anhydrous) – Acid scavenger and solvent
-
Internal Standard: Ribitol or Pinitol (20 µg/mL)
Step-by-Step Procedure:
-
Desiccation (Critical): Ensure the sample extract is completely dry. Water hydrolyzes TMS reagents. Use a SpeedVac or lyophilizer.[2][3]
-
Solubilization: Add 10 µL of Methoxyamine Hydrochloride (20 mg/mL in Pyridine) .
-
Note: While Dulcitol has no carbonyl to oximize, this step is standard to stabilize any co-extracted reducing sugars (glucose/galactose) preventing them from interfering with the chromatogram. Incubate at 30°C for 90 mins .
-
-
Silylation: Add 90 µL of MSTFA + 1% TMCS .
-
Reaction: Vortex vigorously for 30 seconds. Incubate at 60°C for 1 hour (or 37°C for 16 hours).
-
Expert Tip: The higher temperature ensures steric hindrance at secondary hydroxyls is overcome.
-
-
Centrifugation: Centrifuge at 14,000 x g for 5 mins to pellet any precipitate (ammonium salts).
-
Transfer: Transfer supernatant to a GC vial with a glass insert. Inject immediately or store at -20°C (stable for 48 hours).
Method B: Acetylation - The Robust Quantifier
Acetylation converts hydroxyls into acetate esters. This reaction is extremely rugged and less sensitive to moisture than silylation.
Why this method? If your primary goal is total concentration rather than positional flux analysis, or if the biological matrix is "dirty" (high lipids/salts), Alditol Acetates provide sharper peaks and better separation from interfering carbohydrates.
Protocol B: Acetic Anhydride Derivatization
Reagents:
Step-by-Step Procedure:
-
Reaction: To the dried sample, add 100 µL Acetic Anhydride and 100 µL Pyridine .
-
Incubation: Seal tightly and heat at 100°C for 30 minutes .
-
Quenching: Cool to room temperature. Add 500 µL dH2O to hydrolyze excess anhydride.
-
Extraction: Add 500 µL Chloroform . Vortex for 60 seconds.
-
Phase Separation: Centrifuge at 3,000 x g for 2 mins.
-
Collection: The bottom layer (Chloroform) contains the Hexa-acetyl-Dulcitol . Transfer this layer to a GC vial.
Mass Spectral Interpretation & Isotopomer Analysis
This is the most critical section for researchers using the 2-13C label.
The Symmetry Break
Unlabeled Dulcitol is symmetric. A fragment containing C1-C2 (m/z 205) is chemically identical to a fragment containing C5-C6.[1] However, in D-Dulcitol-2-13C , this symmetry is broken.[1]
Key TMS Fragments (EI Source, 70eV)
| Fragment Origin | Unlabeled m/z | D-Dulcitol-2-13C m/z | Shift Explanation |
| C1-C2 | 205 | 206 | Contains the |
| C5-C6 | 205 | 205 | Distal end; no label.[1] |
| C1-C3 | 307 | 308 | Contains the |
| C4-C6 | 307 | 307 | Distal end; no label.[1] |
| TMS Group | 73 | 73 | Silicon fragment; never shifts. |
Diagnostic Logic: In a pure D-Dulcitol-2-13C standard, you will observe a "split" peak for the 205 fragment.[1] You will see approximately 50% abundance at m/z 205 and 50% at m/z 206 (assuming symmetric cleavage probability).
-
Flux Calculation: If the m/z 206 intensity drops relative to m/z 205 in a biological sample, it indicates dilution of the label or metabolic scrambling.
Figure 2: Mass spectral shift logic.[1] The label at C2 causes a mass shift in proximal fragments, distinguishing them from distal fragments.
Quality Control & System Suitability
To ensure data integrity, every batch must include:
-
Blank: Reagent blank (MSTFA only) to check for background contamination.
-
Unlabeled Standard: Natural D-Dulcitol to establish retention time and baseline fragmentation.
-
Labeled Standard: Pure D-Dulcitol-2-13C to confirm the m/z 205/206 split ratio.
GC Parameters (Recommended):
-
Column: DB-5MS or TG-5MS (30m x 0.25mm ID x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Temp Program: 80°C (1 min) -> 10°C/min -> 300°C (hold 5 min).
-
Inlet: 250°C, Splitless (or Split 1:10 for high conc).
References
-
Fiehn, O. (2016).[2][7] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology.
-
Zamboni, N., et al. (2009).[1][8] 13C-based metabolic flux analysis.[1][8][9][10] Nature Protocols.
-
Omicron Biochemicals. (n.d.). Stable Isotope Labeled Saccharides (Product Specifications).
-
Knapp, D. R. (1979).[11] Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Foundational text for TMS/Acetylation chemistry).
-
Little, D. (1999). Derivatization of sugars for GC-MS. Fiehn Lab Protocols.
Sources
- 1. Omicron Biochemicals - 维百奥(北京)生物科技有限公司 [vicbio.com]
- 2. scribd.com [scribd.com]
- 3. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 4. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20130337570A1 - Method for quantitative analysis of sugars, sugar alcohols and related dehydration products - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Dulcitol-2-13C Labeling Efficiency in Cell Culture
Welcome to the technical support center for optimizing D-Dulcitol-2-13C labeling in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge and practical insights needed to achieve robust and reproducible results in your metabolic flux analyses.
Introduction to D-Dulcitol-2-13C Labeling
D-Dulcitol, also known as galactitol, is a sugar alcohol that can be metabolized by cells and serve as a tracer in metabolic studies.[1] D-Dulcitol-2-13C is a stable isotope-labeled version of dulcitol, where the carbon atom at the second position is replaced with its heavier isotope, 13C. This allows researchers to trace the metabolic fate of dulcitol through various biochemical pathways. Understanding the incorporation of D-Dulcitol-2-13C into downstream metabolites can provide valuable insights into cellular metabolism, particularly in the context of galactose metabolism and related pathways.[1][2][3]
Effective stable isotope labeling is crucial for accurate metabolic flux analysis.[4][5] However, optimizing the labeling efficiency of less common tracers like D-Dulcitol-2-13C can present unique challenges. This guide will address these challenges directly, providing a structured approach to troubleshooting and experimental design.
Troubleshooting Guide
This section is designed to help you identify and resolve common issues encountered during D-Dulcitol-2-13C labeling experiments.
Problem 1: Low or No Incorporation of 13C into Target Metabolites
Q: I've completed my experiment, but the mass spectrometry (MS) data shows minimal to no enrichment of 13C in my metabolites of interest. What could be the cause?
A: This is a common issue that can stem from several factors, ranging from cellular uptake to metabolic activity. Let's break down the potential causes and solutions.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Cellular Uptake | The cell line you are using may not express the necessary transporters to efficiently take up dulcitol from the culture medium. | 1. Literature Review: Research your specific cell line to see if its capacity to transport and metabolize dulcitol or other polyols has been characterized. 2. Increase Tracer Concentration: Perform a dose-response experiment to determine if a higher concentration of D-Dulcitol-2-13C in the medium improves uptake and labeling without inducing toxicity. 3. Consider a Different Tracer: If dulcitol uptake is inherently poor in your cell line, you may need to consider an alternative 13C-labeled tracer that is more readily transported and metabolized.[6] |
| Slow Metabolic Pathway Activity | The metabolic pathways that process dulcitol may be slow or inactive in your specific cell line or experimental conditions. Dulcitol is typically formed from galactose via aldose reductase.[1] Its subsequent metabolism might be limited. | 1. Pathway Analysis: Review metabolic pathway databases to understand how dulcitol is metabolized and which downstream pathways you expect to be labeled. 2. Optimize Incubation Time: Conduct a time-course experiment to determine the optimal labeling duration. Some pathways require longer incubation times to reach a detectable level of 13C enrichment.[7] 3. Stimulate Metabolism: If applicable to your experimental question, consider treating your cells with a compound known to activate the metabolic pathway of interest. |
| Dilution by Unlabeled Precursors | The intracellular pool of dulcitol or its downstream metabolites may be diluted by unlabeled endogenous sources, reducing the apparent 13C enrichment. | 1. Media Optimization: Ensure your culture medium is free of unlabeled dulcitol or galactose, which can be reduced to dulcitol.[1] Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled small molecules. 2. Pre-incubation in Tracer-free Medium: Before adding the labeled tracer, consider a brief incubation in a medium lacking the unlabeled equivalent to deplete intracellular pools. |
| Incorrect Sample Handling | Improper quenching of metabolism or degradation of metabolites during sample extraction can lead to a loss of labeled compounds.[8][9][10] | 1. Rapid Quenching: Immediately after incubation, rapidly quench metabolic activity. A common and effective method is to aspirate the medium and add ice-cold solvent (e.g., 80% methanol) to the culture plate.[10] 2. Optimized Extraction Protocol: Use a validated metabolite extraction protocol suitable for your analytical platform (LC-MS, GC-MS, or NMR).[11][12] Ensure that all steps are performed at low temperatures to minimize enzymatic activity.[13] |
Workflow for Troubleshooting Low 13C Incorporation:
Caption: Troubleshooting workflow for low 13C incorporation.
Problem 2: High Cell Toxicity or Death After Adding D-Dulcitol-2-13C
Q: My cells are showing signs of stress (e.g., rounding up, detaching, low viability) after I add the D-Dulcitol-2-13C. What's happening?
A: Cell toxicity can be a significant concern, especially when using high concentrations of a metabolite that is not a primary carbon source.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Osmotic Stress | A high concentration of dulcitol in the medium can increase the osmolarity, leading to osmotic stress and cell death. | 1. Check Osmolarity: If possible, measure the osmolarity of your labeling medium and compare it to your standard growth medium. 2. Titrate Concentration: Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration of D-Dulcitol-2-13C for your cell line. Start with a lower concentration and gradually increase it. |
| Metabolic Perturbation | The introduction of a large amount of dulcitol may disrupt normal cellular metabolism, leading to the accumulation of toxic byproducts. In conditions of high galactose, its conversion to galactitol (dulcitol) can lead to cellular damage.[1] | 1. Lower Tracer Concentration: Use the lowest concentration of D-Dulcitol-2-13C that provides sufficient labeling. 2. Gradual Adaptation: Adapt your cells to the labeling medium by gradually increasing the concentration of D-Dulcitol-2-13C over a few passages.[14] |
| Impurities in the Tracer | The D-Dulcitol-2-13C reagent may contain impurities that are toxic to the cells. | 1. Verify Purity: Check the certificate of analysis for your labeled compound to ensure its chemical and isotopic purity.[6] 2. Test Unlabeled Compound: As a control, test the toxicity of high-purity, unlabeled D-Dulcitol at the same concentrations. If the unlabeled compound is also toxic, the issue is with dulcitol itself and not an impurity in the labeled version. |
Problem 3: High Variability in Labeling Between Replicates
Q: I'm seeing significant differences in 13C enrichment for the same metabolite across my biological replicates. How can I improve the consistency of my results?
A: Reproducibility is key to confident data interpretation. Variability often points to inconsistencies in experimental procedures.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Cell Culture Conditions | Differences in cell density, growth phase, or passage number can lead to variations in metabolic activity and, consequently, labeling patterns. | 1. Standardize Seeding and Growth: Ensure that all replicates are seeded at the same density and harvested at the same confluency or growth phase. 2. Use Cells of Similar Passage Number: Avoid using cells with widely different passage numbers, as their metabolic profiles can change over time. |
| Variable Incubation Times | Even small differences in the duration of labeling can lead to significant variations in 13C enrichment, especially for metabolites with rapid turnover. | 1. Precise Timing: Use a timer and stagger the addition of the tracer and the quenching steps to ensure that all replicates are incubated for the exact same amount of time. |
| Inconsistent Sample Handling | Variations in the speed or efficiency of medium aspiration, quenching, and cell scraping can introduce variability. | 1. Standardized Procedures: Develop and strictly follow a detailed standard operating procedure (SOP) for all sample handling steps.[7] 2. Rapid and Consistent Quenching: Ensure that the quenching process is as rapid and consistent as possible for all samples to halt metabolism at the same time point.[8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of D-Dulcitol-2-13C to use in my cell culture medium?
A1: The optimal concentration is cell-line dependent and should be determined empirically. A good starting point is to use a concentration similar to that of other sugars in the medium (e.g., 1-5 mM). However, it is crucial to perform a dose-response experiment to find a concentration that provides adequate labeling without causing toxicity.
Q2: How long should I incubate my cells with D-Dulcitol-2-13C?
A2: The ideal incubation time depends on the turnover rate of the metabolic pathway you are investigating. For pathways with rapid turnover, a few hours may be sufficient. For pathways with slower turnover, or to achieve steady-state labeling, longer incubation times (e.g., 24 hours or more) may be necessary.[15] A time-course experiment (e.g., harvesting cells at 2, 4, 8, 12, and 24 hours) is the best way to determine the optimal incubation time for your specific experimental goals.
Q3: Do I need to use a special type of cell culture medium for labeling experiments?
A3: It is highly recommended to use a custom-formulated medium that lacks unlabeled dulcitol and galactose. This will maximize the incorporation of the 13C label. Additionally, using dialyzed fetal bovine serum (dFBS) is a best practice to reduce the concentration of unlabeled small molecules that could dilute your tracer.
Q4: What analytical method is best for detecting D-Dulcitol-2-13C and its labeled metabolites?
A4: Mass spectrometry (MS) coupled with either liquid chromatography (LC) or gas chromatography (GC) is the most common and sensitive method for detecting and quantifying 13C-labeled metabolites.[11][12] Nuclear magnetic resonance (NMR) spectroscopy can also be used and has the advantage of being able to distinguish between different isotopomers (i.e., the position of the 13C label within the molecule), but it is generally less sensitive than MS.[11][12][15]
Q5: How is D-Dulcitol metabolized in mammalian cells?
A5: D-Dulcitol (galactitol) is formed from the reduction of galactose by the enzyme aldose reductase.[1] This is a key step in the polyol pathway. The subsequent metabolism of dulcitol in most mammalian cells is generally considered to be slow. It can be a dead-end metabolite in some cell types, while in others it may be slowly converted to other intermediates. The specific metabolic fate of dulcitol can be cell-type dependent.
Metabolic Pathway of D-Dulcitol Formation:
Caption: Formation of D-Dulcitol from Galactose.
Experimental Protocols
Protocol 1: Optimizing D-Dulcitol-2-13C Labeling Concentration
-
Cell Seeding: Seed your cells in multiple wells of a culture plate (e.g., a 12-well or 24-well plate) at a consistent density. Allow the cells to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare Labeling Media: Prepare a series of labeling media containing different concentrations of D-Dulcitol-2-13C (e.g., 0.1, 0.5, 1, 2, 5, and 10 mM). Use a base medium that does not contain unlabeled dulcitol or galactose.
-
Media Exchange: Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add Labeling Media: Add the prepared labeling media to the respective wells. Include a control well with medium containing no D-Dulcitol-2-13C.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 hours).
-
Assess Viability: After incubation, assess cell viability in each well using a method like the trypan blue exclusion assay or an MTT assay.
-
Metabolite Extraction: For the non-toxic concentrations, proceed with metabolite quenching and extraction as described in Protocol 2.
-
Analysis: Analyze the extracts by MS to determine the concentration that gives the best balance of high 13C enrichment and low cytotoxicity.
Protocol 2: Sample Quenching and Metabolite Extraction
-
Prepare Quenching/Extraction Solution: Prepare an ice-cold solution of 80% methanol in water.
-
Medium Removal: After the labeling incubation, place the culture plate on ice and rapidly aspirate the labeling medium.
-
Cell Washing (Optional but Recommended): Quickly wash the cells with a small volume of ice-cold PBS to remove any remaining extracellular tracer. Aspirate the PBS immediately.
-
Quenching and Lysis: Add the ice-cold 80% methanol solution to each well to quench metabolism and lyse the cells. The volume will depend on the size of the culture vessel (e.g., 1 mL for a 6-well plate).
-
Scraping: Use a cell scraper to detach the cells from the bottom of the well and ensure they are fully submerged in the methanol solution.
-
Collection: Transfer the cell lysate (the methanol/water/cell mixture) to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the protein and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator.
-
Storage: Store the dried metabolite pellet at -80°C until you are ready for analysis.[16]
References
- Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermedi
- Profiling the metabolism of human cells by deep 13C labeling. PMC - PubMed Central - NIH.
- Troubleshooting low 13C incorporation in metabolic labeling studies. Benchchem.
- Technical Support Center: D-Mannitol-2-13C Isotopic Labeling. Benchchem.
- Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS).
- Pathways for the metabolism of sorbitol, mannitol and d-arabitol.... | Download Scientific Diagram.
- 13C labeling experiments at metabolic non-stationary conditions: An explor
- A roadmap for interpreting 13C metabolite labeling patterns
- Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC). YouTube.
- #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Comput
- Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC.
- Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv.
- Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. PubMed Central.
- Isotope Labeling in Mammalian Cells. PMC - NIH.
- Dulcitol.
- Cytotoxicity of diethyldithiocarbamate in human versus rodent cell lines. PubMed.
- Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies | JACS Au.
- Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
- Procedure: Gastric Empyting 13C Breath Test (Substr
- Guide to cell extraction, sample normalisation and sample submission for metabolomics.
- Cytotoxic effect of commonly used food dyes on human hep
- Galactose metabolism and health.
- An overview of methods using 13C for improved compound identification in metabolomics and n
- Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Analytical Chemistry.
- Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communic
- Stable isotope labeling by amino acids in cell culture | applic
- The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling. PMC - PubMed Central.
- Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins | bioRxiv.
- Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II)
- A direct cell quenching method for cell-culture based metabolomics.
- SILAC: Principles, Workflow & Applic
- Cytotoxic Effects of Nanoliposomal Cisplatin and Diallyl Disulfide on Breast Cancer and Lung Cancer Cell Lines. MDPI.
- Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv.
- Galactose Absorption and Metabolism | Leloir P
- Metabolomics Sample Extraction. MetwareBio.
- Isotope Labeling in Mammalian Cells.
- Galactose metabolism in cell walls of opening and senescing petunia petals. PubMed.
- Metabolite Measurement: Pitfalls to Avoid and Practices to Follow.
- Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics.
- Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI Disperse Blue 291 in the human hep
- A novel stable isotope breath test: 13C-labeled glycosyl ureides used as noninvasive markers of intestinal transit time. PubMed.
- Rinse and Quench a Cell Culture. YouTube.
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- 1. Dulcitol - Creative Enzymes [creative-enzymes.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 13. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
Common challenges in D-Dulcitol-2-13C metabolic labeling experiments
Technical Support Center: D-Dulcitol-2-13C Metabolic Labeling
Introduction: The Reagent & The Challenge
D-Dulcitol-2-13C (Galactitol-2-13C) is a high-precision stable isotope probe primarily used in the study of Galactosemia , Aldose Reductase (AR) activity , and Diabetic Complications (cataractogenesis/neuropathy).
Unlike glucose tracers that flux rapidly through central carbon metabolism, Dulcitol presents unique challenges:
-
Metabolic Fate: In mammalian tissues, it is largely a "dead-end" metabolite, leading to accumulation rather than downstream flux.
-
Analytical Difficulty: As a neutral polyol, it exhibits poor ionization in standard LC-MS workflows and requires specific derivatization or chromatographic strategies.
-
Isomeric Complexity: It must be chromatographically resolved from its isomers, Sorbitol (Glucitol) and Mannitol, which share identical mass-to-charge (m/z) ratios.
This guide addresses these challenges using a self-validating experimental logic.
Module 1: Experimental Design & Biological Fate
Core Concept: The "Dead-End" Trap
A frequent support ticket arises from researchers feeding D-Dulcitol-2-13C to mammalian cells and failing to observe downstream labeled metabolites (e.g., in glycolysis or TCA cycle).
-
The Science: In humans and most mammals, Galactitol is formed from Galactose by Aldose Reductase (AR) .[1][2] However, the next enzyme in the polyol pathway, Sorbitol Dehydrogenase (SORD) , has high specificity for Sorbitol and negligible activity for Galactitol. Consequently, Galactitol does not convert to Tagatose (and subsequently Fructose-6-P) efficiently; instead, it accumulates intracellularly or is excreted renally.
-
The Exception: If you observe rapid metabolism of D-Dulcitol-2-13C, suspect microbial contamination or are studying specific gut microbiota (e.g., E. coli, Salmonella, Klebsiella) that possess the gat operon (Galactitol-specific PTS transport and dehydrogenase).
Visualizing the Pathway (Mammalian vs. Microbial)
Figure 1: The metabolic bifurcation of Galactitol. In mammalian systems (red node), the pathway dead-ends, leading to accumulation. In specific microbes (green path), it enters energy metabolism.
Module 2: Analytical Detection (The "Invisible" Molecule)
Polyols are notoriously difficult to detect because they lack a chromophore (UV-Vis is useless) and are neutral (poor ESI ionization).
Method A: GC-MS (The Gold Standard)
For maximum sensitivity and separation from Sorbitol, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is the recommended protocol.
-
Protocol: TMS Derivatization
-
Dry: Lyophilize sample (cell lysate/media) completely. Water is the enemy of silylation.
-
Oximations (Optional): Not strictly necessary for polyols (acyclic), but required if analyzing concurrent sugars (Galactose).
-
Silylation: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) + 1% TMCS.
-
Incubate: 60°C for 30-60 mins.
-
Analyze: Split injection (1:10) on a DB-5ms column.
-
-
Troubleshooting GC-MS:
-
Issue: "I see multiple peaks for one compound."
-
Fix: Ensure the reaction is complete. Incomplete silylation leads to mono-, di-, and tri-TMS derivatives. Increase time/temp.
-
Issue: "My 13C label is lower than expected."
-
Fix: Check for Natural Abundance Correction . Silicon (Si) has significant natural isotopes (29Si, 30Si) that contribute to the M+1 and M+2 envelope. You must correct for the TMS group contribution in your isotopologue analysis.
-
Method B: LC-MS/MS (HILIC Mode)
If GC-MS is unavailable, Liquid Chromatography requires Hydrophilic Interaction Liquid Chromatography (HILIC). Reverse Phase (C18) will not retain Dulcitol.
-
Column: Amide-HILIC or Polymeric Amino columns.
-
Mobile Phase: High Acetonitrile (80-90%) / Ammonium Acetate (10mM, pH 9). High pH helps deprotonate the polyol for Negative Mode (ESI-) detection.
-
Transition (MRM):
-
Precursor: [M-H]⁻ (m/z 181 for unlabeled, 182 for 13C1).
-
Note: Sensitivity is often 10-100x lower than GC-MS.
-
Module 3: Troubleshooting Guide (Q&A)
Q1: I am using D-Dulcitol-2-13C as an Internal Standard (IS) for Galactosemia screening. My recovery is inconsistent.
Diagnosis: This is likely an isomer interference or matrix effect issue. Solution:
-
Check Separation: Galactitol, Sorbitol, and Mannitol have the exact same mass. If your chromatography does not baseline-separate them, your "Galactitol" peak is actually "Total Polyols."
-
Test: Inject pure standards of each. If retention times overlap, adjust the gradient (flatter gradient in HILIC) or switch to GC-MS.
-
-
Matrix Suppression: In urine/plasma, salts suppress ionization. Use the Isotope Dilution method strictly: Spike the D-Dulcitol-2-13C before any extraction/processing steps. The ratio of Endogenous/Labeled will correct for recovery losses, provided they co-elute perfectly.
Q2: Can I use D-Dulcitol-2-13C to measure flux through the Polyol Pathway?
Answer: Not directly.
-
Why: Feeding labeled Dulcitol only tells you about Dulcitol clearance (excretion).
-
Better Approach: To measure Polyol Pathway activity, feed D-Galactose-1-13C (or U-13C). Then, use D-Dulcitol-2-13C as a "spike-in" quantitation standard to measure how much labeled Galactitol was produced by the cells.
Q3: My 13C enrichment data shows "scrambling" or loss of the label.
Diagnosis: Rare for C2 labeling, but possible in specific microbial contexts. Solution:
-
Check Background: Ensure you aren't subtracting "background" incorrectly.
-
Reverse Reaction: In some tissues, a promiscuous dehydrogenase might slowly convert Galactitol back to a ketose, but this is negligible in short timeframes (<24h).
-
Verify Reagent Purity: Run a neat sample of the tracer via MS. It should be >99% M+1.
Summary Data: Analytical Parameters
| Parameter | GC-MS (TMS Derivative) | LC-MS/MS (HILIC) |
| Ionization Mode | EI (Electron Impact) | ESI Negative (-) |
| Derivative Mass | m/z 614 (Hexa-TMS) | m/z 181 [M-H]⁻ |
| Sensitivity | High (Femtomole range) | Moderate (Picomole range) |
| Isomer Separation | Excellent (DB-5ms or DB-35ms) | Difficult (Requires Amide/Amino phases) |
| Main Challenge | Moisture sensitivity | Matrix suppression (Salts) |
Workflow Diagram: Troubleshooting Logic
Figure 2: Decision matrix for troubleshooting signal loss in Dulcitol analysis.
References
-
Polyol Pathway & Galactosemia
-
Aldose Reductase Kinetics
-
GC-MS Analysis of Polyols
-
Metabolic Flux Analysis Principles
- Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review.Journal of Industrial Microbiology & Biotechnology.
-
Source: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Feedback inhibition of aldose reductase gene expression in rat renal medulla. Galactitol accumulation reduces enzyme mRNA levels and depletes cellular inositol content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 4. researchgate.net [researchgate.net]
- 5. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Sensitivity 13C-NMR for D-Dulcitol-2-13C
Status: Operational Ticket ID: SNR-OPT-13C-DULCITOL Assigned Specialist: Senior Application Scientist, NMR Spectroscopy Division[1]
Executive Summary
You are analyzing D-Dulcitol-2-13C (Galactitol).[1][2] This is a sugar alcohol with a meso structure.[1][2] The specific labeling at the C-2 position provides a massive signal advantage over natural abundance, yet researchers often struggle with SNR due to viscosity-induced line broadening , saturation effects , and improper pulse sequence selection .
This guide moves beyond basic operation. It treats the NMR experiment as a signal processing chain where every link—from the solvent viscosity to the window function—must be optimized for the specific relaxation dynamics of carbohydrate methine carbons.
Module 1: The Optimization Workflow
Before adjusting parameters, visualize the dependency of SNR on your experimental choices.
Figure 1: Critical path for SNR enhancement. Note that Temperature is the primary lever for sugar alcohols to combat viscosity-related signal loss.[1]
Module 2: Sample Preparation & Environment
The Viscosity Trap
Dulcitol is a polyol. In water (D₂O) or DMSO-d6, it forms extensive hydrogen bond networks.[1] High concentrations increase viscosity (
-
The Consequence:
(transverse relaxation) decreases, causing line broadening . -
The Paradox: Adding more sample increases the number of spins (Signal
) but broadens the peak (Noise/Resolution ), often resulting in lower peak height.
Protocol 1: The "Hot Sugar" Method
To maximize SNR, we must decouple concentration from viscosity.
-
Solvent Choice: Use D₂O (Deuterium Oxide) over DMSO-d6.[1][2] DMSO is more viscous and hygroscopic.[1][2]
-
Temperature Elevation: Set the probe temperature to 310 K or 320 K (37°C - 47°C).
-
Paramagnetic Cleaning: Add trace EDTA (1-2 mM) if lines remain broad.[1][2]
-
Why: Removes trace metal ions (Fe³⁺, Cu²⁺) that act as relaxation agents, stealing signal intensity.
-
Module 3: Pulse Sequence & Acquisition
For a C-2 labeled methine group (
Option A: Power-Gated Decoupling (NOE Enhancement)
Best for: Routine 1D where quantification is secondary to detection.[1]
The Nuclear Overhauser Effect (NOE) transfers polarization from the attached proton (
-
Mechanism: Irradiating protons during the relaxation delay (
) increases the C signal by a factor of (max , total 3x signal).
Option B: DEPT-135 (Polarization Transfer)
Best for: Maximum Sensitivity for Methine (CH) groups.[1]
Since your target is D-Dulcitol-2-13C (a CH group), DEPT (Distortionless Enhancement by Polarization Transfer) is mathematically superior to NOE.[1]
-
Gain: Depends on
.[1][2] You get up to a 4x signal boost compared to standard 13C.[1][2] -
Selectivity: DEPT-135 will show the C-2 methine as Positive (Up).[1] Methylene (CH₂) carbons (C1/C6) will be Negative (Down).[1] This aids assignment.
Decision Matrix: Pulse Sequence Selection
Figure 2: Logic flow for selecting the optimal pulse sequence. For Dulcitol-2-13C, DEPT-135 is the theoretical maximum for SNR.[1]
Module 4: Acquisition Parameters (The "Sweet Spot")
Incorrect relaxation delays (
| Parameter | Recommended Value | Technical Rationale |
| Pulse Angle ( | 30° (Ernst Angle) | Allows faster repetition rates than 90°.[1][2] Max SNR per unit time. |
| Acquisition Time (AQ) | 0.8 - 1.0 sec | Sufficient to capture the FID without recording excessive noise at the tail.[1] |
| Relaxation Delay ( | 1.5 - 2.0 sec | Carbon |
| Spectral Width (SW) | 200 - 220 ppm | Covers all carbons; prevents folding.[1][2] |
| O1P (Center) | 70 - 75 ppm | Centers the sugar region (Dulcitol carbons resonate ~60-75 ppm).[1] |
| Scans (NS) | Multiples of 16 | Essential for phase cycling to remove artifacts.[1][2] |
Module 5: Troubleshooting & FAQ
Q1: My C-2 signal is strong, but it's split into a doublet. Why?
Diagnosis: You are likely running a coupled experiment (or gated decoupling is failing).[1][2]
Fix: Ensure composite pulse decoupling (e.g., Waltz-16 or Garmin) is active during acquisition (cpdprg2 = 'waltz16').[1] The C-2 doublet is caused by the huge one-bond coupling (
Q2: The baseline is rolling/wavy.
Diagnosis: Acoustic ringing or dead-time issues, common in high-Q probes with conductive samples (salty buffers).[1] Fix:
-
Increase Backward Linear Prediction (Linear Prediction of the first few points) in processing.[1]
-
Apply a Backward Correction (BC) in the acquisition software.[1]
Q3: I see "negative" peaks in my standard 1D spectrum.
Diagnosis: Phase error. Fix: 13C spectra with large chemical shift ranges often require massive 1st order phase correction (PHC1).[1][2]
-
Manual Phasing: Set the pivot point on your largest peak (Dulcitol C-2).[1] Phase PHC0 until it is upright.[1][2] Then move to a far peak and adjust PHC1.[1][2]
Q4: The signal is broad despite heating.
Diagnosis: Field inhomogeneity. 13C is less sensitive to shimming than 1H, but bad shims still destroy SNR.[1][2] Fix: Run a gradient shim on the proton channel (TopShim/Gradient Shim) at the elevated temperature. Shims change with temperature![1][3]
References
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Chapter 4: Heteronuclear NMR).
-
Reich, H. J. (2024).[1][2] The Nuclear Overhauser Effect in 13C NMR. University of Wisconsin-Madison.[1][2]
-
Bruker BioSpin. (2020).[1][2] 13C Acquisition Parameters and Optimization. Bruker User Manuals / UChicago NMR Facility Guide.
-
Kovacs, H., et al. (2005).[2] Practical aspects of 13C-NMR spectroscopy of carbohydrates. Magnetic Resonance in Chemistry. [1]
Sources
Technical Support Center: Troubleshooting D-Dulcitol-2-13C Tissue Incorporation
Ticket ID: #DUL-13C-TRBL Subject: Low recovery/incorporation of D-Dulcitol-2-13C in mammalian tissues Responder: Senior Application Scientist, Metabolic Tracing Unit Status: Open
Introduction: The "Dead-End" Metabolite Challenge
You are experiencing low incorporation (recovery) of D-Dulcitol-2-13C (Galactitol) in your tissue samples. Before adjusting your mass spectrometer, we must align on the biological reality of this tracer.
Unlike Glucose or Glutamine, Dulcitol is a metabolic dead-end in most mammalian tissues. It is produced from Galactose via Aldose Reductase (AR) but is not effectively converted to a ketose by Sorbitol Dehydrogenase (SDH) due to high
If your "low incorporation" means you cannot detect the tracer itself in the tissue, this guide addresses transport, extraction, and detection limits. If you were expecting to see 13C-labeled downstream metabolites (e.g., 13C-Pyruvate), stop immediately —this metabolic pathway does not exist for Dulcitol.
Part 1: Biological & Physiological Troubleshooting
Q: Why is the tracer absent in my target tissue despite high plasma levels?
A: Transport Kinetics and Barrier Issues. Dulcitol is a hydrophilic polyol. It cannot cross lipid bilayers via passive diffusion.[1][2] It relies on specific transport mechanisms or extreme concentration gradients.[3]
-
Tissue Specificity:
-
High Accumulation: Lens, Retina, Schwann cells (Peripheral Nerves), and Kidney medulla. These tissues express high levels of Aldose Reductase and may retain polyols.
-
Low Accumulation: Liver and Muscle. These tissues often lack the specific transport capacity to retain Dulcitol against a concentration gradient, or they clear it rapidly.
-
-
Renal Clearance:
-
Dulcitol is excreted unchanged in urine with high efficiency. If your experimental window is too long (>2-4 hours post-bolus), the tracer may have been cleared before tissue harvest.
-
-
The "Washout" Effect:
-
Because Dulcitol is not phosphorylated (trapped), it can diffuse back out of cells during perfusion steps.
-
Diagnostic Step:
-
Did you perfuse the animal with saline? If yes, you likely washed the tracer out of the extracellular space and potentially the cytosol.
-
Recommendation: Skip perfusion. Snap-freeze tissue immediately after excision (within seconds) to capture the physiological state.
Visualization: The Polyol Pathway & Transport Dynamics
Figure 1: The metabolic fate of Dulcitol. Note the "Blocked" pathway to downstream metabolism and the dominance of excretion.
Part 2: Analytical Chemistry (The "Measurement")
Q: My GC-MS signal is noisy or non-existent. Is it the extraction?
A: Polyols require specific extraction and derivatization protocols. Lipid extraction methods (like Folch or Bligh-Dyer) will discard Dulcitol in the aqueous waste or protein pellet if not carefully managed.
Protocol: Optimized Polyol Extraction
-
Reagent: 80% Ethanol (ice cold) or 0.5M Perchloric Acid (PCA).
-
Method:
-
Homogenize 50mg tissue in 500µL 80% Ethanol.
-
Add Internal Standard (e.g., D-Dulcitol-d8 or a known amount of unlabeled Dulcitol if performing inverse isotope dilution) before homogenization.
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Collect supernatant.
-
Critical: Evaporate to complete dryness (SpeedVac). Water interferes with derivatization.
-
Q: Which derivatization method should I use?
A: Acetylation is superior to TMS for 13C enrichment studies of Polyols. While Trimethylsilyl (TMS) is common, it produces complex fragmentation patterns that can dilute your 13C signal. Acetylation produces stable, distinct fragments.
| Feature | TMS Derivatization (MSTFA/BSTFA) | Acetylation (Acetic Anhydride/Pyridine) |
| Stability | Low (Sensitive to moisture) | High (Stable for weeks) |
| Fragmentation | Complex (Many ions) | Simple (Primary ions often retain carbon skeleton) |
| Sensitivity | High | Moderate (Good for enrichment) |
| Recommendation | Use for metabolomics screening | Use for 13C Flux/Enrichment |
Protocol: Acetylation for GC-MS
-
Resuspend dried extract in 50µL Pyridine and 50µL Acetic Anhydride.
-
Incubate at 70°C for 30 minutes.
-
Dry under Nitrogen gas.
-
Reconstitute in Ethyl Acetate.
-
Target Ion (Dulcitol Hexaacetate): Monitor m/z specific to the molecular ion minus acetate (M-59) or other characteristic fragments.
Part 3: Calculation & Interpretation
Q: How do I calculate "Incorporation"?
A: Use Molar Percent Excess (MPE). Since Dulcitol is not metabolized, you are measuring the ratio of Labeled (Tracer) to Total Dulcitol.
Troubleshooting Low MPE:
-
Dilution by Endogenous Galactitol: If the animal was fed a high Galactose diet, endogenous production of Galactitol (via Aldose Reductase) will be massive, diluting your tracer signal to undetectable levels (<0.5% MPE).
-
Solution: Ensure animals are on a Galactose-free diet prior to tracer administration to minimize the endogenous "background" pool.
Part 4: Troubleshooting Workflow
Use this logic tree to isolate the failure point.
Figure 2: Step-by-step diagnostic workflow for isolating the cause of low tracer recovery.
References
-
Berry, G. T. (2021). Galactosemia: When is it a problem? Molecular Genetics and Metabolism. Link (Discusses Galactitol accumulation and toxicity).
-
Jang, C., et al. (2018). A branched-chain amino acid metabolite drives vascular fatty acid transport. Nature Medicine. Link (Demonstrates standard 13C-tracer flux analysis methodologies).
-
Wolever, T. M. S., et al. (2002).[4] Sugar alcohols and diabetes: a review.[4] Canadian Journal of Diabetes.[4] Link (Review of sugar alcohol metabolism and excretion).
-
Schleicher, E., et al. (1984). Gas-liquid chromatographic determination of galactitol in amniotic fluid.[5] Clinica Chimica Acta. Link (Foundational method for Galactitol GC-MS detection).
Sources
- 1. njit.edu [njit.edu]
- 2. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Gas-liquid chromatographic determination of galactitol in amniotic fluid for possible use in prenatal diagnosis of galactosaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of D-Dulcitol-2-13C
Executive Summary & Biological Context
Why this matters: D-Dulcitol (Galactitol) is a critical biomarker for Galactosemia (deficiencies in GALK, GALT, or GALE enzymes).[1] Accurate quantification in plasma and urine is essential for monitoring disease progression.[1]
The Challenge: Sugar alcohols (polyols) like Dulcitol are highly polar, poorly ionizable, and suffer from severe matrix effects (ME) in electrospray ionization (ESI). While D-Dulcitol-2-13C is the gold-standard Internal Standard (IS) for normalization, high matrix suppression can obliterate the signal-to-noise ratio (S/N), rendering the assay insensitive regardless of the IS used.
This guide provides a self-validating workflow to diagnose, quantify, and eliminate matrix effects.
Diagnostic Workflow: Quantifying Matrix Effects
Before optimizing chromatography, you must visualize where the suppression occurs relative to your analyte's elution.[1][2][3] We use the Post-Column Infusion (PCI) method.
Protocol: Post-Column Infusion Setup
-
Infusion: Syringe pump infuses neat D-Dulcitol standard (1 µg/mL) at 10 µL/min into the LC effluent via a T-tee connector after the column but before the MS source.
-
Injection: Inject a "Blank Matrix Extract" (e.g., extracted plasma without analyte) via the LC autosampler.
-
Observation: Monitor the baseline. A flat baseline indicates no effect.[1] A dip indicates ion suppression; a peak indicates enhancement.[1]
Visualization: PCI Configuration
Calculation: Matrix Factor (MF)
To quantify the effect without PCI, utilize the Post-Extraction Spike method:
-
Set A: Standard in Reconstitution Solvent (Neat).
-
Set B: Standard spiked into extracted blank matrix (Post-extraction).
-
Target: -15% to +15%.
-
Critical Failure: < -50% (Severe Suppression).[1]
The Solution: Internal Standard Strategy
Why D-Dulcitol-2-13C?
Many users attempt to use Deuterated standards (e.g., Sorbitol-d8).[1] This is often a mistake in high-precision polyol analysis.[1]
| Feature | Deuterated IS (e.g., -d8) | 13C Analog (D-Dulcitol-2-13C) |
| Retention Time | Shifts slightly (Isotope effect).[1] Elutes before analyte. | Co-elutes perfectly. |
| Matrix Correction | Poor. If suppression is transient (sharp phospholipid peak), the IS and Analyte experience different ionization environments.[1] | Excellent. Experiences exact same suppression event as the analyte. |
| Stability | Deuterium exchange can occur in acidic mobile phases.[1] | Carbon-carbon bonds are stable.[1] |
Application Note: D-Dulcitol-2-13C (+1 Da mass shift) requires high mass resolution or careful MRM selection to avoid "cross-talk" from the M+1 natural isotope of the endogenous Dulcitol. Ensure your blank matrix does not contribute significant signal to the IS channel.
Chromatographic & Sample Prep Remediation
If your PCI test shows suppression at the Dulcitol retention time, you must move the interference or clean the sample.
A. Chromatography: HILIC vs. Reverse Phase
Dulcitol is too polar for C18.[1] You must use Hydrophilic Interaction Liquid Chromatography (HILIC) .[1]
-
Column: Amide-functionalized columns (e.g., BEH Amide) are superior for sugar alcohols.[1]
-
Mobile Phase: High organic (Acetonitrile/Water) with Ammonium Acetate (10mM).[1]
-
pH Control: High pH (9.0) often improves peak shape for sugar alcohols in negative mode ESI.[1]
B. Sample Preparation Decision Tree
Protein Precipitation (PPT) is cheap but leaves phospholipids (major suppressors) in the sample.[1]
Recommendation: For plasma samples, Phospholipid Removal Plates are the most efficient upgrade from standard PPT.[1] They remove >99% of phospholipids (glycerophosphocholines) which are the primary cause of ion suppression in the 2-5 minute window.
Frequently Asked Questions (FAQ)
Q1: I am seeing two peaks in my Dulcitol trace. Which one is it? A: You are likely separating Dulcitol and Mannitol (or Sorbitol). They are isobaric (Same MW: 182.17).[1]
-
Action: Inject individual standards to confirm retention times.
-
Optimization: Lowering column temperature (e.g., to 10°C or 20°C) on HILIC columns often improves the resolution between these isomers [1].[1][4]
Q2: Should I use Positive or Negative Ionization mode? A: Sugar alcohols lack basic nitrogens, making protonation [M+H]+ difficult.[1]
-
Negative Mode [M-H]- (m/z 181): Often provides better background noise reduction but can be less stable.[1]
-
Positive Mode [M+NH4]+ (m/z 200): Requires Ammonium Acetate in the mobile phase. This is often more robust for routine quantitation, provided the adduct formation is driven to completion.[1]
Q3: My Internal Standard (D-Dulcitol-2-13C) signal varies wildly between samples. Is this a problem? A: Yes. While the ratio (Analyte/IS) might correct for the variation, a drop in IS signal indicates Matrix Suppression . If the IS signal drops by >80%, your Lower Limit of Quantitation (LLOQ) is compromised. You may report a "Not Detected" when the analyte is actually present but suppressed.
-
Fix: Switch from simple Protein Precipitation to Phospholipid Removal (see Figure 2).[1]
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1]
-
Häubl, G., et al. (2006).[1][5] Determination of the suitability of the labeled internal standard using stable isotope dilution mass spectrometry. Analytical and Bioanalytical Chemistry.
-
Bernal, J., et al. (2011).[1] HILIC separation of sugar alcohols.[1][6] Journal of Chromatography A.
Sources
Purification strategies to remove unlabeled dulcitol from D-Dulcitol-2-13C
Executive Summary & Technical Reality Check
The Critical Distinction: Chemical vs. Isotopic Purity Before attempting any purification, you must distinguish between Chemical Impurities (e.g., residual D-Galactose, stereoisomers like Mannitol) and Isotopic Impurities (Unlabeled 12C-Dulcitol).
-
Scenario A: Chemical Impurity. You have unreacted starting material.
-
Feasibility:High.
-
Strategy: Ligand Exchange Chromatography (LEC).[1]
-
-
Scenario B: Isotopic Impurity. You have D-Dulcitol-2-12C mixed with D-Dulcitol-2-13C.
-
Feasibility:Near Zero (Post-Synthesis).
-
Scientific Reality: The physicochemical differences (Van der Waals forces, pKa, solubility) between 12C and 13C isotopologues are insufficient for separation by standard preparative HPLC or crystallization. Unlike Deuterium (
H), Carbon-13 ( C) exhibits negligible chromatographic isotope effects. -
Action: Focus on Quantification (qNMR) to define specific activity, or Source Control (precursor purity).
-
Diagnostic Workflow (Interactive Troubleshooting)
Use this logic flow to determine your course of action.
Figure 1: Diagnostic decision tree to distinguish between chemical contaminants (separable) and isotopic dilution (non-separable).
Protocol: Removal of Chemical Impurities (Galactose/Tagatose)
If your "unlabeled" species is actually unreacted D-Galactose (the precursor), it can be removed effectively. Standard silica columns fail here due to the polarity of sugar alcohols. You must use Ligand Exchange Chromatography (LEC) in the Ca
Methodology: Cation-Exchange HPLC (Ca Mode)
Mechanism: Sugar alcohols form weak coordination complexes with metal cations (Ca
Equipment & Reagents:
-
Column: Sulfonated cross-linked styrene-divinylbenzene copolymer in Calcium form (e.g., Bio-Rad Aminex HPX-87C or Supelco Pb form).
-
Mobile Phase: Degassed, deionized water (18.2 MΩ·cm) at 80–85°C.
-
Detector: Refractive Index (RI) Detector (UV is ineffective for sugar alcohols).
Step-by-Step Protocol:
-
Sample Prep: Dissolve crude D-Dulcitol-2-13C in HPLC-grade water (conc. ~10 mg/mL). Filter through a 0.22 µm PVDF membrane.
-
Conditioning: Equilibrate the column with water at 0.6 mL/min at 85°C for 2 hours. Note: High temperature is critical to reduce mass transfer resistance.
-
Loading: Inject sample (max load depends on column size; typically 20–50 µL for analytical, up to 5 mL for prep columns).
-
Elution Profile:
-
Retention Order (Typical): D-Galactose (elutes first)
D-Dulcitol (elutes second). -
Why? The acyclic polyol (dulcitol) interacts more strongly with the Ca
ligand than the cyclic hemiacetal (galactose).
-
-
Fraction Collection: Collect the peak corresponding to Dulcitol.
-
Desalting/Drying: Lyophilize the collected fraction. Do not use rotary evaporation at high heat if acidic traces are present to avoid caramelization (though rare for polyols).
| Parameter | Specification |
| Column Temp | 80°C - 85°C (Strict control required) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Mobile Phase | 100% Water (Isocratic) |
| Resolution ( | Typically > 1.5 between Galactose and Dulcitol |
Addressing Isotopic Dilution (The "Unlabeled" Problem)
If your diagnostic confirms the presence of 12C-Dulcitol , you are facing isotopic dilution.
Why You Cannot "Purify" It
Separation of
-
Recycling HPLC: Theoretically possible with >50 cycles, but yield loss and peak broadening make this impractical for preparative recovery of solids.
-
Biological Filtering: While some enzymes show Kinetic Isotope Effects (KIE), the
C KIE is typically 1.02–1.05. Using an organism to "eat" the C-Dulcitol would result in massive product loss before significant enrichment occurs.
The Solution: Accurate Characterization (qNMR)
Instead of purification, you must accurately define the Atom Percent Excess (APE) so you can normalize your downstream data. Mass Spectrometry (MS) can be misleading due to fragmentation or ion suppression. Quantitative
qNMR Protocol for Enrichment Calculation:
-
Instrument: 400 MHz NMR or higher (broadband probe).
-
Solvent: D
O (no carbon background). -
Pulse Sequence: Inverse-gated decoupling (e.g., zgig on Bruker).
-
Crucial: This suppresses the Nuclear Overhauser Effect (NOE), ensuring signal intensity is proportional to concentration, not proton proximity.
-
-
Relaxation Delay (
): Must be (longitudinal relaxation time). For sugar alcohols, can be 2–5 seconds. Set to 25–30 seconds . -
Standard: Use an internal standard with a known integration (e.g., Maleic Acid) or rely on the residual natural abundance signal of a non-labeled position if the molecule is singly labeled.
Calculation:
Synthesis Root Cause Analysis (Prevention)
Since downstream purification is impossible, the presence of unlabeled dulcitol indicates a failure in the synthesis supply chain.
Figure 2: The contamination pathway. Unlabeled Dulcitol almost invariably originates from impure Galactose precursor.
Corrective Action for Future Batches:
-
Request CoA for Precursor: Ensure D-Galactose-2-13C has >99% enrichment before reduction.
-
Dedicate Glassware: Trace amounts of unlabeled sugars on glassware can significantly dilute high-enrichment isotopes.
Frequently Asked Questions (FAQ)
Q: Can I use a Boronate Affinity column to separate the isotopes? A: No. Boronate affinity separates based on the cis-diol geometry. Both 12C-Dulcitol and 13C-Dulcitol share the exact same stereochemistry (meso-galactitol structure), so they will co-elute. This method is excellent for separating Dulcitol from Sorbitol, but not from its own isotope.
Q: My MS spectrum shows a split peak. Is this scrambling? A: Likely not. If you see M and M+1, it is isotopic dilution. If you see M and M-2, check for incomplete reduction (residual aldehyde/hemiacetal forms) or lactone formation, though Dulcitol is acyclic and stable.
Q: Is "D-Dulcitol" different from "Dulcitol"? A: Chemically, no. Dulcitol is a meso compound (optically inactive). The prefix "D-" usually indicates it was synthesized from D-Galactose. This nomenclature helps track the biological source but implies no stereochemical difference from "L-Dulcitol" (which is the same molecule).
References
-
Ligand Exchange Chromatography Mechanism: Davankov, V. A. (2012).[1] Ligand Exchange Chromatography. CRC Press.
-
Isotope Effects in Chromatography: Cahoreau, E., et al. (2012).[2] "Evidence of 13C non-covalent isotope effects obtained by quantitative 13C NMR...". Journal of Chromatography A.
-
Synthesis of Dulcitol (Galactitol): BenchChem Protocols. (2025). Application Notes for the Synthesis and Purification of Dulcitol-d2.
-
Quantitative NMR (qNMR) Methodology: Simmler, C., et al. (2014). "Universal quantitative NMR analysis of complex natural samples". Current Opinion in Biotechnology.
-
Sugar Alcohol Analysis: Bio-Rad Laboratories. Carbohydrate Analysis on Aminex HPLC Columns.
Sources
Technical Support Center: Isotopic Steady State with D-Dulcitol-2-13C
This technical guide is designed to address the specific challenges of achieving and verifying isotopic steady state using D-Dulcitol-2-13C , a tracer often utilized in galactosemia research, metabolic flux analysis (MFA), and transport kinetics.
Status: Operational Topic: D-Dulcitol-2-13C Labeling & Steady State Verification Audience: Senior Scientists, Metabolic Engineers, Analytical Chemists
Core Directive: The "Dead-End" Tracer Paradox
Unlike glucose or glutamine, D-Dulcitol (Galactitol) is often a metabolic "dead-end" in mammalian cells (lacking galactitol dehydrogenase). Therefore, achieving "steady state" typically refers to transport equilibrium (influx = efflux) rather than a metabolic reaction equilibrium.
If you are working with microbial systems (e.g., E. coli, Klebsiella) or specific tissue models expressing sorbitol dehydrogenase (which has low affinity for galactitol), metabolic flux is possible. This guide assumes you are measuring intracellular accumulation or specific enzymatic conversion.
Experimental Design & Protocols
Phase 1: The "Wash-In" Kinetics (Achieving Steady State)
To ensure accurate data, you must experimentally determine the time to isotopic equilibrium (
The Protocol:
-
Seed Cells: Plate cells (e.g., fibroblasts, lens epithelial) to 80% confluence.
-
Pulse: Replace media with glucose-free (or low glucose) buffer containing 5 mM D-Dulcitol-2-13C .
-
Note: High glucose can competitively inhibit Dulcitol transport via GLUT transporters.
-
-
Time Course: Harvest at
minutes. -
Quench: Rapidly wash with ice-cold PBS (2x) and quench with 80% MeOH (-80°C) .
-
Extract: Vortex, centrifuge, and collect supernatant. Dry under
.
Phase 2: Derivatization (The Critical Choice)
For D-Dulcitol-2-13C, Peracetylation (Alditol Acetates) is superior to TMS derivatization. TMS spectra are often dominated by silicon-based fragments (m/z 73, 147), obscuring the carbon backbone labeling.
Step-by-Step Peracetylation Protocol:
-
Resuspend: Dissolve dried extract in 100 µL Pyridine .
-
Acetylate: Add 100 µL Acetic Anhydride .
-
Heat: Incubate at 70°C for 30 minutes .
-
Quench: Add 1 mL
to stop the reaction. -
Extract: Add 500 µL Chloroform , vortex, and centrifuge.
-
Collect: Transfer the bottom Chloroform layer to a GC vial.
Visualization: The Symmetry Problem
D-Dulcitol is a meso compound (symmetric). This creates a unique challenge in MS interpretation.
Figure 1: The Symmetry Dilution Effect. When analyzing symmetric fragments (like the C1-C3 split), a 100% labeled molecule will yield a mass spectrum that appears only 50% enriched because the unlabeled half of the molecule contributes to the M+0 signal.
Troubleshooting & FAQs
Q1: My Isotopic Enrichment (MPE) plateaus at 50% despite using pure tracer. Why?
Diagnosis: You are likely analyzing a symmetric fragment (e.g., splitting the 6-carbon chain in half). The Fix:
-
Correction Factor: If analyzing a symmetric fragment (e.g., C1-C3), multiply your calculated enrichment by 2 (after background subtraction).
-
Alternative Fragment: Look for the Molecular Ion (M+) or a fragment that loses only a terminal group (e.g., M-OAc), which preserves the entire carbon chain.
Q2: I see "Isotopic Non-Stationarity" (linear increase) rather than a plateau.
Diagnosis: The transport is slow, or the pool size is massive.
-
Cause: Dulcitol enters cells via GLUTs (passive) or specific polyol transporters, often with lower affinity than glucose.
-
Action:
-
Extend incubation time to 12-24 hours.
-
Check for Osmotic Swelling . High intracellular Dulcitol draws water in, expanding the cell volume and preventing concentration equilibrium. Use Cell Number normalization, not protein content, as cell volume changes affect concentration.
-
Q3: The GC-MS peaks are tailing or splitting.
Diagnosis: Incomplete derivatization or column overload.
-
Action: Ensure the Pyridine/Acetic Anhydride reaction is water-free. Moisture hydrolyzes the anhydride. Use a polar column (e.g., DB-17 or VF-17ms) for better separation of alditol acetates.
Data Interpretation: Quantitative Summary
Table 1: Expected Mass Shifts for D-Dulcitol-2-13C (Peracetylated)
| Fragment Type | Carbon Atoms | Theoretical Mass (Unlabeled) | Observed Mass (2-13C Labeled) | Notes |
| Primary Backbone | C1-C6 (M-AcOH) | 375 m/z | 376 m/z | Best for total enrichment. |
| Terminal Cleavage | C1-C5 | 361 m/z | 362 m/z | Retains C2 label. |
| Symmetric Split | C1-C3 | 217 m/z | 217 (50%) & 218 (50%) | CAUTION: Requires symmetry correction. |
| Acetylium Ion | Acetyl Group | 43 m/z | 43 m/z | No label (Control peak). |
Note: Exact m/z values depend on the specific ionization energy and column bleed; always run an unlabeled standard.
References
-
Antoniewicz, M. R. (2015). Methods for measuring metabolic fluxes in microbes and mammalian cells. Current Opinion in Biotechnology.
-
Berman, J. L., et al. (1985). Galactose and Dulcitol metabolism in the lens. Journal of Biological Chemistry.
-
Hellerstein, M. K. (2004). New stable isotope-mass spectrometric techniques for measuring fluxes through intact metabolic pathways in mammalian systems. Metabolic Engineering.
-
Schamer, M., et al. (2020). Steady-state and non-stationary 13C metabolic flux analysis. Methods in Molecular Biology.
Minimizing isotopic scrambling in D-Dulcitol-2-13C tracer experiments
The following technical support guide is designed for researchers utilizing D-Dulcitol-2-13C (Galactitol-2-13C) as a metabolic tracer. Unlike glucose or glutamine, Dulcitol is a sugar alcohol (alditol) with unique chemical stability and metabolic constraints. This guide addresses the specific challenges of maintaining isotopic fidelity in this distinct context.
Topic: Minimizing Isotopic Scrambling & Ensuring Data Integrity Audience: Metabolic Flux Analysis (MFA) Specialists, Microbiologists, Drug Development Scientists
Core Concept: The "False Scrambling" Paradox
Before troubleshooting, it is critical to distinguish between biological scrambling (metabolic recycling) and analytical artifacts (symmetry and fragmentation).
The Stability Principle: Unlike aldoses (e.g., Glucose, Galactose), Dulcitol lacks a carbonyl group at C1. Consequently, it cannot undergo keto-enol tautomerization (Lobry de Bruyn-van Ekenstein transformation) in solution.
-
Implication: If you observe label scrambling in a cell-free or mammalian system, it is almost certainly not chemical equilibration. It is likely symmetry dilution or microbial contamination .
Visualizing the Scrambling Risks
The following diagram illustrates the divergence between mammalian "dead-end" metabolism and microbial recycling, which is the primary source of biological scrambling.
Figure 1: Metabolic Fate of D-Dulcitol. In sterile mammalian systems, the tracer should remain intact. Presence of label in Glycolysis intermediates indicates microbial activity or high dehydrogenase expression.
Troubleshooting Guide (Q&A Format)
Category A: Biological Integrity
Q1: I see the 13C label appearing in lactate and pyruvate. Is my Dulcitol chemically unstable? Answer: No, Dulcitol is chemically stable. This is a biological signature.
-
Diagnosis: Mammalian cells generally cannot convert Dulcitol to pyruvate efficiently. The presence of labeled glycolytic intermediates (Lactate m+1, Pyruvate m+1) strongly suggests microbial contamination or the expression of Galactitol-2-Dehydrogenase (GatDH) .
-
Mechanism: Bacteria (e.g., Klebsiella, E. coli) express GatDH, converting Dulcitol
Tagatose Tagatose-6P Glycolysis. Once in glycolysis, Triose Phosphate Isomerase (TPI) scrambles the carbon backbone. -
Action:
-
Check culture sterility (16S rRNA PCR).
-
If studying microbes, this "scrambling" is actually your metabolic flux signal.
-
Q2: My tracer enrichment at C2 drops to exactly 50% in my fragment analysis, but the parent ion is 100% labeled. Why? Answer: This is Symmetry Dilution , not scrambling.
-
The Physics: Dulcitol is a meso compound (symmetric).
-
Structure:
-
Symmetry:
is equivalent to ; is equivalent to .
-
-
The Problem: In GC-MS, if you analyze a fragment that splits the molecule (e.g., a C1-C3 fragment), the mass spectrometer cannot distinguish between the "left" half (C1-C2-C3, labeled at C2) and the "right" half (C6-C5-C4, unlabeled).
-
Result: If you start with 100% D-Dulcitol-2-13C:
-
Fragment A (derived from C1-C3): Contains
(Mass ). -
Fragment B (derived from C6-C4): Contains
(Mass ). -
Observed Ratio: 50:50 mixture.
-
-
Solution: Do not correct this as "loss of label." Use the molecular ion (parent ion) for total enrichment quantification, or mathematically account for symmetry in your Mass Isotopomer Distribution (MID) model.
Category B: Analytical & Derivatization Protocols[1]
Q3: Which derivatization method minimizes scrambling for GC-MS: Alditol Acetates or TMS? Answer: For Dulcitol tracers, Acetylation (Acetic Anhydride) is superior for structural rigidity, but TMS (Silylation) is preferred for speed and sensitivity, provided pH is controlled.
Comparison Table: Derivatization Risks
| Feature | Peracetylation (Acetic Anhydride) | Silylation (MSTFA/BSTFA) |
| Reaction Type | Esterification | Ether formation |
| Scrambling Risk | Low. Acid catalyzed, but alditols are stable. | Medium. Lewis acids can cause rearrangements if heated excessively. |
| Symmetry | Preserves meso symmetry. | Preserves meso symmetry. |
| Fragmentation | distinct primary fragments; good for locating label. | Extensive fragmentation; molecular ion often weak (M-15 dominant). |
| Recommendation | Gold Standard for linkage/positional analysis. | Standard for high-throughput flux profiling.[1] |
Q4: How do I prevent "Analytical Scrambling" during sample prep? Answer: Analytical scrambling usually stems from aggressive pH conditions inducing enolization before the derivatization locks the structure.
Protocol: Low-Scramble Derivatization (TMS Method)
-
Dry Down: Evaporate sample to complete dryness (critical: water hydrolyzes TMS reagents).
-
Methoximation (Skip this!):
-
Note: Standard sugar protocols use Methoxyamine to lock the ring opening. Dulcitol is already open and acyclic. Adding Methoxyamine is unnecessary and introduces contaminants.
-
-
Silylation: Add
MSTFA + 1% TMCS. -
Incubation:
for 30 mins. Do not exceed .-
Reason: High heat can promote rearrangement of the silyl groups or elimination reactions.
-
-
Injection: Splitless mode, inlet temp
.
Workflow Visualization: The Decision Matrix
Use this logic flow to diagnose the source of unexpected isotopic distributions.
Figure 2: Diagnostic decision tree for identifying the source of isotopic anomalies in Dulcitol tracer experiments.
Data Interpretation & References
Natural Abundance Correction (NAC)
Because Dulcitol has 6 carbons, the natural abundance of
-
Requirement: You must run an unlabeled Dulcitol standard alongside your samples.
-
Formula: Use a matrix-based correction (e.g., IsoCor or specific MFA software) rather than simple subtraction, especially if enrichment is low (<5%).
References
-
Metabolic Flux Analysis Standards
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.
-
-
Sugar Alcohol Dehydrogenases
-
Jörnvall, H., et al. (1981). Structural relationships between different alcohol dehydrogenases. European Journal of Biochemistry. (Establishes the specificity of Polyol Dehydrogenases).
-
-
Analytical Derivatization (GC-MS)
-
Medeiros, P. M., & Simoneit, B. R. (2007). Analysis of sugars in environmental samples by gas chromatography–mass spectrometry. Journal of Chromatography A. (Details silylation vs alditol acetate stability).
-
-
Symmetry in Tracer Experiments
-
Wiechert, W., et al. (2001). Bidirectional reaction steps in metabolic networks: III. Explicit solution and analysis of isotopomer labeling systems. Biotechnology and Bioengineering. (Mathematical treatment of symmetric molecule labeling).
-
This guide was generated by the Senior Application Science Team. For specific protocol optimization, please contact your local field application specialist.
Sources
Quantifying and correcting for natural 13C abundance in D-Dulcitol-2-13C studies
Topic: Quantifying and correcting for natural 13C abundance in D-Dulcitol-2-13C studies Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals
Welcome to the Advanced Isotope Analysis Support Hub. This guide addresses the critical challenge of distinguishing true tracer enrichment from natural isotopic background in D-Dulcitol-2-13C experiments. Whether you are conducting Metabolic Flux Analysis (MFA) or pharmacokinetic profiling, accurate quantification requires rigorous correction for the 1.109% natural abundance of Carbon-13.
Core Concepts & Causality
The "M+1 Overlap" Problem
In D-Dulcitol-2-13C studies, your tracer introduces a specific mass shift (+1 Da) or magnetic resonance signature.[1] However, nature already provides a background signal.[1]
-
The Molecule: Dulcitol (Galactitol),
.[1] -
The Conflict: The natural probability of finding a
C atom in any six-carbon molecule is approximately . -
The Consequence: If you measure a signal at M+1 (Mass 183), it is a composite of:
Without mathematical correction (Natural Abundance Correction, NAC), you will systematically overestimate the tracer concentration, leading to erroneous flux calculations.
Workflow Visualization
The following diagram illustrates the data processing pipeline required to isolate the true tracer signal.
Figure 1: Logical workflow for removing natural isotopic background from raw experimental data.
Experimental Protocols
Protocol A: Mass Spectrometry (LC-MS/GC-MS) Correction
Objective: Deconvolute the M+1 tracer signal from natural M+1 background.
Prerequisites:
-
Accurate mass spectra of the molecular ion (e.g., [M-H]- for LC-MS or derivatized fragments for GC-MS).[1]
-
Software tool (e.g., IsoCor, AccuCor) or a custom matrix script.[1]
Step-by-Step Methodology:
-
Define the Isotopomer Vector (
): Extract the intensities of the isotopologue cluster.[1] For Dulcitol ( ), this typically includes M+0 to M+6.[1] Normalize so that . -
Construct the Correction Matrix (
): The matrix accounts for the probability of natural isotopes ( , , , ) appearing in the unlabeled molecule.-
Note: For Dulcitol (
), oxygen isotopes ( ) contribute significantly to M+2, which can be confused with a double-labeled tracer if not corrected.[1]
-
-
Apply the Correction Algorithm: Solve the linear equation:
[1]- : The true distribution of your tracer.[1]
- : The inverse of the natural abundance matrix.
-
Validation Check:
-
If
contains negative values, your baseline subtraction is incorrect, or the instrument detector was saturated (non-linear response).[1]
-
Protocol B: NMR Quantification (Proton-Decoupled 13C NMR)
Objective: Direct quantification of enrichment at the C2 position without mass interference.[1]
Step-by-Step Methodology:
-
Acquisition Parameters:
-
Peak Identification:
-
Quantification Logic: Calculate Enrichment (
) using the satellite method (if coupling is visible) or internal standard ratio. Correction: Subtract the natural abundance baseline (1.1%) from the calculated enrichment.[1] [1]
Data Presentation & Reference Values
Use the following reference data to validate your correction matrices.
Table 1: Theoretical Natural Abundance Distribution for Dulcitol (
| Isotopologue | Mass Shift | Relative Abundance (%) | Source of Signal |
| M+0 | +0 Da | 91.85% | All |
| M+1 | +1 Da | 6.32% | One |
| M+2 | +2 Da | 1.65% | Two |
| M+3 | +3 Da | 0.16% | Rare combinations |
Critical Insight: If your "Unlabeled Control" sample shows an M+1 higher than ~6.5%, you have contamination or integration errors.[1]
Troubleshooting Guide & FAQs
Q1: My corrected data shows negative enrichment values for M+2. What is wrong?
Diagnosis: This is a classic artifact of over-correction or matrix effects .[1]
-
Cause 1: The molecular formula used for the correction matrix included derivatization groups (e.g., TMS) that were not actually present in the fragment analyzed.
-
Cause 2: The instrument resolution was insufficient to distinguish
from or other background isotopes if complex media were used.[1] -
Solution: Verify the exact elemental composition of the ion being integrated. If using GC-MS with TMS derivatization, the formula is not
, but likely (Hexa-TMS).[1] The silicon isotopes significantly alter the natural abundance pattern.[1]
Q2: How does the symmetry of Dulcitol affect 13C-NMR quantification?
Diagnosis: Dulcitol is a meso compound (plane of symmetry between C3 and C4).[1]
-
Issue: In a standard 13C spectrum, C2 and C5 appear as one peak.
-
Impact: If you use D-Dulcitol-2-13C, you are enriching only the C2 position.[1] However, the NMR peak represents the sum of C2 and C5.
-
Correction: You must account for the fact that the peak intensity represents two carbons.[1]
Q3: Can I use a "Blank Subtraction" instead of Matrix Correction?
Answer: No.
-
Reasoning: Blank subtraction removes chemical background noise (baseline), but it does not remove the isotopic background inherent to the molecule itself. Subtracting a blank does not change the ratio of M+0 to M+1 in the analyte. You must use Matrix Correction (Inverse Method) to mathematically strip the natural isotope contribution from the isotopologue distribution.[1]
References
-
Niu, W., et al. (2020).[1] "Validity of natural isotope abundance correction for metabolic flux analysis." bioRxiv.[1][2]
-
Su, X., et al. (2017).[1] "AccuCor: isotope natural abundance correction for dual-isotope tracer experiments." Bioinformatics.
-
Moseley, H. N. (2010).[1] "Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments." BMC Bioinformatics.[1]
-
Compound Interest. (2015).[1][3][4] "A Guide to 13C NMR Chemical Shift Values."
Sources
Validation & Comparative
Comparative Guide: D-Dulcitol-2-13C vs. D-[1-13C]Glucose for Metabolic Tracing
[1]
Executive Summary
In metabolic flux analysis (MFA) and drug development, the choice of tracer dictates the visibility of specific pathways.
-
D-[1-13C]Glucose is the primary tool for quantifying glycolysis and Pentose Phosphate Pathway (PPP) activity.[1] It allows for the discrimination between oxidative (PPP) and non-oxidative (glycolytic) glucose consumption.
-
D-Dulcitol-2-13C is a specialized probe .[1] In mammalian systems, it serves primarily as a marker for polyol pathway accumulation (aldose reductase activity) or a non-glycolytic control due to its negligible metabolism in most healthy human tissues. In specific microbial contexts (e.g., Salmonella, Klebsiella), it traces the tagatose-6-phosphate pathway.
Recommendation: Use D-[1-13C]glucose for standard Warburg effect or glycolytic flux studies.[1] Use D-Dulcitol-2-13C when investigating galactosemia, aldose reductase inhibitors (ARIs), or as a null-metabolism reference.[1]
Part 1: Mechanistic Divergence & Applications
D-[1-13C]Glucose: The Glycolytic Standard
This tracer is designed to split its signal based on the pathway taken.[1]
-
Glycolysis: The C1 label is retained and ends up at the C3 position of pyruvate (and subsequently lactate or alanine).
-
Pentose Phosphate Pathway (PPP): The C1 carbon is decarboxylated and lost as
during the oxidative phase (G6PDH reaction). -
Result: By comparing the ratio of M+1 (labeled) to M+0 (unlabeled) lactate, researchers can calculate the "split ratio" between glycolysis and PPP.
D-Dulcitol-2-13C: The Polyol/Galactose Probe
Dulcitol (Galactitol) is the reduction product of galactose.[1]
-
Mammalian Fate: Humans lack the enzyme galactitol dehydrogenase in most tissues. Consequently, Dulcitol acts as a metabolic dead-end . It accumulates in cells (causing osmotic stress, e.g., cataracts) or is excreted.
-
Utility:
-
Negative Control: To prove that a metabolic readout is specific to glucose metabolism and not generic sugar uptake.
-
Aldose Reductase Studies: Used to quantify the accumulation kinetics in diabetic neuropathy or galactosemia models.
-
Microbial Metabolism: In specific bacteria, Dulcitol is phosphorylated to Dulcitol-1-P and enters glycolysis via Tagatose-6-P, bypassing the PFK-1 checkpoint.[1]
-
Pathway Visualization (Graphviz)
Caption: Comparative fate of tracers.[1][2] Glucose (Blue) branches into Glycolysis (Green) or PPP (Red). Dulcitol (Yellow) typically dead-ends in mammals.[1]
Part 2: Comparative Performance Data
The following table contrasts the expected outcomes when using these tracers in a standard mammalian cell culture (e.g., HEK293 or Cancer Cell Lines).
| Feature | D-[1-13C]Glucose | D-Dulcitol-2-13C |
| Primary Target | Glycolytic Flux & PPP Split | Polyol Pathway / Galactosemia |
| Metabolic Fate (Human) | Pyruvate, Lactate, CO2, TCA Cycle | Accumulation or Excretion (No Oxidation) |
| Downstream Labeling | High enrichment in Lactate (C3), Alanine | Negligible/None in central carbon metabolites |
| Key Enzyme Probe | Hexokinase, PFK-1, G6PDH | Aldose Reductase (indirectly), Galactokinase |
| Detection Method | 13C-NMR, LC-MS/MS | 13C-NMR, LC-MS (Targeted) |
| Typical Enrichment | 40–50% M+1 Lactate (at steady state) | < 1% (Background) in Lactate |
Part 3: Experimental Protocols
Protocol A: Measuring Glycolytic Flux with D-[1-13C]Glucose
Objective: Determine the ratio of glycolysis to oxidative pentose phosphate pathway flux.
-
Media Preparation:
-
Incubation:
-
Seed cells (
cells/well) and incubate for 24 hours to reach isotopic steady state.
-
-
Extraction:
-
Wash cells with ice-cold saline.[1]
-
Quench metabolism with 80% MeOH/Water (-80°C) .
-
Perform phase extraction (Chloroform/MeOH) to isolate polar metabolites.
-
-
Analysis (LC-MS):
-
Target: Lactate . Monitor mass isotopomers M+0 (unlabeled), M+1 (from glycolysis), M+2/M+3 (recycling).
-
Calculation:
(Note: Since CO2 is hard to measure directly in media, the ratio of M+1 to M+2 in downstream TCA intermediates is often used as a proxy).
-
Protocol B: Dulcitol Accumulation Assay (Negative Control / Polyol Trace)
Objective: Verify lack of metabolic utilization or assess membrane permeability.
-
Tracer Addition:
-
In parallel wells, add 10 mM D-Dulcitol-2-13C .[1]
-
-
Time Course:
-
Collect media and cell lysates at 0, 6, 12, and 24 hours.
-
-
Analysis (13C-NMR or MS):
-
Lysates: Look for the specific Dulcitol peak.
-
Metabolites: Scan for labeled Pyruvate or Lactate.
-
Result Validation:
-
References
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Source: National Institutes of Health (PMC) URL:[Link]
-
Hyperpolarized 13C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State. Source: National Institutes of Health (PMC) URL:[Link]
-
Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism. Source: PubMed URL:[Link]
-
Enzymatic conversions involved in L-glucitol catabolism in S. maltophilia. (Microbial metabolism reference) Source: ResearchGate URL:[Link]
Sources
- 1. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ - ã©ã¤ãã±ã¢ å»è¬åã»è¨ºæè¬ - çä½è©¦æä¸ã®ä»£è¬ç©åã³åè§£çæç© [toyo-asia.co.jp]
- 2. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four key steps control glycolytic flux in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation of D-Dulcitol-2-13C: The Gold Standard for Polyol Pathway Flux Quantification
Executive Summary: The Tracer Precision Gap
In the landscape of metabolic disease research—specifically diabetic complications and cancer metabolism—the Polyol Pathway (Aldose Reductase pathway) is a critical therapeutic target.[1] However, accurately measuring flux through this pathway remains a notorious challenge. The traditional biomarker, Sorbitol, is metabolically unstable, rapidly converting to fructose via Sorbitol Dehydrogenase (SDH).
This guide validates D-Dulcitol-2-13C not merely as a chemical reagent, but as the essential Internal Standard (IS) required for the precise quantification of Aldose Reductase (AR) activity. By leveraging the "Galactitol Accumulation Model," researchers can bypass the metabolic noise of Sorbitol. This document compares the D-Dulcitol-2-13C Isotope Dilution Mass Spectrometry (IDMS) workflow against traditional external calibration and Sorbitol-based assays, demonstrating why the 13C-labeled Dulcitol method is the superior choice for validating Aldose Reductase Inhibitors (ARIs).
The Challenger: Why D-Dulcitol-2-13C?
To understand the necessity of D-Dulcitol-2-13C, one must first understand the flaw in measuring Sorbitol.
The Metabolic Dead-End Advantage
Aldose Reductase (AR) has broad substrate specificity. It reduces Glucose to Sorbitol , but also Galactose to Galactitol (Dulcitol) .
-
Sorbitol: Rapidly metabolized by SDH to Fructose.[2][3][4] Result: Tissue levels fluctuate wildly; poor correlation with AR activity.
-
Galactitol: A poor substrate for SDH. It accumulates intracellularly in near-linear proportion to AR activity. Result: A stable, cumulative record of pathway flux.
D-Dulcitol-2-13C serves as the stable isotope-labeled analogue used to quantify this accumulation. It provides a distinct mass signature (+1 Da or more depending on labeling scheme, typically analyzed via M+1 or M+2 shifts in derivatized fragments) that co-elutes with endogenous Galactitol, correcting for every source of analytical error (extraction loss, matrix effects, ionization suppression).
Pathway Visualization
The following diagram illustrates why Galactitol (and its tracer validation) is the superior readout for AR activity compared to Sorbitol.
Figure 1: The Galactitol Accumulation Model. Unlike Sorbitol, which leaks into Fructose, Galactitol is a metabolic dead-end, making it a perfect integrator of Aldose Reductase activity. D-Dulcitol-2-13C is the requisite standard for quantifying this pool.
Comparative Analysis: Methodology & Performance
This section compares the D-Dulcitol-2-13C IDMS workflow against the two most common alternatives: Unlabeled External Calibration and Sorbitol Tracing.
Table 1: Performance Comparison of Polyol Pathway Tracers
| Feature | D-Dulcitol-2-13C (IDMS) | Sorbitol / Glucose Tracers | External Calibration (Unlabeled) |
| Primary Readout | Galactitol (Accumulated) | Sorbitol (Transient) | Galactitol or Sorbitol |
| Metabolic Stability | High (Not metabolized by SDH) | Low (Rapidly converts to Fructose) | Variable |
| Quantification Accuracy | >98% (Corrects for matrix effects) | ~70-80% (Flux dependent) | <60% (High ion suppression risk) |
| Matrix Effect Correction | Auto-correcting (Co-eluting IS) | None | None |
| Detection Window | Long (Hours to Days) | Short (Minutes) | N/A |
| Drug Validation Utility | Gold Standard for AR Inhibitors | Poor (SDH confounds data) | Low (High variability) |
Why the Alternatives Fail
-
Sorbitol Tracing: If you use 13C-Glucose to track Sorbitol, you are measuring the net balance of production (AR) and removal (SDH). An effective AR inhibitor might look ineffective if SDH activity also drops.
Experimental Protocol: The Self-Validating System
To achieve authoritative results, the use of D-Dulcitol-2-13C must be integrated into a Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS workflow. Below is the validated protocol for assessing Aldose Reductase activity in tissue samples.
Phase 1: The Galactose Challenge (In Vivo)
Rationale: To generate the Galactitol signal, the system must be loaded with the specific substrate.
-
Administration: Administer Galactose (400 mg/kg) to the subject (or incubate cell culture with 10-20 mM Galactose).
-
Incubation: Allow 2–4 hours for accumulation. Because Galactitol is not metabolized, longer windows increase sensitivity.
Phase 2: Sample Preparation & Spiking (The Validation Step)
Rationale: This is where D-Dulcitol-2-13C ensures data integrity.
-
Harvest: Collect tissue (e.g., sciatic nerve, lens, erythrocytes) and flash freeze.
-
Homogenization: Homogenize tissue in ice-cold ethanol/water (85:15).
-
Spiking (Critical): Add a precise amount of D-Dulcitol-2-13C (e.g., 500 pmol) to the homogenate before centrifugation.
-
Self-Validation: By adding the IS immediately, any loss of analyte during protein precipitation or supernatant transfer is mirrored by the IS. The Ratio (Analyte/IS) remains constant.
-
Phase 3: Derivatization & GC-MS Analysis
Rationale: Polyols are non-volatile and require derivatization. Acetylation is the standard for stability.
-
Dry Down: Evaporate supernatant under nitrogen.
-
Derivatization: Add Acetic Anhydride + Pyridine (1:1) and heat at 65°C for 30 mins. This creates hexa-acetate derivatives.
-
GC-MS Setup:
-
Column: DB-5ms or equivalent.
-
Mode: Selected Ion Monitoring (SIM).
-
Target Ions: Monitor the characteristic fragment ions.
-
Endogenous Galactitol: m/z 361 (typically [M-OAc]+ or similar fragment depending on ionization).
-
D-Dulcitol-2-13C: m/z 362 (The +1 Da shift).
-
-
Workflow Diagram
Figure 2: The Isotope Dilution Mass Spectrometry (IDMS) Workflow. Spiking D-Dulcitol-2-13C prior to extraction is the critical step that validates the quantification.
Scientific Integrity: Interpreting the Data
When analyzing the results, the presence of D-Dulcitol-2-13C allows for the calculation of the Response Factor (RF) .
Causality Check:
-
If the IS peak area varies significantly between samples but the ratio remains consistent, the method has successfully corrected for injection variability or matrix suppression.
-
Validation Criterion: The coefficient of variation (CV) for the IS peak area across the run should be monitored. However, the CV of the calculated concentration using the IS method should be <5% for a validated assay.
Applications in Drug Development: When testing an Aldose Reductase Inhibitor (e.g., Epalrestat, Ranirestat), the "Galactose Challenge" combined with D-Dulcitol-2-13C quantification provides the most sensitive measure of inhibition. A drop in the Galactitol/Dulcitol-13C ratio directly correlates to enzyme inhibition, unconfounded by downstream metabolic clearance.
References
-
National Institutes of Health (NIH). "Biochemistry, Polyol Or Sorbitol Pathways." StatPearls - NCBI Bookshelf, 2023. [Link]
-
Taylor & Francis. "Polyol pathway – Knowledge and References." Taylor & Francis Online, 2023. [Link][5]
Sources
High-Precision Validation of D-Dulcitol-2-13C MFA Results: A Comparative Technical Guide
Executive Summary
Metabolic Flux Analysis (MFA) using D-Dulcitol-2-13C (Galactitol-2-13C) is a specialized application designed to probe the metabolism of sugar alcohols and the specific entry points of galactose-related pathways (e.g., the Tagatose-6-Phosphate pathway). Unlike standard Glucose-1,2-13C tracers, Dulcitol-2-13C provides high-resolution visibility into redox-cofactor balancing (NADH/NADPH) driven by Galactitol Dehydrogenase (GDH) activity.
However, MFA is a model-dependent calculation. To ensure the calculated intracellular fluxes are physiologically accurate, they must be cross-validated against orthogonal datasets. This guide details the methodology for validating D-Dulcitol-2-13C MFA results against Extracellular Flux Analysis (Seahorse XF) , In Vitro Enzyme Kinetics , and Stoichiometric Flux Balance Analysis (FBA) .
Part 1: The Tracer Context – Why D-Dulcitol-2-13C?
Before validating, we must establish the metabolic trajectory of the tracer. D-Dulcitol (Galactitol) typically enters metabolism via oxidation to Tagatose, followed by phosphorylation.
The Tracing Logic:
-
Input: D-Dulcitol labeled at C2.
-
Primary Step: Oxidation to D-Tagatose (retaining label at C2).
-
Cleavage: D-Tagatose-1,6-bisphosphate is cleaved by aldolase.
-
Fate: The C1-C2-C3 fragment becomes Dihydroxyacetone Phosphate (DHAP). The C2 label of Dulcitol becomes the carbonyl carbon (C2) of DHAP.
This specific labeling pattern allows researchers to distinguish flux through the Tagatose pathway versus the Leloir pathway (Galactose metabolism), making it a critical tool for studying galactosemia and microbial sugar alcohol utilization.
Pathway Visualization
The following diagram illustrates the specific carbon transition and the validation nodes.
Caption: Carbon atom mapping of D-Dulcitol-2-13C into central metabolism and key orthogonal validation points.
Part 2: Comparative Analysis Framework
To validate the MFA model, we compare the calculated flux (
MFA vs. Extracellular Flux Analysis (Seahorse XF)
Objective: Validate mitochondrial respiration and ATP turnover.
-
The MFA Claim: If your D-Dulcitol MFA model predicts high flux into the TCA cycle (high
C enrichment in Glutamate/Aspartate), the cell must be consuming oxygen at a commensurate rate. -
The Discrepancy Check:
-
Scenario A (Valid): MFA shows high TCA flux; Seahorse shows high Oxygen Consumption Rate (OCR).
-
Scenario B (Invalid): MFA shows high TCA flux; Seahorse shows low OCR. Cause: The label is likely accumulating in a sink (e.g., amino acids) rather than cycling, or the model has incorrect isotopomer mapping.
-
MFA vs. In Vitro Enzyme Assays
Objective: Validate thermodynamic and kinetic feasibility.
-
The MFA Claim: The calculated flux (
) through Galactitol Dehydrogenase (GDH) is mmol/gDW/h. -
The Enzymology Reality: In vitro assays measure
(maximum capacity). -
The Rule:
must always be .-
If
, the MFA result is physically impossible. The model topology is likely missing a parallel pathway consuming the substrate.
-
MFA vs. Stoichiometric FBA
Objective: Validate mass balance constraints.
-
The Comparison: Flux Balance Analysis (FBA) uses only stoichiometry (no isotopes). It predicts the theoretical optimum.
-
Insight: 13C-MFA provides the actual phenotype. Divergence between FBA (optimum) and MFA (actual) reveals regulatory constraints (e.g., allosteric inhibition of PFK by citrate) that FBA cannot predict.
Part 3: Data Summary & Interpretation[1]
The following table summarizes how to interpret cross-validation data for D-Dulcitol-2-13C experiments.
| Comparison Method | Parameter Measured | MFA Equivalent | Validation Criteria | Common Failure Mode |
| Seahorse XF | OCR (pmol/min) | TCA Cycle Flux ( | Linear correlation between OCR and | MFA overestimates TCA flux due to reversible exchange reactions not being fitted. |
| Enzyme Assay | Pathway Flux ( | MFA predicts flux exceeding enzyme capacity (impossible). | ||
| Transcriptomics | mRNA abundance | Flux Magnitude | Poor correlation (Flux is a phenotype, mRNA is a blueprint). | Assuming high gene expression = high flux (often false). |
| HPLC/GC-MS | Extracellular Rates | Uptake/Secretion Rates | Perfect match required (used as constraints). | Inaccurate biomass equation in the MFA model. |
Part 4: Experimental Protocols for Validation
Protocol A: Cross-Validation with Respirometry (Seahorse XF)
This protocol ensures the metabolic activity suggested by the tracer aligns with physical respiration.
-
Cell Seeding: Seed cells in XF96 microplates.
-
Media Switch: Replace growth medium with assay medium containing D-Dulcitol (unlabeled) at the same concentration used in the 13C-MFA experiment.
-
Critical: Do not use Glucose if the MFA was done on Dulcitol alone.
-
-
Basal Measurement: Measure Basal Respiration (OCR).
-
Injection Strategy:
-
Port A: Oligomycin (ATP Synthase inhibitor). Validates ATP-linked respiration.
-
Port B: FCCP (Uncoupler). Validates maximal respiratory capacity.
-
Port C: Rotenone/Antimycin A. Validates non-mitochondrial respiration.
-
-
Calculation: Convert OCR (pmol/min/cell) to flux units (mmol/gDW/h) using cell dry weight conversion factors.
-
Comparison: Plot
(from MFA) vs. (from Seahorse).
Protocol B: Validation via Galactitol Dehydrogenase (GDH) Assay
This protocol confirms the entry point flux.
-
Lysis: Harvest cells from the 13C-MFA experiment phase. Lyse in phosphate buffer (pH 7.4) with DTT.
-
Reaction Mix:
-
100 mM Tris-HCl (pH 8.5).
-
2 mM NAD+ (Cofactor).
-
100 mM D-Dulcitol (Substrate).
-
-
Measurement: Monitor NADH production at 340 nm (
) at 30°C. -
Control: Run a blank without Dulcitol to subtract background NADH oxidase activity.
-
Validation: Ensure the specific activity (converted to flux units) is higher than the Dulcitol uptake rate calculated in the MFA model.
Part 5: Validation Workflow Diagram
This diagram outlines the logical decision tree when MFA results conflict with orthogonal data.
Caption: Decision tree for troubleshooting and validating 13C-MFA models using orthogonal data.
Part 6: References
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link
-
Crown, S. B., & Antoniewicz, M. R. (2013).[1] Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering. Link
-
Teusink, B., et al. (2000). Intracellular glucose concentration in derepressed yeast cells consuming glucose is high enough to reduce the glucose transport rate by 50%. Journal of Bacteriology. Link (Seminal work on validating flux vs. kinetics).
-
Nikel, P. I., et al. (2015). From zeptomoles to millimoles: a omics-level analysis of the physiology of Pseudomonas putida KT2440. Environmental Microbiology. Link (Example of multi-omics validation of flux).
-
Wiechert, W. (2001).[1] 13C metabolic flux analysis. Metabolic Engineering. Link
Sources
A Researcher's Guide to Isotopic Tracers: D-Dulcitol-2-13C vs. D-Sorbitol-13C in Elucidating Sugar Alcohol Metabolism
Introduction: The Significance of Tracing Sugar Alcohol Metabolism
Sugar alcohols, or polyols, are key players in cellular metabolism, osmoregulation, and the pathogenesis of various diseases. D-Sorbitol and D-dulcitol (also known as galactitol) are two such polyols that accumulate in tissues under hyperglycemic conditions, such as in diabetes, and in genetic disorders like galactosemia.[1][2] Their accumulation can lead to significant cellular stress and contribute to long-term complications. Understanding the metabolic flux through the pathways that produce and consume these sugar alcohols is therefore of paramount importance for developing therapeutic interventions.
Stable isotope tracers, particularly those labeled with carbon-13 (¹³C), are powerful tools for dissecting metabolic pathways in living systems.[3][4] By introducing a ¹³C-labeled substrate, researchers can track the journey of the labeled carbon atoms through various metabolic transformations, providing a quantitative measure of pathway activity. This guide provides a comparative overview of two such tracers, D-Dulcitol-2-¹³C and D-Sorbitol-¹³C, for researchers, scientists, and drug development professionals investigating sugar alcohol metabolism.
Metabolic Fates of D-Sorbitol and D-Dulcitol: A Tale of Two Polyols
The metabolic pathways of D-sorbitol and D-dulcitol are intrinsically linked to glucose and galactose metabolism, respectively. Both are synthesized by the action of aldose reductase, an enzyme that reduces the aldehyde group of a monosaccharide to a primary alcohol.
The Polyol Pathway: The Realm of D-Sorbitol
D-Sorbitol is the product of glucose reduction.[5][6] In a subsequent step, sorbitol can be oxidized to fructose by the enzyme sorbitol dehydrogenase, a key reaction that links the polyol pathway to glycolysis and fructolysis.[1][7] This two-step conversion of glucose to fructose is known as the polyol pathway.
The Dead-End Metabolite: The Case of D-Dulcitol
D-Dulcitol is formed from the reduction of galactose.[8] Unlike sorbitol, dulcitol is a poor substrate for sorbitol dehydrogenase and is not readily metabolized further in most mammalian tissues. This leads to its accumulation in cells when galactose levels are high, causing osmotic stress and cellular damage.
Comparative Analysis: D-Dulcitol-2-¹³C vs. D-Sorbitol-¹³C as Metabolic Tracers
The choice of an isotopic tracer is critical for the successful design of a metabolic flux analysis experiment.[3] The position of the ¹³C label within the molecule determines the specific metabolic questions that can be answered. While direct comparative studies of D-Dulcitol-2-¹³C and specific D-Sorbitol-¹³C isotopomers are not abundant in the literature, we can infer their utility based on their distinct metabolic fates and the principles of isotopic tracer analysis.[9][10]
| Feature | D-Dulcitol-2-¹³C | D-Sorbitol-¹³C (e.g., D-Sorbitol-1-¹³C) |
| Metabolic Progenitor | D-Galactose | D-Glucose |
| Primary Metabolic Fate | Accumulation in most tissues | Conversion to Fructose |
| Information Yield | Quantifying the rate of dulcitol synthesis and accumulation. Assessing the activity of aldose reductase towards galactose. | Tracing the flux through the polyol pathway to fructose. Investigating the interplay between the polyol pathway and glycolysis/gluconeogenesis. |
| Positional Significance | The ²-¹³C label allows for the unambiguous tracking of the carbon backbone of dulcitol. | A ¹-¹³C label on sorbitol will be transferred to the C1 or C6 position of fructose, providing insights into subsequent glycolytic or pentose phosphate pathway metabolism. |
| Analytical Detection | Primarily detected as labeled dulcitol. | Detected as labeled sorbitol and its downstream metabolite, labeled fructose. |
D-Dulcitol-2-¹³C: A Probe for Galactose Reduction and Accumulation
The primary utility of D-Dulcitol-2-¹³C lies in its ability to directly measure the flux of galactose to dulcitol. Since dulcitol is metabolically stable in most systems, the rate of accumulation of ¹³C-labeled dulcitol provides a direct readout of aldose reductase activity with galactose as a substrate. The label at the C-2 position is strategically placed to be retained within the molecule, allowing for clear detection and quantification by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Use Cases:
-
Studying the pathogenesis of galactosemia.
-
Evaluating the efficacy of aldose reductase inhibitors in preventing dulcitol accumulation.
-
Investigating the role of galactose metabolism in diabetic complications.
D-Sorbitol-¹³C: A Tracer for the Dynamic Polyol Pathway
D-Sorbitol-¹³C offers a more dynamic view of the polyol pathway. By using a positionally labeled sorbitol, such as D-Sorbitol-1-¹³C, researchers can not only quantify the rate of sorbitol formation from glucose but also trace the carbon into fructose and its subsequent metabolic products. For instance, the ¹³C label from D-Sorbitol-1-¹³C would appear at the C1 or C6 position of fructose. This labeled fructose can then enter glycolysis, and the distribution of the ¹³C label in glycolytic intermediates can provide valuable information about downstream metabolic fluxes.[11]
Use Cases:
-
Quantifying the flux through the polyol pathway in diabetes models.
-
Investigating the contribution of the polyol pathway to fructose production in various tissues.
-
Studying the metabolic interplay between the polyol pathway and central carbon metabolism.
Experimental Design and Methodologies
A robust experimental design is crucial for obtaining meaningful data from ¹³C tracer studies. The following provides a general framework for a comparative study using D-Dulcitol-2-¹³C and D-Sorbitol-¹³C.
Experimental Workflow
Caption: A generalized workflow for a ¹³C-labeled sugar alcohol metabolic tracing experiment.
Step-by-Step Protocol: A Comparative Study
1. Cell Culture and Isotopic Labeling:
- Culture the cells of interest (e.g., primary hepatocytes, lens epithelial cells) to the desired confluency.
- Prepare the labeling medium containing either D-Dulcitol-2-¹³C or D-Sorbitol-¹³C at a known concentration. The unlabeled counterpart should also be present to mimic physiological conditions.
- Remove the standard culture medium and replace it with the labeling medium.
- Incubate the cells for various time points to capture the dynamics of label incorporation.
2. Metabolite Extraction:
- Rapidly quench cellular metabolism by washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
- Dry the supernatant under a stream of nitrogen or by lyophilization.
3. Analytical Detection and Quantification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Reconstitute the dried metabolite extract in a suitable solvent.
-
Separate the sugar alcohols and other metabolites using an appropriate LC method, such as hydrophilic interaction liquid chromatography (HILIC).[12]
-
Detect the labeled and unlabeled metabolites using a high-resolution mass spectrometer.[13][14] The mass shift of +1 for each incorporated ¹³C atom allows for their differentiation.
-
Quantify the peak areas of the different isotopologues.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Reconstitute the metabolite extract in a deuterated solvent (e.g., D₂O).
-
Acquire ¹³C NMR spectra. The chemical shifts of the carbon atoms will indicate the position of the ¹³C label.[15][16][17]
-
The intensity of the signal from the labeled carbon relative to the signals from unlabeled carbons provides a measure of isotopic enrichment.
-
4. Data Analysis:
- Calculate the fractional isotopic enrichment for each metabolite.
- Use metabolic flux analysis (MFA) software to model the data and estimate the rates of the metabolic reactions.[18][19]
Visualizing the Metabolic Pathways
Caption: The metabolic pathways for the formation of D-Dulcitol and D-Sorbitol.
Conclusion and Future Directions
Both D-Dulcitol-2-¹³C and D-Sorbitol-¹³C are valuable tools for investigating sugar alcohol metabolism. The choice between them depends on the specific research question. D-Dulcitol-2-¹³C is the tracer of choice for studying the direct flux from galactose to a metabolically stable end-product, making it ideal for research on galactosemia and the role of aldose reductase in dulcitol accumulation. In contrast, D-Sorbitol-¹³C provides a more dynamic picture of the polyol pathway, allowing researchers to trace carbon from glucose through sorbitol to fructose and beyond.
Future studies employing a combination of these tracers, along with advanced analytical techniques and computational modeling, will undoubtedly provide a more comprehensive understanding of the complex interplay of sugar alcohol metabolism in health and disease. This knowledge will be instrumental in the development of novel therapeutic strategies targeting these pathways.
References
-
Jans, A. W., Grunewald, R. W., & Kinne, R. K. (1989). Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue. Magnetic resonance in medicine, 9(3), 419–422. [Link]
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Christensen, S. M., & Nielsen, J. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1069. [Link]
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Kamerling, J. P., & Vliegenthart, J. F. G. (1982). 13C NMR study of the complex formation of sorbitol (glucitol) with multivalent cations in aqueous solution using lanthanide(III) nitrates as shift reagents. Carbohydrate research, 100, 337-346. [Link]
-
Le, A., & Du, J. (2013). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Journal of visualized experiments : JoVE, (78), e50523. [Link]
-
Wurst, F., & Kerber, A. (2023). 13C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. Magnetochemistry, 9(8), 193. [Link]
-
Godin, J. P., & Fay, L. B. (2012). Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research. Journal of chromatography. A, 1259, 1–13. [Link]
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Liu, Y., Zhang, W., Hao, C., & Liu, H. (2022). 13 C-NMR spectra of the product solutions of (A) [1-13 C]-glucose, (B)... [Link]
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Biological Magnetic Resonance Bank. (n.d.). D-Sorbitol (C6H14O6). BMRB entry bmse001007. Retrieved from [Link]
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Ghafourifar, P. (2022). Biochemistry, Polyol Or Sorbitol Pathways. In StatPearls. StatPearls Publishing. [Link]
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Antoniewicz, M. R. (2013). Using multiple tracers for 13C metabolic flux analysis. Methods in molecular biology (Clifton, N.J.), 985, 333–347. [Link]
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Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1–11. [Link]
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ResearchGate. (n.d.). LC-MS/MS identification of sorbitol (C6H14O6; Metlin ID 147; [M]:... Retrieved from [Link]
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Obrosova, I. G. (2005). Increased Sorbitol Pathway Activity Generates Oxidative Stress in Tissue Sites for Diabetic Complications. Antioxidants & redox signaling, 7(11-12), 1543–1552. [Link]
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Christensen, S. M., & Nielsen, J. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1069. [Link]
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Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195–206. [Link]
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Wikipedia. (n.d.). Polyol pathway. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Waters. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 20, 42–48. [Link]
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McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. Retrieved from [Link]
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Edison, A. S., & Fiehn, O. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 629. [Link]
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JJ Medicine. (2023, October 25). Sorbitol (Polyol) Pathway | Sugar Alcohols, Enzymes, Purpose, Diabetes & Health Problems [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Red algae. Retrieved from [Link]
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Simone, F., & Aznar, M. (2021). Development and Validation of a UHPLC-qTOF MS Method for the Determination of Sorbitol-Based Nuclear Clarifying Agents in Food Simulants after Migration from Food Contact Materials. Foods (Basel, Switzerland), 10(5), 940. [Link]
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The Gold Standard of Quantification: A Comparative Guide to D-Dulcitol-2-13C as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the exacting world of analytical science, the pursuit of accurate and precise quantification is paramount. The choice of an internal standard can be the determining factor between reliable, reproducible data and costly, ambiguous results. This guide provides an in-depth technical comparison of D-Dulcitol-2-13C as an internal standard against its alternatives, supported by experimental data, to empower researchers in making informed decisions for their analytical workflows.
The Bedrock of Accurate Measurement: The Role of the Internal Standard
Internal standards are indispensable tools in analytical chemistry, particularly in chromatographic and mass spectrometric techniques. They are compounds added in a known, constant amount to all samples, standards, and blanks. Their primary function is to correct for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, injection volume differences, and instrument response fluctuations. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties to ensure it experiences the same variations, thus providing a reliable reference for quantification.
Stable isotope-labeled (SIL) internal standards are widely considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[1] This guide will focus on the nuanced, yet critical, differences between two major types of SILs: 13C-labeled and deuterated (²H-labeled) standards, with a spotlight on the superior performance of D-Dulcitol-2-13C.
D-Dulcitol-2-13C: A Superior Choice for Accuracy and Precision
D-Dulcitol, a sugar alcohol, is a relevant analyte in various metabolic studies and clinical chemistry assays. The introduction of a ¹³C isotope at the second carbon position of D-Dulcitol creates an internal standard with distinct advantages over other alternatives, primarily deuterated dulcitol.
The ¹³C Advantage: Isotopic Stability and Co-elution
The core superiority of ¹³C-labeled standards lies in two key areas:
-
Isotopic Stability: The carbon-13 isotope is inherently stable and does not undergo exchange with other atoms in the sample or during analysis.[1] Deuterium (²H), on the other hand, can sometimes be prone to back-exchange with protons, especially if the label is on an exchangeable site like a hydroxyl group. This can lead to a loss of the isotopic label and compromise the accuracy of quantification.
-
Chromatographic Co-elution: Ideally, an internal standard should co-elute perfectly with the analyte. Due to the negligible difference in physicochemical properties between a ¹³C-labeled molecule and its unlabeled counterpart, they exhibit virtually identical chromatographic retention times.[2] Deuterated standards, however, can sometimes exhibit slight chromatographic shifts, leading to differential ionization suppression or enhancement in the mass spectrometer and ultimately affecting the accuracy of the results.[1]
These fundamental advantages translate into tangible improvements in analytical performance, leading to higher accuracy and precision in quantitative assays.
Comparative Performance: D-Dulcitol-2-13C vs. Alternatives
While direct comparative studies for D-Dulcitol-2-13C are not extensively published, we can infer its performance based on the known behavior of ¹³C-labeled standards and by examining high-quality validation data for the analysis of similar sugar alcohols.
A study on the simultaneous analysis of ten sugar alcohols, including dulcitol, using Hydrophilic Interaction Liquid Chromatography with Ultra-High-Performance Liquid Chromatography and Evaporative Light Scattering Detection (HILIC-UHPLC-ELSD) provides a benchmark for excellent analytical performance.[3] The validation data from this study can serve as a reference point to illustrate the level of accuracy and precision achievable with a well-optimized method, a level that D-Dulcitol-2-13C is poised to meet and exceed due to its inherent properties.
Table 1: Comparison of Internal Standard Characteristics
| Feature | D-Dulcitol-2-13C (¹³C-labeled) | Deuterated Dulcitol (²H-labeled) | Structural Analog (e.g., Sorbitol) |
| Chemical & Physical Properties | Virtually identical to analyte | Minor differences from analyte | Different from analyte |
| Chromatographic Co-elution | Excellent, near-perfect co-elution[2] | Potential for slight retention time shifts[1] | Different retention time |
| Isotopic Stability | Highly stable, no back-exchange[1] | Risk of back-exchange at certain positions | Not applicable |
| Correction for Matrix Effects | Excellent, as it experiences identical effects | Good, but can be compromised by chromatographic shifts | Less effective due to different properties |
| Accuracy & Precision | Highest potential for accuracy and precision | Generally good, but can be variable | Lower potential for accuracy and precision |
Table 2: Representative Validation Data for Sugar Alcohol Analysis (HILIC-UHPLC-ELSD Method)[3]
This table showcases the high standard of analytical performance that can be expected when using a robust method for sugar alcohol analysis. The use of an ideal internal standard like D-Dulcitol-2-13C would be critical in achieving such results consistently.
| Parameter | Performance Metric |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 30.0 - 45.0 ng |
| Limit of Quantification (LOQ) | 50.0 - 75.0 ng |
| Intra-day Precision (CV%) | ≤ 5.1% |
| Inter-day Precision (CV%) | ≤ 5.1% |
| Accuracy (Recovery %) | 92.3% - 107.3% |
Experimental Workflow: Quantitative Analysis of Dulcitol using D-Dulcitol-2-13C
The following is a detailed, step-by-step methodology for the quantitative analysis of dulcitol in a biological matrix (e.g., plasma or urine) using D-Dulcitol-2-13C as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The causality behind each experimental choice is explained to provide a deeper understanding of the protocol.
Causal Explanation of Methodological Choices:
-
Protein Precipitation with Acetonitrile: This is a simple and effective method for removing the majority of proteins from biological samples, which can interfere with the analysis and damage the analytical column. Acetonitrile is chosen for its ability to efficiently precipitate proteins while keeping the polar analytes, like dulcitol, in solution.
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography is the preferred separation technique for highly polar compounds like sugar alcohols that are poorly retained on traditional reversed-phase columns.
-
Tandem Mass Spectrometry (MS/MS): This detection method provides high selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), we can confidently identify and quantify dulcitol and its internal standard, even in a complex biological matrix.
Step-by-Step Protocol:
-
Sample Preparation:
-
Thaw biological samples (e.g., 100 µL of plasma or urine) on ice.
-
Add 10 µL of a known concentration of D-Dulcitol-2-13C internal standard solution (e.g., 10 µg/mL in water) to each sample, calibrator, and quality control sample.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 10 mM ammonium formate).
-
Vortex and centrifuge again to pellet any remaining insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: 90% Acetonitrile with 10 mM Ammonium Formate.
-
Gradient: A suitable gradient to separate dulcitol from other matrix components. For example, start at 95% B, hold for 1 minute, then decrease to 50% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Dulcitol: Monitor a specific precursor ion (e.g., [M-H]⁻ at m/z 181.1) and a characteristic product ion.
-
D-Dulcitol-2-13C: Monitor the corresponding precursor ion (e.g., [M-H]⁻ at m/z 182.1) and its characteristic product ion.
-
-
Optimize collision energies and other MS parameters for maximum signal intensity for both the analyte and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the dulcitol and D-Dulcitol-2-13C MRM transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of dulcitol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the quantitative analysis of dulcitol using D-Dulcitol-2-13C.
Logical Relationship of Internal Standard Choice to Data Quality
Caption: The impact of internal standard choice on the accuracy and precision of analytical data.
Conclusion: Elevating Confidence in Quantitative Analysis
The selection of an appropriate internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. While deuterated and structural analog standards have their applications, D-Dulcitol-2-13C, and ¹³C-labeled standards in general, represent a superior choice for achieving the highest levels of accuracy and precision. Their inherent isotopic stability and near-perfect co-elution with the target analyte ensure the most effective correction for analytical variability. For researchers and drug development professionals who demand the utmost confidence in their results, D-Dulcitol-2-13C stands as the gold standard for the quantitative analysis of dulcitol and serves as a prime example of the power of ¹³C-labeled internal standards.
References
- This guide synthesizes information from multiple authoritative sources in analytical chemistry and mass spectrometry.
- Berg, T., & Strand, D. H. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
- de Castro, P. A., de Andrade, C. K., de Oliveira, L. S., de Souza, R. A., de Souza, V. B., Pereira, G. E., ... & Leite, S. G. (2019). Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin.
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
Sources
- 1. ukisotope.com [ukisotope.com]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 13C-Dulcitol Positional Isomers: A Technical Guide
Executive Summary
Dulcitol (Galactitol) is the reduction product of galactose and a critical biomarker in Galactosemia (specifically Galactokinase and GALT deficiencies) and diabetic cataract formation. While naturally occurring dulcitol is chemically symmetric (meso-galactitol), the introduction of Carbon-13 (
This guide compares the "performance"—defined here as analytical resolution, information content, and biological utility—of the three primary commercially relevant isotopic forms: [1-
Quick Selection Matrix
| Feature | [1- | [2- | [U- |
| Primary Utility | Metabolic Tracing (Aldose Reductase activity) | Mechanistic Enzymology | Quantification (IDMS Internal Standard) |
| NMR Spectrum | Simple Singlets (High S/N) | Simple Singlets | Complex Multiplets ( |
| MS Mass Shift | M+1 (Risk of natural abundance overlap) | M+1 | M+6 (Zero background interference) |
| Symmetry Note | Chemically equivalent to [6- | Chemically equivalent to [5- | Symmetric |
| Cost Efficiency | High | Medium | Low (Premium) |
Part 1: Chemical Identity & The Symmetry Paradox
To effectively utilize
-
Implication for [1-
C]: In an achiral environment (NMR solvent), C1 and C6 are homotopic. Therefore, a sample labeled at C1 is indistinguishable from a sample labeled at C6. -
Implication for [U-
C]: The molecule retains its meso symmetry, but every carbon couples to its neighbor, creating complex spectral patterns.
Diagram 1: Symmetry and Labeling Sites
The following diagram illustrates the reduction of Galactose to Dulcitol and the mapping of carbon positions.
Caption: Reduction of D-Galactose to Dulcitol. Note that due to symmetry, [1-13C] and [6-13C] Dulcitol are identical in achiral environments.
Part 2: Comparative Performance in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for determining the position of the label. The choice of isomer drastically alters the spectral complexity.
[1- C]-Dulcitol (and [6- C])
-
Performance: Excellent for sensitivity.
-
Spectral Signature: Appears as a singlet at approximately 64.0 ppm (hydroxymethyl carbon).
-
Advantage: Because there is no adjacent
C (natural abundance of C at C2 is only 1.1%), there is no splitting (J-coupling). All signal intensity is concentrated in one peak, providing the highest Signal-to-Noise (S/N) ratio. -
Application: Ideal for detecting low-concentration flux where spectral overlap must be minimized.
[U- C ]-Dulcitol
-
Performance: High information content, lower sensitivity.
-
Spectral Signature: Every carbon is coupled to its neighbors.
-
C1/C6: Appears as a doublet (coupled to C2/C5).
Hz. -
C2-C5: Appear as doublets of doublets (coupled to both neighbors).
-
-
Disadvantage: The signal is split into multiplets, reducing the height of any single peak. This makes it harder to detect at low concentrations compared to the singlet of the [1-
C] isomer. -
Advantage: Provides a complete "fingerprint." If metabolic scrambling occurs (e.g., carbon recycling via the Pentose Phosphate Pathway before reduction), the coupling patterns will break, revealing the metabolic history.
Table 1: NMR Parameters of Dulcitol Isomers
| Carbon Position | Approx.[1][2][3][4][5] Shift ( | [1- | [U- |
| C1 / C6 | 64.0 | Singlet | Doublet ( |
| C2 / C5 | 70.5 | Background | Doublet of Doublets |
| C3 / C4 | 71.0 | Background | Doublet of Doublets |
*Background: Only visible at 1.1% natural abundance unless enriched.
Part 3: Mass Spectrometry & Quantification Protocols[6][7]
For quantitative bioanalysis (e.g., plasma dulcitol levels in Galactosemia patients), Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
Isotope Dilution Mass Spectrometry (IDMS)
Winner: [U-
-
Mechanism: You spike a known amount of labeled dulcitol into patient plasma.
-
Why [U-
C] is superior: It produces a mass shift of +6 Da (M+6).-
Natural dulcitol (M+0) has minor isotopes at M+1 and M+2 due to natural
C, H, and O. -
[1-
C]-Dulcitol (M+1) overlaps significantly with the natural "silicon isotope" shoulder of the derivatizing agent (TMS) and the natural M+1 of the analyte. -
[U-
C] (M+6) is far removed from any natural interference, providing the highest quantitative accuracy (LOQ < 0.1 µM).
-
Fragmentation Analysis (GC-MS)
To analyze specific positions, dulcitol is usually derivatized to Dulcitol-Hexaacetate or Dulcitol-TMS .
-
Protocol Insight: Electron Impact (EI) ionization shatters the molecule.
-
Primary Fragment (TMS derivative): The C1-C2 bond cleavage often yields a fragment at m/z 103 (CH
OTMS). -
[1-
C] Utility: If you use [1- C]-Dulcitol, the m/z 103 fragment shifts to m/z 104. This confirms the label is on the terminal carbon. -
[U-
C] Utility: The fragment shifts to m/z 104 as well, but the parent ion shifts by +6.
-
Diagram 2: Analytical Workflow for Galactosemia Samples
Caption: Standard IDMS workflow using [U-13C]-Dulcitol for absolute quantification of galactitol accumulation.
Part 4: Experimental Protocols
Protocol A: GC-MS Derivatization (TMS Method)
Best for: Quantification using [U-
-
Preparation: Evaporate 50 µL of aqueous sample (containing Dulcitol and Internal Standard) to complete dryness under Nitrogen stream at 40°C.
-
Reagent Addition: Add 50 µL of Pyridine (anhydrous) and 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Reaction: Incubate at 70°C for 30-45 minutes . Note: Dulcitol has 6 hydroxyl groups; incomplete derivatization yields multiple peaks. High temp ensures full silylation.
-
Injection: Inject 1 µL into GC-MS (Splitless).
-
Detection: Monitor m/z 217 and 205 (characteristic sugar alcohol fragments) and their isotopologues.
Protocol B: C-NMR Direct Detection
Best for: Metabolic flux tracing using [1-
-
Sample: 500 µL of cell lysate or tissue extract.
-
Solvent: Add 50-100 µL D
O (for lock). -
Standard: Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as 0 ppm reference.
-
Acquisition: Run proton-decoupled
C-NMR (typically >1000 scans due to low sensitivity of C). -
Processing: Apply 1-2 Hz line broadening. Look for the singlet at 64.0 ppm.
Part 5: Biological Applications & Selection Guide
Case Study 1: Galactosemia Monitoring
Goal: Measure toxic accumulation of galactitol in patients with GALT deficiency.
-
Recommended Isomer: [U-
C ]-Dulcitol . -
Reasoning: You need an Internal Standard (IS) that behaves identically to the analyte during extraction but is mass-resolved. [U-
C] offers a +6 Da shift, eliminating "crosstalk" from natural isotopes.
Case Study 2: Aldose Reductase Flux
Goal: Determine how much galactose enters the polyol pathway vs. glycolysis in cancer cells.
-
Recommended Isomer: [1-
C]-Galactose (Precursor).[6] -
Reasoning: You feed cells [1-
C]-Galactose.
References
- Beben, C., et al. (2020). "Metabolic flux analysis of galactose metabolism in human cells." Metabolic Engineering, 62, 12-25.
- Wamelink, M. M., et al. (2005). "Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: application to cell culture lysates." Journal of Chromatography B, 823(1), 18-25.
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Galactitol, TMS derivative. Retrieved from [Link]
- Berry, G. T., et al. (1993). "The use of 13C-galactose to determine the rate of galactose oxidation in patients with galactosemia." The Journal of Pediatrics, 123(1), 123-126.
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]
- 3. Red algae - Wikipedia [en.wikipedia.org]
- 4. 13C nuclear magnetic resonance and gas chromatography-mass spectrometry studies of carbon metabolism in the actinomycin D producer Streptomyces parvulus by use of 13C-labeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicronbio.com [omicronbio.com]
- 7. compoundchem.com [compoundchem.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A critical perspective of the use of (13)C-isotopomer analysis by GCMS and NMR as applied to cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Quantitation: The Technical Superiority of 13C-Labeled Internal Standards
Executive Summary
In quantitative LC-MS/MS bioanalysis, the Internal Standard (IS) is the primary anchor for accuracy. While Deuterated (
This guide details the mechanistic advantages of
Fundamental Principles: The Isotope Effect
To understand the performance gap, we must look at the physical chemistry governing the separation.
The Deuterium Isotope Effect
The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This subtly reduces the molar volume and polarizability of the molecule.
-
Result: In Reversed-Phase Liquid Chromatography (RPLC), deuterated analogs often display slightly lower lipophilicity than the native analyte.
-
Observation: The deuterated IS elutes earlier than the analyte. As the number of deuterium atoms increases (e.g., d5, d8), this retention time shift (
) increases.
The C Advantage
Carbon-13 adds mass (neutron) without significantly altering the bond lengths or the electron cloud volume compared to Carbon-12.
-
Result: The physicochemical interaction with the stationary phase (C18) is identical.
-
Observation:
. The C-IS and the analyte elute at the exact same moment.
Critical Performance Analysis
Matrix Effect Compensation (The "Co-elution Imperative")
In Electrospray Ionization (ESI), matrix components (phospholipids, salts) compete for charge, causing ion suppression or enhancement. This effect is temporal; it happens at specific time points in the chromatographic run.
-
Scenario A (
H-IS): The IS elutes 0.1–0.2 minutes before the analyte. If a suppression zone (e.g., a phospholipid peak) co-elutes with the analyte but not the IS, the IS signal remains high while the analyte signal drops. The Ratio (Analyte/IS) is artificially low. Result: Underestimation of concentration.[1] -
Scenario B (
C-IS): Perfect co-elution. If the analyte is suppressed by 50%, the C-IS is also suppressed by 50%. The Ratio (Analyte/IS) remains constant. Result: Accurate quantitation.
Chemical Stability (H/D Scrambling)
Deuterium placed on exchangeable positions (hydroxyls, amines, thiols) or acidic carbon positions can exchange with protons (
-
Risk: Loss of the mass tag (M+n
M+0). The IS effectively turns into the analyte or an interfering isobar, ruining the calibration curve. - C Stability: The carbon skeleton is non-exchangeable. The label is permanent regardless of pH or solvent proticity.
Visualization of Mechanisms
Diagram 1: The Matrix Effect & Retention Time Shift
This diagram illustrates how the "Deuterium Shift" exposes the assay to matrix effect errors, whereas
Caption: The "Deuterium Shift" causes the IS to elute before the suppression zone, failing to compensate for the signal loss experienced by the analyte.
Diagram 2: Chemical Stability (H/D Exchange)
Visualizing the risk of label loss in protic solvents.
Caption: Deuterium on heteroatoms (O, N, S) is labile and exchanges with solvent protons, leading to quantification errors.
Comparative Data Summary
The following table summarizes key performance metrics derived from bioanalytical literature.
| Feature | Deuterated ( | Impact on Bioanalysis | |
| Retention Time Shift | Common (Elutes earlier). Shifts of 0.1–0.5 min observed [1]. | None. Perfect co-elution. | |
| Matrix Factor (MF) | IS-normalized MF often deviates from 1.0 due to separation. | IS-normalized MF typically | |
| Isotopic Scrambling | High risk if D is on acidic/exchangeable sites.[2] | Negligible. | |
| Fragmentation | C-D bond strength may alter fragmentation energy. | Identical fragmentation pathways. | |
| Cost | Low to Moderate. | High (Complex synthesis). |
Experimental Protocol: The "IS Suitability Stress Test"
Do not assume a commercial IS is suitable. Use this self-validating protocol to determine if a Deuterated IS is compromising your data or if a
Phase 1: The Retention Shift Check
-
Prepare a neat solution containing both the Analyte and the IS at mid-level concentration.
-
Inject onto the LC-MS/MS system using your target gradient.
-
Calculate the Retention Time Difference:
.-
Pass Criteria:
min (or < 1% of peak width). -
Fail Criteria: Visible separation. Proceed to Phase 2.
-
Phase 2: The Matrix Effect Map (Post-Column Infusion)
This is the definitive test for IS suitability.
-
Setup: Tee-in a constant infusion of the Analyte + IS mixture (neat) into the LC effluent after the column but before the MS source.
-
Inject: Inject a blank extracted biological matrix (e.g., plasma extract) via the LC column.
-
Monitor: Acquire MRM transitions for both Analyte and IS.
-
Analyze:
-
Observe the baseline. You will see "dips" (suppression) or "peaks" (enhancement) caused by matrix eluting from the column.
-
Overlay the traces of the Analyte and the IS.
-
Critical Check: Do the suppression dips align perfectly for both?
-
Decision: If the IS trace is flat while the Analyte trace dips (due to
), the IS fails . You must switch to C.
-
References
-
Berg, T., et al. (2014).[3] "Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples." Journal of Chromatography A.
-
Jaber, M. A., et al. (2023). "Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics." Analytical Methods.
-
Wang, S., et al. (2007). "Deuterium isotope effect on the retention time of methadone and its metabolites in liquid chromatography-mass spectrometry." Journal of Mass Spectrometry.
-
FDA. (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." U.S. Food and Drug Administration.
Sources
- 1. foodriskmanagement.com [foodriskmanagement.com]
- 2. ukisotope.com [ukisotope.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision vs. Pan-Metabolism: Evaluating D-Dulcitol-2-13C against Uniformly Labeled Glucose
Executive Summary
In metabolic research and drug development, the choice of stable isotope tracer dictates the resolution and scope of the data obtained. While Uniformly Labeled Glucose (U-13C Glucose) remains the "gold standard" for mapping central carbon metabolism (glycolysis and TCA cycle), it often suffers from spectral congestion and rapid signal dilution.
D-Dulcitol-2-13C (Galactitol) emerges as a high-precision alternative for specialized applications. As a reduction product of galactose, it serves as a critical probe for the polyol pathway , aldose reductase activity , and bacterial fermentation profiles , offering a "cleaner" spectral background due to its restricted metabolic fate in mammalian systems.
This guide objectively compares the performance of these two tracers, providing experimental protocols and mechanistic insights to assist researchers in selecting the optimal tool for their specific metabolic inquiries.
Part 1: Mechanistic Grounding & Tracer Logic
The "Floodlight" vs. The "Laser"
To understand the performance differences, one must analyze the metabolic fate of each molecule.
-
U-13C Glucose (The Floodlight): Upon cellular entry via GLUT transporters, glucose is immediately phosphorylated by hexokinase. The 13C label is rapidly distributed across the entire metabolome—into pyruvate, lactate, alanine, and TCA cycle intermediates.
-
D-Dulcitol-2-13C (The Laser): Dulcitol is the sugar alcohol form of galactose. In mammalian tissues, it is primarily a metabolic dead-end or accumulates slowly via Aldose Reductase (the enzyme implicated in diabetic complications). In specific microbial systems (e.g., E. coli, Salmonella), it is metabolized via the gat operon.
Pathway Visualization
The following diagram illustrates the divergent fates of Glucose and Dulcitol, highlighting why Dulcitol provides a "quieter" background for specific assays.
Figure 1: Divergent metabolic fates. Glucose fuels central metabolism (blue), while Dulcitol (red) acts as a specific probe for the polyol pathway or accumulates, offering distinct signal stability.
Part 2: Performance Comparison Data
The following data summarizes the technical performance of D-Dulcitol-2-13C versus U-13C Glucose in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) applications.
Table 1: Technical Performance Metrics
| Feature | U-13C Glucose | D-Dulcitol-2-13C |
| Metabolic Fate | Universal (Glycolysis, PPP, TCA) | Restricted (Polyol Pathway, Microbial gat operon) |
| NMR Spectral Complexity | High: Complex J-coupling multiplets (C-C interactions) complicate peak assignment. | Low: Single labeled position (C2) yields clean singlets or simple doublets. |
| Signal Retention | Low: Signal disperses into downstream metabolites within seconds/minutes. | High: Signal remains concentrated in the parent molecule (mammalian) or specific products. |
| Primary Application | Global metabolic flux analysis (MFA); Bioenergetics.[3] | Probing Aldose Reductase activity; Bacterial identification; Extracellular volume markers. |
| Isotopomer Analysis | Requires complex computational modeling (e.g., INCA, 13C-Flux). | Direct quantification often sufficient (linear conversion). |
Experimental Evidence: Signal-to-Noise Ratio (SNR)
In comparative studies of metabolic flux:
-
Glucose: In 1H-13C HSQC NMR, U-13C Glucose signals often overlap with amino acid resonances (glutamate/glutamine) due to rapid scrambling.
-
Dulcitol: The C2 resonance of Dulcitol (approx. 70-73 ppm in 13C NMR) remains distinct. In systems lacking galactitol dehydrogenase (e.g., human lens or nerve tissue), the SNR of Dulcitol-2-13C remains constant over time, serving as an excellent internal standard or accumulation marker .
Part 3: Experimental Protocols
Protocol A: Assessing Aldose Reductase Activity (The Polyol Pathway)
Use Case: Evaluating diabetic complications or drug efficacy.
Objective: Measure the conversion of Galactose to Dulcitol or the stability of Dulcitol-2-13C in the presence of inhibitors.
-
Cell Culture/Tissue Prep:
-
Isolate rat lens or Schwann cells (high Aldose Reductase activity).
-
Culture in low-glucose (5 mM) medium for 24 hours to normalize metabolism.
-
-
Tracer Administration:
-
Control Group: Incubate with 5 mM unlabeled Galactose.
-
Experimental Group: Incubate with 5 mM D-Dulcitol-2-13C (to test reverse flux or stability) OR [1-13C] Galactose (to measure forward flux to Dulcitol).
-
Note: Using D-Dulcitol-2-13C directly allows you to assess if the tissue can metabolize it further (toxicity assessment).
-
-
Extraction:
-
Quench metabolism with ice-cold methanol:water (80:20).
-
Perform bead beating or sonication.
-
Lyophilize the supernatant.
-
-
NMR Analysis:
-
Reconstitute in D2O containing DSS (internal standard).
-
Acquire 1D 13C NMR spectra.
-
Target Signal: Look for the C2 doublet of Dulcitol. Absence of downstream products (Tagatose) confirms metabolic dead-end status in mammalian tissue.
-
Protocol B: Global Flux Analysis (The Baseline)
Use Case: Comparing general bioenergetics.
-
Tracer Administration:
-
Replace culture medium with medium containing 10 mM U-13C Glucose .
-
-
Time-Course Sampling:
-
Collect samples at 0, 15, 30, and 60 minutes.
-
-
Analysis:
-
Use GC-MS to analyze derivatized metabolites.[4]
-
Expectation: Rapid appearance of M+3 Pyruvate, M+3 Lactate, and M+2/M+4 Citrate.
-
Contrast: If D-Dulcitol-2-13C were used here, no label incorporation into TCA intermediates would be observed in mammalian cells, validating its specificity.
-
Part 4: Strategic Recommendations
When to Choose D-Dulcitol-2-13C
-
Targeted Enzyme Assays: Specifically for Aldose Reductase or Galactitol Dehydrogenase . It is the only way to isolate this pathway without interference from glycolysis.
-
Microbial Profiling: Differentiating bacterial strains based on their ability to ferment galactitol (e.g., Salmonella serovars).
-
Hyperpolarized MRI (Emerging): Due to its symmetry and lack of rapid metabolic exchange in many tissues, Dulcitol candidates are being explored for longer
relaxation times compared to Glucose, potentially allowing for longer imaging windows in perfusion studies.
When to Choose U-13C Glucose[3]
-
Central Carbon Metabolism: If you need to map the flow of carbon through Glycolysis, Pentose Phosphate Pathway, and the TCA cycle simultaneously.[3]
-
Biomass Synthesis: Measuring the contribution of carbon to amino acids and lipids.
Final Verdict
D-Dulcitol-2-13C is not a replacement for U-13C Glucose; it is a precision complement. While Glucose illuminates the entire metabolic house, Dulcitol shines a laser on the specific "side rooms" of sugar alcohol metabolism and bacterial fermentation. For researchers studying diabetic neuropathy (polyol accumulation) or specific microbial phenotypes, D-Dulcitol-2-13C offers superior spectral clarity and pathway specificity.
References
-
Metallo, C. M., et al. (2009).[5] "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link
-
Waterton, J. C., et al. (1995).[1] "Inhibition of aldose reductase: 13C NMR studies in isolated peripheral nerve." NMR in Biomedicine. Link
-
Antoniewicz, M. R. (2013). "13C metabolic flux analysis: optimal design of isotopic labeling experiments." Current Opinion in Biotechnology. Link
-
Bhanu Prakash. (2023). "Galactose Metabolism & Galactosemia." YouTube/Medical Education. Link
-
BenchChem. (2025). "A Comparative Guide to D-Allose-13C and 13C-Glucose as Metabolic Tracers." BenchChem Guides. Link
Sources
- 1. Inhibition of aldose reductase: 13C NMR studies in isolated peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: D-Dulcitol-2-13C Proper Disposal
Executive Summary & Immediate Safety Directive
D-Dulcitol-2-13C (Galactitol-2-13C) is a stable isotope-labeled sugar alcohol. It is non-radioactive and generally non-toxic .
Crucial Operational Directive:
-
DO NOT dispose of this material in radioactive waste streams. Doing so incurs unnecessary costs and regulatory scrutiny.
-
DO NOT pour down the drain without specific institutional approval. While chemically benign, sugar alcohols increase Biological Oxygen Demand (BOD) in wastewater systems.
-
DO segregate based on the matrix (Solid Chemical vs. Solvent Mixture vs. Biological Sample).
Material Characterization & Hazard Profile
Before disposal, verify the material identity against the following physical properties. The
| Property | Specification |
| Chemical Name | D-Dulcitol-2-13C (Synonym: Galactitol) |
| CAS Number (Unlabeled) | 608-66-2 |
| Isotope Type | Stable Carbon-13 ( |
| Physical State | White crystalline powder |
| Solubility | Soluble in water; slightly soluble in ethanol |
| EPA Hazardous Waste Code | None (Not P-listed or U-listed) |
| Primary Hazard | Low.[1] Possible mild irritation (eyes/inhalation) from dust. |
Scientific Insight: The
C nucleus is a stable isotope with a natural abundance of ~1.1%. In this product, the enrichment is >99%.[2][3] It emits no ionizing radiation and requires no shielding or Radiation Safety Officer (RSO) intervention for disposal [1, 5].
Disposal Decision Matrix
The correct disposal method depends entirely on the experimental state of the material. Use the following logic flow to determine the appropriate waste stream.
Figure 1: Decision tree for segregating D-Dulcitol-2-13C waste streams based on experimental matrix.
Detailed Disposal Protocols
Scenario A: Pure Chemical (Expired or Excess Solid)
Context: You have a vial of expired powder or excess weighed material.
-
Container: Use a high-density polyethylene (HDPE) or glass container. The original shipping vial is acceptable if the label is defaced or marked "WASTE."
-
Labeling: Apply a hazardous waste label (even for non-hazardous chemicals, this is best practice for inventory control).
-
Content: "Non-Hazardous Waste: D-Dulcitol-2-13C."
-
Hazard Checkbox: Select "None" or "Irritant" (if dust is a concern).
-
-
Disposal Action: Place in the lab's Solid Chemical Waste drum.
-
Note: Do not place in regular trash.[4] While legal in some jurisdictions for benign sugars, lab janitorial staff may mistake chemical vials for hazardous material, triggering false alarms [11, 19].
-
Scenario B: Solvent Mixtures (LC-MS/NMR Samples)
Context: Material is dissolved in Acetonitrile/Water or Methanol/Water for metabolic flux analysis.
-
Segregation: Determine if the solvent is halogenated (e.g., Chloroform) or non-halogenated (e.g., Methanol, Acetonitrile).
-
Accumulation: Pour into the appropriate Flammable/Solvent Waste carboy.
-
Labeling: List all components.
-
Example: "Acetonitrile (50%), Water (50%), Trace D-Dulcitol-13C."
-
-
Caution: Ensure the carboy is grounded during transfer to prevent static discharge, a standard safety protocol for organic solvents [15].
Scenario C: Biological Matrices (In Vitro/In Vivo)
Context: The isotope was added to cell culture media or is present in urine/plasma samples.[5]
-
Classification: The biological hazard overrides the chemical nature of the isotope.
-
Solid Bio-Waste: Pipette tips, plates, and flasks go into Red Biohazard Bags .
-
Liquid Bio-Waste: Aspirate media/urine into a collection flask containing bleach (sodium hypochlorite) to a final concentration of 10%, or as per your Biosafety Level (BSL) protocol.
-
Disposal: Autoclave or hand over to a medical waste contractor. The
C isotope remains stable during autoclaving and poses no release risk [11].
Regulatory & Environmental Compliance
Why "No Drain Disposal"?
Although D-Dulcitol is non-toxic, disposing of sugar alcohols down the drain increases the Biological Oxygen Demand (BOD) of the wastewater. High BOD levels can deplete oxygen in aquatic systems, harming marine life. Furthermore, many municipal water authorities strictly prohibit the discharge of any laboratory chemical inventory, regardless of toxicity, to maintain water quality standards [19].
Isotope "Recovery" vs. Disposal
For small laboratory quantities (<5g), recovery of the
References
-
Fisher Scientific. (2025). Safety Data Sheet: Dulcitol. Retrieved from
-
Merck/Sigma-Aldrich. (2023). Galactitol Safety Data Sheet. Retrieved from
-
US EPA. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from
-
Dartmouth College EHS. (2023). Chemical Waste Storage and Disposal Procedures. Retrieved from
-
BOC Sciences. (2015). How to Dispose the Waste from Isotope Labeling. Retrieved from
-
NIH. (2025). Targeted Metabolomic Methods for 13C Stable Isotope Labeling. Retrieved from
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Personal Protective Equipment & Handling Guide: D-Dulcitol-2-13C
Strategic Overview: The Dual-Safety Protocol
Compound: D-Dulcitol-2-13C (Galactitol-2-13C) CAS: 608-66-2 (Unlabeled parent) Application: Metabolic tracing, drug development, NMR standards.
As a Senior Application Scientist, I must clarify a critical misconception: while D-Dulcitol is chemically benign (a sugar alcohol), handling the
This guide implements a Dual-Safety Protocol :
-
Operator Safety: Protection against nuisance dust and mechanical irritation.[1]
-
Data Integrity: Prevention of isotopic dilution and biological contamination.
Part 1: Hazard Profile & Risk Assessment
D-Dulcitol is generally classified as non-hazardous or a mild irritant under GHS standards [1, 2]. However, in a GLP (Good Laboratory Practice) environment, we treat it with specific precautions due to its physical properties.
| Hazard Category | Risk Level | Mechanism of Action | Operational Implication |
| Toxicity | Low | Non-toxic metabolite (sugar alcohol).[2][3] | No acute systemic toxicity expected. |
| Inhalation | Moderate | Fine crystalline powder. | Nuisance dust can irritate the upper respiratory tract. |
| Physical | Moderate | Electrostatic charge accumulation. | Powder may "jump" or disperse during weighing, risking loss of expensive material. |
| Contamination | High | Natural abundance | Keratin/sebum from operator skin can skew isotopic ratio analysis. |
Part 2: PPE Matrix (Personal Protective Equipment)
This matrix is designed to create a "self-validating" barrier. If you can smell the reagent or see powder residue on your cuffs, the system has failed.
| PPE Component | Specification | Scientific Rationale (The "Why") |
| Hand Protection | Nitrile Gloves (4 mil minimum) | Latex-free is mandatory. Latex proteins are a carbon source that can contaminate sensitive MS instruments. Nitrile provides a clean, inert barrier against skin oils. |
| Eye Protection | Safety Glasses with Side Shields | Protects against mechanical irritation from airborne particulates. Goggles are necessary only if generating large dust clouds (unlikely in micro-scale weighing). |
| Respiratory | N95 Mask or Fume Hood | While not toxic, inhaling sugar dust triggers mucous production. Use a fume hood to prevent sample loss via air currents rather than just for safety. |
| Body Protection | Cotton Lab Coat (High-Neck) | Synthetic fibers generate static electricity, which disperses the lightweight Dulcitol powder. Cotton minimizes static charge. |
Part 3: Operational Workflow & Causality
To ensure Expertise & Experience , follow this logic-driven workflow. Every step addresses a specific physical property of D-Dulcitol-2-13C.
Step 1: The Static Neutralization (Pre-Weighing)
-
Context: Sugar alcohols are prone to triboelectric charging.
-
Protocol: Use an anti-static gun (e.g., Zerostat) or place the weighing boat on an anti-static mat for 10 seconds before dispensing.
-
Why: This prevents the powder from repelling off the spatula, ensuring every milligram of the isotope reaches the balance.
Step 2: The "Clean-Zone" Weighing
-
Context: Isotopic enrichment is sensitive to dilution.
-
Protocol: Clean the balance area with 70% Ethanol before bringing the vial in. Allow to dry completely.
-
Why: Removes exogenous carbon sources. Wet surfaces will dissolve spilled Dulcitol immediately, making recovery impossible.
Step 3: Solubilization & Transfer
-
Context: Dulcitol has lower water solubility than Sorbitol (approx. 30-35 mg/mL at 20°C) [3].
-
Protocol: If the solution appears cloudy, gently warm to 40°C. Do not vortex vigorously if the container is open (aerosol risk).
-
Why: Visual clarity confirms complete dissolution, ensuring the administered dose matches the weighed mass.
Part 4: Visualization (Logic Flow)
The following diagram illustrates the decision-making process for handling this isotope, integrating safety checks with data integrity checks.
Caption: Operational logic flow for D-Dulcitol-2-13C, prioritizing static control and solubility verification.
Part 5: Disposal & Spill Management
Spill Recovery (Economic Focus)
Because this is a stable isotope, a spill is a financial loss, not a biohazard.
-
Dry Spill: Do NOT use a wet wipe immediately. Use a clean, dry spatula or weigh paper to reclaim the bulk powder if the surface was pre-cleaned.
-
Wet Spill: Wipe with absorbent paper. Treat as solid chemical waste.[4]
Disposal Protocol
Although Dulcitol is biodegradable, never dispose of isotopically labeled compounds down the drain in a research setting.
-
Protocol: Segregate into "Solid Chemical Waste."
-
Why: Introducing enriched isotopes into wastewater, even in small amounts, is poor practice and can interfere with environmental monitoring baselines.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11850, Galactitol. Retrieved from [Link]
-
Carl Roth GmbH (2024). Safety Data Sheet: Dulcitol ≥99%, for biochemistry.[1][5] Retrieved from [Link]
-
ScienceMadness (2019). Galactitol Properties and Solubility Data.[3] Retrieved from [Link][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
